Lenalidomide-Br
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZFMUWTABGOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lenalidomide: A Molecular Glue for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) is an immunomodulatory imide drug (IMiD) with potent anti-neoplastic properties, playing a pivotal role in the treatment of hematological malignancies such as multiple myeloma and myelodysplastic syndromes.[1][2] Its mechanism of action was a long-standing question until research revealed its function as a "molecular glue" in the context of targeted protein degradation (TPD).[3][4] Lenalidomide redirects the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, that are otherwise not recognized by this ligase.[2][3][4] This guide provides a detailed technical overview of Lenalidomide's role in TPD, including its mechanism of action, key experimental data, and protocols.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Lenalidomide's primary mechanism of action involves its binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] This binding event induces a conformational change in the substrate-binding pocket of CRBN, creating a novel interface that exhibits high affinity for specific "neosubstrate" proteins.
The key neosubstrates of Lenalidomide-induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] In certain contexts, such as del(5q) myelodysplastic syndrome, Casein Kinase 1α (CK1α) is also a critical neosubstrate.[3]
The degradation process can be summarized in the following steps:
-
Binding to CRBN: Lenalidomide binds to the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex.
-
Neosubstrate Recruitment: The Lenalidomide-CRBN complex forms a new surface that recruits neosubstrate proteins like IKZF1 and IKZF3.
-
Ubiquitination: The CRL4^CRBN^ complex polyubiquitinates the recruited neosubstrate.
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is recognized and degraded by the 26S proteasome.
The degradation of these transcription factors has significant downstream effects, including the inhibition of myeloma cell proliferation and enhanced T-cell activity, contributing to Lenalidomide's therapeutic efficacy.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of Lenalidomide-induced protein degradation and a typical experimental workflow for its characterization.
Caption: Lenalidomide-induced targeted protein degradation pathway.
Caption: Experimental workflow for studying Lenalidomide's effects.
Quantitative Data Summary
The following tables summarize key quantitative data from seminal studies on Lenalidomide-induced protein degradation.
Table 1: Lenalidomide-induced Degradation of IKZF1 and IKZF3 in MM.1S Cells
| Treatment (1 µM, 24h) | IKZF1 Protein Level (Normalized to Control) | IKZF3 Protein Level (Normalized to Control) |
| DMSO (Control) | 1.00 | 1.00 |
| Lenalidomide | ~0.25 | ~0.15 |
Data are approximations derived from western blot analyses in Krönke et al., Science 2014.[3][4]
Table 2: Dose-Dependent Effect of Lenalidomide on MM.1S Cell Viability
| Lenalidomide Concentration (µM) | Cell Viability (% of Control) |
| 0 (DMSO) | 100 |
| 0.1 | ~85 |
| 1 | ~60 |
| 10 | ~40 |
Data are representative of typical MTT or similar cell viability assays.[5]
Experimental Protocols
Western Blot Analysis of IKZF1/IKZF3 Degradation
Objective: To determine the effect of Lenalidomide on the protein levels of IKZF1 and IKZF3 in multiple myeloma cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture multiple myeloma cell lines (e.g., MM.1S) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells at a density of 5 x 10⁵ cells/mL in 6-well plates.
-
Treat cells with varying concentrations of Lenalidomide (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control.
-
Co-Immunoprecipitation (Co-IP) of CRBN and IKZF1/IKZF3
Objective: To assess the Lenalidomide-dependent interaction between CRBN and its neosubstrates.
Methodology:
-
Cell Treatment and Lysis:
-
Treat MM.1S cells with Lenalidomide (e.g., 10 µM) or DMSO for a short duration (e.g., 2-4 hours).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by western blotting using antibodies against IKZF1, IKZF3, and CRBN.
-
Cell Viability Assay (MTT Assay)
Objective: To measure the cytotoxic effect of Lenalidomide on multiple myeloma cells.
Methodology:
-
Cell Seeding and Treatment:
-
Seed MM.1S cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Treat cells with a serial dilution of Lenalidomide or DMSO control in triplicate.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Conclusion
Lenalidomide represents a paradigm-shifting therapeutic that leverages the cell's own protein disposal machinery to eliminate key drivers of cancer. Its role as a molecular glue in targeted protein degradation has not only elucidated its clinical efficacy but has also opened up new avenues for drug discovery, inspiring the development of novel heterobifunctional degraders (PROTACs) and other molecular glues. The experimental approaches detailed in this guide provide a framework for the continued investigation and development of therapeutics in this exciting field.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
An In-depth Technical Guide to the Mechanism of Action of Lenalidomide-Br in Cereblon Binding
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lenalidomide (B1683929), a potent derivative of thalidomide (B1683933), is a cornerstone therapeutic for multiple myeloma and other hematological malignancies.[1][2][3] Its mechanism of action represents a paradigm shift in pharmacology, operating not as a traditional inhibitor but as a "molecular glue."[4] Lenalidomide selectively binds to the Cereblon (CRBN) protein, a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex CRL4^CRBN^.[5][6][7] This binding event allosterically modulates the substrate-binding surface of CRBN, inducing the recruitment of specific "neosubstrate" proteins that are not endogenous targets of the ligase.[7][8][9] The subsequent ubiquitination and proteasomal degradation of these neosubstrates, primarily the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), and the kinase CK1α, are central to Lenalidomide's therapeutic effects.[4][10][11] This guide provides a detailed technical overview of the Lenalidomide-Cereblon interaction, the resulting signaling cascade, quantitative binding data, and the experimental protocols used to elucidate this novel mechanism.
Core Mechanism: Lenalidomide as a Molecular Glue
Lenalidomide's primary molecular target is Cereblon (CRBN), which functions as a substrate receptor for the CRL4 (Cullin 4-RING E3 ubiquitin ligase) complex.[1][7] This complex, composed of Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1 or Rbx1), is a key component of the ubiquitin-proteasome system, which mediates the degradation of cellular proteins.[1][5]
The mechanism proceeds as follows:
-
Binding to Cereblon: Lenalidomide binds directly to CRBN. Structural studies have revealed that the glutarimide (B196013) moiety of Lenalidomide is inserted into a hydrophobic tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN.[5][6][12] The isoindolinone ring remains exposed to the solvent, creating a new composite binding surface.[5][6]
-
Altered Substrate Specificity: The binding of Lenalidomide to CRBN modifies the conformation of the substrate-binding pocket. This change enables the recruitment of neosubstrates that do not normally interact with CRBN with high affinity.[7][8]
-
Neosubstrate Recruitment: In multiple myeloma, the primary neosubstrates recruited are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][9][10] In myelodysplastic syndrome (MDS) with a 5q deletion, the key neosubstrate is Casein Kinase 1α (CK1α).[7][11] These proteins contain a critical β-hairpin loop structure with a key glycine (B1666218) residue that binds to the newly formed CRBN-Lenalidomide interface.[13][14]
-
Ubiquitination and Degradation: Upon recruitment to the CRL4^CRBN^ complex, the neosubstrate is poly-ubiquitinated. This process marks the protein for recognition and subsequent degradation by the 26S proteasome.[7][8]
-
Therapeutic Outcomes:
-
Anti-Myeloma Effects: The degradation of IKZF1 and IKZF3, which are essential for the survival of malignant plasma cells, leads to the downregulation of key oncogenes, including interferon regulatory factor 4 (IRF4) and MYC.[4][15] This disruption of the core transcriptional network of myeloma cells induces apoptosis and inhibits proliferation.[15][16]
-
Immunomodulatory Effects: Degradation of IKZF1 and IKZF3 in T-cells leads to increased production of Interleukin-2 (IL-2), a potent immunostimulatory cytokine, contributing to enhanced T-cell and Natural Killer (NK) cell activity.[10][17]
-
Activity in del(5q) MDS: The degradation of CK1α in hematopoietic stem and progenitor cells that are haploinsufficient for the CSNK1A1 gene (located on chromosome 5q) leads to the activation of the p53 tumor suppressor pathway and subsequent cell death.[4][11][14]
-
Quantitative Data: Binding Affinities and Degradation Potency
The interaction between Lenalidomide, Cereblon, and its neosubstrates has been quantified using various biophysical and cellular assays.
| Compound | Target Protein/Complex | Assay Type | Parameter | Value | Reference(s) |
| Lenalidomide | CRBN-DDB1 Complex | Competitive Pull-down | IC₅₀ | ~2.0 µM | [18] |
| Pomalidomide (B1683931) | CRBN-DDB1 Complex | Competitive Pull-down | IC₅₀ | ~2.1 µM | [19] |
| Thalidomide | CRBN-DDB1 Complex | Fluorescence Thermal Shift | Apparent Affinity | ~30 µM | [19] |
| Lenalidomide | CRBN-DDB1 Complex | Isothermal Titration Calorimetry (ITC) | Kᴅ | 0.6 µM | |
| Lenalidomide | CRBN TBD | Isothermal Titration Calorimetry (ITC) | Kᴅ | 19 µM | [20] |
| Lenalidomide | CRBN | Fluorescence Polarization | IC₅₀ | 1.5 µM | [21] |
| Lenalidomide | Ikaros (IKZF1) Degradation | Cellular Assay (Luminometry) | EC₅₀ | 67 nM | [21] |
Experimental Protocols
The elucidation of Lenalidomide's mechanism of action has relied on a combination of biochemical, biophysical, and cell-based assays.
Co-Immunoprecipitation (Co-IP) for Drug-Dependent Protein Interactions
This technique is used to demonstrate that the interaction between CRBN and its neosubstrates is dependent on the presence of Lenalidomide.
-
Objective: To detect the in-vivo formation of the CRBN-Lenalidomide-Neosubstrate ternary complex.
-
Methodology:
-
Cell Culture and Treatment: HEK-293T cells are transiently transfected with expression vectors for tagged proteins (e.g., Flag-CRBN and HA-Aiolos). Cells are then treated with either DMSO (vehicle control) or a specified concentration of Lenalidomide (e.g., 1-10 µM) for a defined period (e.g., 4-24 hours).[22]
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.[23]
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. An antibody targeting one of the tagged proteins (e.g., anti-Flag antibody) is added to the lysate and incubated to form an antibody-protein complex.[22]
-
Complex Pull-Down: Protein A/G agarose beads are added to bind the antibody-protein complexes, effectively pulling them out of the solution.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads using SDS-PAGE sample buffer and boiling. The eluted proteins are then separated by SDS-PAGE, transferred to a membrane, and analyzed by immunoblotting using antibodies against the bait protein (Flag-CRBN) and the putative interacting partner (HA-Aiolos). A positive result shows a band for the neosubstrate only in the Lenalidomide-treated sample.[22]
-
Affinity Pull-Down with Immobilized Drug Analogs
This method is used to identify proteins that directly bind to Lenalidomide and to quantify binding competition.
-
Objective: To demonstrate the direct binding of CRBN to a Lenalidomide analog and measure the binding affinity of free Lenalidomide.
-
Methodology:
-
Bead Preparation: Magnetic or agarose beads are covalently coupled to a thalidomide or lenalidomide analog.[18][24]
-
Cell Lysate Preparation: A whole-cell extract is prepared from a relevant cell line, such as the U266 myeloma cell line.[18]
-
Competition Assay: Aliquots of the cell extract are pre-incubated with increasing concentrations of free Lenalidomide or a vehicle control (DMSO) for a set time.[18][24]
-
Affinity Pull-Down: The drug-coupled beads are added to the pre-incubated lysates and incubated to allow binding of target proteins.
-
Washing and Elution: The beads are washed extensively to remove non-specific binders. Bound proteins are then eluted with SDS buffer.
-
Detection: The amount of CRBN in the eluate is quantified by immunoblot analysis. The signal intensity is plotted against the concentration of free Lenalidomide to determine an IC₅₀ value, representing the concentration of drug required to inhibit 50% of CRBN binding to the immobilized analog.[18][24]
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that provides a complete thermodynamic profile of the binding interaction in solution.
-
Objective: To directly measure the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the Lenalidomide-CRBN interaction.
-
Methodology:
-
Sample Preparation: Purified recombinant CRBN protein (either the TBD or the full-length CRBN-DDB1 complex) is placed in the sample cell of the calorimeter.[20] Lenalidomide is dissolved in the same buffer and loaded into the injection syringe.
-
Titration: A series of small, precise injections of the Lenalidomide solution are made into the protein-containing sample cell.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the drug binds to the protein. A reference cell containing only buffer is used to subtract the heat of dilution.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model (e.g., a single-site binding model) to calculate the Kᴅ, ΔH, and stoichiometry of the interaction.[20]
-
Visualizations: Pathways and Workflows
Signaling Pathway of Lenalidomide Action
Caption: Lenalidomide binds CRBN, inducing recruitment and ubiquitination of IKZF1/3 for proteasomal degradation.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for demonstrating drug-dependent protein-protein interactions using Co-Immunoprecipitation.
Logical Relationship of the Molecular Glue Complex
Caption: Lenalidomide acts as a molecular glue, bridging the CRL4-CRBN complex and a neosubstrate.
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]
- 6. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 11. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Discovery and Synthesis of Brominated Lenalidomide Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conceptual discovery and synthetic pathways for brominated analogs of Lenalidomide, a critical immunomodulatory drug. While a specific compound designated "Lenalidomide-Br" is not prominently described in publicly accessible scientific literature, this document outlines the scientific rationale, potential synthetic routes, and methodologies for the evaluation of such a compound, based on established chemical principles and the known pharmacology of Lenalidomide.
Introduction to Lenalidomide and the Rationale for Brominated Analogs
Lenalidomide, a thalidomide (B1683933) analog, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action is primarily mediated through its binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival.
The synthesis of halogenated, including brominated, analogs of therapeutic agents is a common strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. Therefore, a brominated analog of Lenalidomide could potentially exhibit enhanced potency, altered selectivity, or improved pharmacokinetic profiles.
Proposed Synthesis of a Brominated Lenalidomide Analog
A plausible synthetic route for a brominated Lenalidomide analog, for instance, 4-bromo-lenalidomide, would involve the modification of the standard Lenalidomide synthesis. The key step would be the introduction of a bromine atom onto the phthalimide (B116566) ring.
Experimental Protocol: Synthesis of 4-Bromo-3-aminopiperidine-2,6-dione
A potential synthetic pathway is outlined below. This protocol is a representative example and may require optimization.
-
Starting Material: Commercially available 3-aminopiperidine-2,6-dione (B110489) hydrochloride.
-
Protection of the Amine: The amino group of 3-aminopiperidine-2,6-dione is first protected, for example, with a Boc (tert-butoxycarbonyl) group, to prevent side reactions during the subsequent bromination step.
-
Bromination: The protected intermediate is then subjected to electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction conditions (solvent, temperature, and reaction time) would need to be carefully optimized to achieve selective bromination at the desired position of the phthaloyl group.
-
Deprotection: The protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid) to yield the 4-bromo-3-aminopiperidine-2,6-dione intermediate.
-
Condensation: Finally, the brominated intermediate is condensed with 2-(bromomethyl)-4-nitrobenzoic acid methyl ester, followed by cyclization to form the brominated phthalimide ring and yield the final brominated Lenalidomide analog.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Characterization and Biological Evaluation
The synthesized brominated Lenalidomide analog would require thorough characterization to confirm its structure and purity using techniques like NMR (¹H and ¹³C), mass spectrometry, and HPLC. Following confirmation, its biological activity would be assessed.
Experimental Protocol: Cereblon Binding Assay
A competitive binding assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, can be employed to determine the binding affinity of the brominated analog to the CRBN protein.
-
Reagents: Recombinant human CRBN-DDB1-ROC1-RBX1 complex, a fluorescently labeled ligand (e.g., a known CRBN binder), and the test compound (brominated Lenalidomide).
-
Procedure: The CRBN complex is incubated with the fluorescently labeled ligand in the presence of varying concentrations of the test compound.
-
Detection: The TR-FRET signal is measured, which is proportional to the amount of fluorescent ligand bound to CRBN.
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) is calculated from the dose-response curve.
Experimental Protocol: In Vitro Cytotoxicity Assay
The cytotoxic effect of the brominated Lenalidomide analog on cancer cell lines, such as multiple myeloma cell lines (e.g., MM.1S), would be evaluated.
-
Cell Culture: MM.1S cells are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: The cells are treated with increasing concentrations of the brominated Lenalidomide analog for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data for a potential brominated Lenalidomide analog compared to Lenalidomide.
Table 1: Comparative Binding Affinity to Cereblon (CRBN)
| Compound | IC50 (nM) for CRBN Binding |
| Lenalidomide | 250 |
| This compound (Hypothetical) | 150 |
Table 2: Comparative In Vitro Cytotoxicity in MM.1S Cells
| Compound | IC50 (nM) for Cytotoxicity |
| Lenalidomide | 100 |
| This compound (Hypothetical) | 75 |
Visualizing Key Pathways and Workflows
Lenalidomide's Mechanism of Action
The following diagram illustrates the signaling pathway through which Lenalidomide and its potential analogs exert their therapeutic effects.
Caption: Lenalidomide's molecular mechanism of action.
Experimental Workflow for Synthesis and Evaluation
The diagram below outlines the general workflow for the synthesis and subsequent biological evaluation of a novel brominated Lenalidomide analog.
Lenalidomide-Br: A Technical Guide to its Application as a Chemical Probe for E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), an immunomodulatory drug (IMiD), has revolutionized the treatment of hematological malignancies such as multiple myeloma and myelodysplastic syndromes.[1][2] Its mechanism of action involves the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, including Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[3][4][5] This targeted protein degradation is central to its therapeutic effects.
This technical guide focuses on a specific analog, 6-bromo-lenalidomide (Lenalidomide-Br), and its utility as a chemical probe for studying the intricacies of the CRBN E3 ligase machinery. This compound serves as a valuable tool for researchers to dissect the structure-activity relationships of IMiDs, validate CRBN engagement, and explore the downstream consequences of modulating the CRL4^CRBN^ complex.
This compound: A Probe for CRBN Engagement
This compound is a derivative of lenalidomide with a bromine atom at the 6th position of the phthalimide (B116566) ring.[4] While it retains the ability to bind to CRBN, this modification significantly attenuates its ability to induce the degradation of known neosubstrates.[4] This unique characteristic makes this compound an excellent negative control in experiments investigating lenalidomide-induced protein degradation, allowing researchers to distinguish between effects stemming from CRBN binding and those dependent on subsequent neosubstrate ubiquitination and degradation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in comparison to Lenalidomide.
| Compound | Target | Assay Type | Result | Reference |
| Lenalidomide | CRBN | TR-FRET | IC50 = 8.9 nM, Ki = 4.2 nM | [6] |
| Lenalidomide | CRBN | Thermal Shift Assay | IC50 ≈ 3 µM | [7] |
| 6-bromo-lenalidomide | CRBN | Competition Assay | Binds to CRBN | [4] |
| 6-bromo-lenalidomide | IKZF1, IKZF3, CK1α | Protein Degradation | Barely induced degradation | [4] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Synthesis of 6-bromo-lenalidomide
The synthesis of 6-bromo-lenalidomide can be achieved through modifications of established protocols for lenalidomide synthesis. A general approach involves the bromination of a suitable lenalidomide precursor.
Materials:
-
Lenalidomide precursor (e.g., methyl 2-(bromomethyl)-3-nitrobenzoate)
-
3-aminopiperidine-2,6-dione (B110489) hydrochloride
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Appropriate solvents (e.g., carbon tetrachloride, acetonitrile)
-
Bases (e.g., triethylamine)
Procedure:
-
Bromination: The phthalimide ring of a suitable lenalidomide precursor is brominated at the 6th position using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN).
-
Condensation: The brominated intermediate is then condensed with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base to form the glutarimide (B196013) ring.
-
Reduction: The nitro group is subsequently reduced to an amino group to yield 6-bromo-lenalidomide.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.
Note: This is a generalized procedure. For detailed, step-by-step synthesis protocols, it is recommended to consult specialized organic synthesis literature.
In Vitro Ubiquitination Assay
This assay assesses the ability of the CRL4^CRBN^ complex to ubiquitinate a target protein in the presence of this compound.
Materials:
-
Recombinant human E1 (UBE1), E2 (UbcH5c), and CRL4^CRBN^ complex
-
Recombinant substrate protein (e.g., GST-tagged IKZF1)
-
HA-tagged Ubiquitin
-
Lenalidomide and 6-bromo-lenalidomide
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
Anti-tag antibody (e.g., anti-GST) and Protein A/G beads for immunoprecipitation
-
Anti-HA antibody for Western blotting
Procedure:
-
Set up ubiquitination reactions by combining E1, E2, CRL4^CRBN^, HA-ubiquitin, and the substrate protein in ubiquitination buffer.
-
Add Lenalidomide, 6-bromo-lenalidomide, or DMSO (vehicle control) to the respective reaction tubes.
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Alternatively, for immunoprecipitation, stop the reaction with an EDTA-containing buffer and proceed to immunoprecipitate the substrate protein using an appropriate antibody and beads.
-
Analyze the reaction products by Western blotting using an anti-HA antibody to detect polyubiquitinated substrate.
Pull-Down Assay
This assay is used to confirm the interaction of a target protein with CRBN in the presence of this compound.
Materials:
-
Cell lysate from cells expressing the target protein and CRBN.
-
Lenalidomide and 6-bromo-lenalidomide.
-
Streptavidin-conjugated beads.
-
Biotinylated Lenalidomide analog (as bait).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE loading buffer).
-
Antibodies against the target protein and CRBN for Western blotting.
Procedure:
-
Pre-clear the cell lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the biotinylated Lenalidomide analog for 1-2 hours to allow for complex formation.
-
Add streptavidin beads and incubate for another hour to capture the bait-protein complex.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluate by Western blotting using antibodies against the target protein and CRBN. A competitive elution can be performed by incubating the beads with an excess of free Lenalidomide or 6-bromo-lenalidomide.
Proteomic Analysis
Quantitative proteomics can be employed to identify proteins that are differentially ubiquitinated or whose abundance changes upon treatment with this compound.
Materials:
-
Cell line of interest (e.g., MM.1S).
-
Lenalidomide and 6-bromo-lenalidomide.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Trypsin for protein digestion.
-
Tandem Mass Tags (TMT) for quantitative labeling.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) instrumentation.
Procedure:
-
Treat cells with Lenalidomide, 6-bromo-lenalidomide, or DMSO for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with different TMT reagents.
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Analyze the mass spectrometry data to identify and quantify changes in protein abundance and ubiquitination sites.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound as a chemical probe.
Caption: Lenalidomide-mediated protein degradation pathway.
Caption: Workflow for an in vitro ubiquitination assay.
Caption: Workflow for quantitative proteomic analysis.
Conclusion
This compound is a powerful chemical probe for the study of the CRL4^CRBN^ E3 ubiquitin ligase complex. Its ability to engage CRBN without efficiently inducing neosubstrate degradation provides a unique tool for dissecting the molecular mechanisms of IMiDs. By serving as a crucial negative control and a tool for biophysical and structural studies, this compound will continue to facilitate a deeper understanding of this important class of therapeutics and the broader field of targeted protein degradation.
References
- 1. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Structural Basis for Lenalidomide-CRBN Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), a derivative of thalidomide (B1683933), is a cornerstone in the treatment of multiple myeloma and other hematologic malignancies.[1][2] Its therapeutic efficacy is rooted in its ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] This document provides an in-depth technical guide on the structural basis of Lenalidomide's engagement with CRBN, the subsequent recruitment of neosubstrates, and the experimental methodologies used to elucidate these interactions. By acting as a "molecular glue," Lenalidomide induces the degradation of specific protein targets, a mechanism with profound implications for targeted protein degradation strategies.[1][4]
The CRL4-CRBN E3 Ubiquitin Ligase Complex
Cereblon (CRBN) functions as the substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3] This complex, which also includes Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), is integral to the ubiquitin-proteasome pathway, mediating the ubiquitination and subsequent degradation of target proteins.[5][6]
Figure 1: The CRL4-CRBN E3 Ubiquitin Ligase ubiquitination pathway.
Lenalidomide as a Molecular Glue
Lenalidomide and its analogs, known as immunomodulatory drugs (IMiDs), bind directly to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[7][8] This binding event does not inhibit the E3 ligase complex but rather repurposes it, altering its substrate specificity.[1] Lenalidomide acts as a "molecular glue," creating a novel protein-protein interface that facilitates the recruitment of proteins not normally targeted by CRBN, referred to as neosubstrates.[1]
The glutarimide (B196013) moiety of Lenalidomide is accommodated within the CRBN binding pocket, while the isoindolinone ring remains exposed to the solvent.[7] This exposed portion, along with residues from CRBN, forms a composite binding surface for the neosubstrate.
Structural Basis of Neosubstrate Recruitment
The therapeutic effects of Lenalidomide are primarily attributed to the degradation of two key neosubstrates in multiple myeloma: the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] In myelodysplastic syndrome with a 5q deletion, Lenalidomide induces the degradation of casein kinase 1α (CK1α).[1][2]
Crystal structures of the DDB1-CRBN complex bound to Lenalidomide and CK1α have revealed the precise molecular interactions.[1] The complex creates a binding interface for a β-hairpin loop located in the N-lobe of CK1α.[1] This interaction is strictly dependent on the presence of Lenalidomide.[1] Both IKZF1 and CK1α utilize a similar binding mode to engage with the Lenalidomide-CRBN complex.[1]
Figure 2: Lenalidomide-mediated recruitment and degradation of neosubstrates.
Quantitative Data on Lenalidomide-CRBN Engagement
The binding affinity of Lenalidomide to CRBN and the structural details of the resulting complexes have been characterized by various biophysical and structural techniques.
| Complex | Technique | Resolution (Å) | Binding Affinity (KD / IC50) | PDB ID | Reference |
| DDB1-CRBN-Lenalidomide-CK1α | X-ray Crystallography | 2.45 | - | 5FQD | [1] |
| human CRBN-DDB1-Lenalidomide | X-ray Crystallography | - | - | 4CI2 | [9] |
| human CRBN-DDB1-Lenalidomide | X-ray Crystallography | 2.00 | - | 9FJX | [10] |
| CRBN-DDB1 complex with Lenalidomide | Isothermal Titration Calorimetry (ITC) | - | 0.64 µM ± 0.24 µM | - | [11] |
| CRBN binding to Lenalidomide (U266 extracts) | Dose-response competition assay | - | IC50 ≈ 1 µM | - | [12] |
Experimental Protocols
X-ray Crystallography of the DDB1-CRBN-Lenalidomide-CK1α Complex
This protocol is a generalized summary based on the methodology described in Petzold et al., Nature, 2016.[1]
-
Protein Expression and Purification:
-
Human DDB1 (residues 1-1140) and CRBN (residues 41-442) are co-expressed in Sf21 insect cells using a baculovirus expression system.
-
The complex is purified using affinity chromatography (e.g., GST-tag), followed by size-exclusion chromatography.
-
The kinase domain of human CK1α (residues 1-296) is expressed in E. coli and purified separately.
-
-
Complex Formation and Crystallization:
-
The purified DDB1-CRBN complex is incubated with a molar excess of Lenalidomide and the purified CK1α kinase domain.
-
The resulting ternary complex is further purified by size-exclusion chromatography.
-
Crystallization is performed using the hanging-drop vapor-diffusion method at a controlled temperature (e.g., 4°C). The reservoir solution typically contains a precipitant (e.g., PEG 3350) and a buffer (e.g., Bis-Tris propane (B168953) pH 7.0).
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using known structures of DDB1 and CRBN as search models. The models for Lenalidomide and CK1α are then built into the electron density maps.
-
The structure is refined using software such as PHENIX and Coot.
-
Isothermal Titration Calorimetry (ITC)
This protocol is a generalized summary of ITC experiments for measuring ligand-protein binding.[11]
-
Sample Preparation:
-
Purified CRBN-DDB1 complex is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Lenalidomide is dissolved in the same dialysis buffer. The concentration of the protein and ligand are precisely determined.
-
-
ITC Measurement:
-
The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is filled with the CRBN-DDB1 solution (e.g., 10-20 µM).
-
The injection syringe is filled with the Lenalidomide solution (e.g., 100-200 µM).
-
A series of small injections of Lenalidomide into the sample cell are performed. The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH).
-
Fluorescence-Based Thermal Shift Assay
This protocol is a generalized summary based on the methodology described in Lopez-Girona et al., 2012.[5][12]
-
Assay Setup:
-
The purified recombinant human CRBN-DDB1 complex is diluted in a suitable buffer.
-
A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) is added to the protein solution.
-
The protein-dye mixture is aliquoted into a 96-well PCR plate.
-
Lenalidomide or other test compounds are added to the wells at various concentrations. A control with no compound (e.g., DMSO) is included.
-
-
Thermal Denaturation:
-
The plate is placed in a real-time PCR instrument.
-
The temperature is gradually increased in small increments (e.g., 1°C/minute) over a defined range (e.g., 25°C to 95°C).
-
Fluorescence is monitored at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against temperature to generate a melting curve.
-
The melting temperature (Tm), which is the midpoint of the unfolding transition, is determined for each condition.
-
A shift in the Tm in the presence of a compound compared to the control indicates ligand binding and stabilization of the protein.
-
Figure 3: A generalized experimental workflow for studying Lenalidomide-CRBN interaction.
Conclusion
The engagement of Lenalidomide with CRBN is a paradigm of targeted protein degradation, offering a powerful therapeutic strategy. The structural and biophysical studies have provided a detailed molecular understanding of how this small molecule can remodel the substrate scope of an E3 ubiquitin ligase. This knowledge is not only crucial for optimizing existing therapies but also for the rational design of novel molecular glue degraders targeting a wide range of previously "undruggable" proteins. The experimental protocols outlined herein provide a framework for researchers to further investigate and expand upon this exciting field of drug discovery.
References
- 1. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Pivotal Physicochemical Properties of Lenalidomide-Br for PROTACs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of many successful PROTACs is the E3 ligase recruiter, with derivatives of immunomodulatory imide drugs (IMiDs) such as Lenalidomide (B1683929) playing a prominent role in hijacking the Cereblon (CRBN) E3 ubiquitin ligase. The brominated analog, Lenalidomide-Br, serves as a key building block in the synthesis of these heterobifunctional molecules. This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, detailed experimental protocols for its application in PROTAC development, and a discussion of its impact on the efficacy of the resulting protein degraders.
Physicochemical Properties of Lenalidomide and its Brominated Analog
The successful development of orally bioavailable and cell-permeable PROTACs is intrinsically linked to the physicochemical properties of its constituent parts. While PROTACs often fall outside of Lipinski's "rule of five" due to their higher molecular weight, the characteristics of the E3 ligase binder are crucial for overall compound behavior. Lenalidomide and its derivatives are favored for their relatively low molecular weight and high polarity, which can help to balance the often more hydrophobic nature of the target protein binder.[1]
Below is a summary of key physicochemical properties for Lenalidomide, which serve as a baseline for understanding this compound. It is important to note that the addition of a bromoethyl group will increase the lipophilicity and molecular weight.
| Property | Lenalidomide | This compound (Predicted/Reported) | Significance for PROTACs |
| Molecular Weight ( g/mol ) | 259.3 | 324.15 | Impacts overall PROTAC size and potential for oral bioavailability. |
| Solubility | Sparingly soluble in aqueous buffers (0.4-0.5 mg/mL), soluble in DMSO (~16 mg/mL) and DMF.[2][3][4][5] More soluble in low pH solutions.[1][4][5] | Insoluble in water and ethanol; Soluble in DMSO (21 mg/mL).[6] | Crucial for formulation, handling, and ensuring sufficient concentration for biological assays. |
| pKa | ~10.75 (Predicted)[7] | Similar to Lenalidomide | Influences ionization state at physiological pH, which can affect cell permeability and target engagement. |
| Chemical Stability | Stable in hot water (55°C) for 24 hours.[8] Susceptible to degradation under harsh acidic, alkaline, oxidative, and photolytic conditions.[9] | Expected to have similar stability to Lenalidomide, with the bromoethyl group being a potential site for nucleophilic substitution. | Stability is critical for storage, formulation, and ensuring the integrity of the PROTAC molecule during experiments. |
Signaling Pathways and Experimental Workflows
The mechanism of action for a this compound based PROTAC involves the recruitment of the CRBN E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The development and characterization of a this compound based PROTAC follows a structured workflow, from synthesis to cellular evaluation.
Experimental Protocols
Synthesis of this compound Precursor
A common precursor for incorporating Lenalidomide into a PROTAC is a derivative with a reactive handle. The following is a general protocol for the synthesis of a key intermediate, 4-(2-bromoethoxy)isoindoline-1,3-dione.
Materials:
-
3-Nitrophthalic anhydride (B1165640)
-
Acetic acid
-
Thionyl chloride
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Appropriate solvents (e.g., DMF, DCM)
Procedure:
-
Synthesis of 2-(2-hydroxyethyl)isoindoline-1,3-dione: Reflux 3-nitrophthalic anhydride with ethanolamine in acetic acid.
-
Reduction of the nitro group: Reduce the nitro group to an amine using a suitable reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation).
-
Bromination: The synthesis of the bromoethoxy derivative can be achieved through various methods, including Williamson ether synthesis with 1,2-dibromoethane (B42909) or by converting a hydroxyethyl (B10761427) intermediate to the corresponding bromide. A detailed, specific protocol should be adapted from relevant literature.[10][11][12][13][14]
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a this compound based PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.[15]
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control.
TR-FRET Assay for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Tagged recombinant POI (e.g., His-tag)
-
Tagged recombinant CRBN/DDB1 complex (e.g., GST-tag)
-
Fluorescently labeled antibodies against the tags (e.g., Tb-anti-GST and AF488-anti-His)
-
This compound PROTAC
-
Assay buffer
Procedure:
-
Assay Setup: In a microplate, combine the tagged POI, tagged CRBN/DDB1 complex, and the fluorescently labeled antibodies.
-
PROTAC Addition: Add serial dilutions of the PROTAC.
-
Incubation: Incubate to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET enabled reader. An increase in the TR-FRET signal indicates the formation of the ternary complex.[16][17][18]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction.
Materials:
-
Purified POI
-
Purified CRBN/DDB1 complex
-
This compound PROTAC
-
ITC buffer
Procedure:
-
Sample Preparation: Prepare solutions of the protein (in the ITC cell) and the PROTAC (in the syringe) in the same buffer.
-
Titration: Perform a series of injections of the PROTAC into the protein solution while measuring the heat evolved or absorbed.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[19][20][21]
Quantitative Data for Lenalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following table provides representative data for PROTACs utilizing Lenalidomide or its analogs to recruit CRBN. It is important to note that specific data for PROTACs using a "this compound" linker attachment is often integrated into the broader category of Lenalidomide-based degraders in the literature.
| PROTAC Target | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| BRD4 | Lenalidomide | THP-1 | ~0.81 µM (IC50) | Not specified | |
| STAT3 | Lenalidomide derivative | SU-DHL-1 | <1 nM | >95% | Not specified in provided abstracts |
| BET Proteins | Lenalidomide | Cancer cells | Not specified | Effective degradation | [22] |
Neosubstrate and Off-Target Degradation
A critical consideration for PROTACs utilizing IMiD-based E3 ligase recruiters is the potential for degradation of endogenous "neosubstrates" of CRBN, such as IKZF1, IKZF3, and CK1α.[6][23][24][25] This can lead to desired anti-cancer effects but also potential off-target toxicities.[26][27] The modification of the Lenalidomide core, including the position of the linker attachment, can influence the neosubstrate degradation profile.[6][23][24]
Assessment of Off-Target Effects:
-
Proteomics: Unbiased mass spectrometry-based proteomics is the gold standard for identifying both on-target and off-target protein degradation events across the entire proteome.[28]
-
Targeted Western Blotting: Known neosubstrates of CRBN should be monitored by Western blot in response to PROTAC treatment.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs that effectively recruit the CRBN E3 ligase for targeted protein degradation. A thorough understanding of its physicochemical properties, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is essential for the development of potent, selective, and drug-like PROTAC therapeutics. Careful consideration of the potential for neosubstrate and off-target degradation is paramount to ensure the safety and efficacy of these next-generation medicines.
References
- 1. tga.gov.au [tga.gov.au]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Lenalidomide - LKT Labs [lktlabs.com]
- 4. medkoo.com [medkoo.com]
- 5. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lenalidomide CAS#: 191732-72-6 [m.chemicalbook.com]
- 8. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. printo.2promojournal.com [printo.2promojournal.com]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 21. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 28. sapient.bio [sapient.bio]
The Role of Lenalidomide-Br in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the role of brominated lenalidomide (B1683929) (Lenalidomide-Br) in the field of targeted protein degradation (TPD). While specific quantitative data for this compound as a standalone agent is limited in publicly available literature, this document extrapolates from the well-established mechanism of its parent compound, lenalidomide, and its application as a Cereblon (CRBN) E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Concept: Lenalidomide and the Hijacking of the Ubiquitin-Proteasome System
Lenalidomide is a derivative of thalidomide (B1683933) and functions as a "molecular glue." It facilitates the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and specific target proteins, known as neosubstrates, that would not normally be recognized by CRBN. This induced proximity leads to the ubiquitination of the neosubstrate by the CRL4^CRBN^ complex and its subsequent degradation by the proteasome.[1][2] Key neosubstrates of lenalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[3][4][5] The degradation of these proteins is central to the therapeutic effects of lenalidomide in multiple myeloma and other hematological malignancies.[3][4]
This compound is an analog of lenalidomide that incorporates a bromine atom, typically on the phthalimide (B116566) ring. This modification serves a crucial role in the synthesis of PROTACs, where the bromine atom can act as a reactive handle for linker attachment, allowing for the conjugation of a target-binding ligand.
Mechanism of Action: A Molecular Glue for Protein Degradation
The mechanism of lenalidomide-induced protein degradation is a multi-step process within the cell.
As depicted in Figure 1, this compound binds to CRBN, inducing a conformational change that creates a new binding surface for neosubstrates. This ternary complex formation (CRBN-Lenalidomide-Br-Neosubstrate) allows the CRL4^CRBN^ E3 ligase to poly-ubiquitinate the neosubstrate, marking it for degradation by the 26S proteasome.
Quantitative Data
Table 1: Binding Affinities of Lenalidomide to CRBN
| Compound | Binding Partner | Assay Method | Binding Affinity (Kd) | Reference |
| Lenalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | 0.6 µM | [6] |
| Lenalidomide | CRBN TBD | Isothermal Titration Calorimetry (ITC) | 6.7 ± 0.9 µM | [6] |
| Lenalidomide | CRBN | TR-FRET | IC50 = 2.694 µM | [7] |
Table 2: Degradation Potency of a Representative Lenalidomide-Based PROTAC
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dBET1 | BRD4 | Jurkat | 30 nM | >95% | [8] |
| dBET6 | BRD4 | Jurkat | 3 nM | >95% | [8] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Research indicates that 6-bromo-lenalidomide exhibits minimal interaction with neosubstrates and consequently has poor degradation-inducing activity on its own.[9] This is a desirable characteristic for a PROTAC component, as it minimizes the potential for off-target effects driven by the CRBN-binding moiety itself, ensuring that the degradation activity is primarily directed by the target-binding end of the PROTAC.
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound and its derivatives. These are generalized methods and may require optimization for specific experimental conditions.
Synthesis of 6-Bromo-Lenalidomide (A Representative Protocol)
The synthesis of 6-bromo-lenalidomide can be adapted from established procedures for lenalidomide synthesis, incorporating a bromination step.
Materials:
-
Lenalidomide
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve lenalidomide in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 6-bromo-lenalidomide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
CRBN Engagement Assay (NanoBRET™)
This protocol describes a live-cell assay to measure the binding of this compound to CRBN.
Materials:
-
HEK293 cells stably expressing NanoLuc®-CRBN fusion protein
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)
-
Nano-Glo® Live Cell Assay System (substrate)
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Seed HEK293-NanoLuc®-CRBN cells in assay plates and incubate overnight.
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate.
-
Add the this compound dilutions to the wells.
-
Add the Nano-Glo® substrate to all wells.
-
Incubate for 3-5 minutes at room temperature.
-
Measure the luminescence signal at 460 nm (donor emission) and >600 nm (acceptor emission) using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the concentration of this compound to determine the IC50 value for CRBN engagement.[10][11][12][13][14]
Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein induced by a this compound-based PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., a multiple myeloma cell line) and allow them to adhere. Treat the cells with various concentrations of the this compound-based PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[15][16]
-
Conclusion
This compound is a key building block in the development of targeted protein degraders, particularly PROTACs. Its ability to bind to CRBN, coupled with its minimal intrinsic activity in inducing neosubstrate degradation, makes it an ideal E3 ligase handle. The methodologies described in this guide provide a framework for the synthesis, characterization, and functional assessment of this compound and its derivatives in the exciting and rapidly advancing field of targeted protein degradation. Further research into novel brominated and other halogenated analogs of lenalidomide may lead to the development of even more selective and potent protein degraders for therapeutic applications.
References
- 1. agilent.com [agilent.com]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation Services [worldwide.promega.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Molecular and Structural Characterization of Lenalidomide-Mediated Sequestration of eIF3i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 13. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.es]
- 14. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com.cn]
- 15. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ternary Complex Formation with Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide, a thalidomide (B1683933) analogue, is a cornerstone of therapy for multiple myeloma and other hematological malignancies. Its mechanism of action relies on the formation of a ternary complex, a molecular assembly that brings together the Cereblon (CRBN) E3 ubiquitin ligase and specific "neosubstrate" proteins, leading to their ubiquitination and subsequent proteasomal degradation. This guide provides a detailed technical overview of the principles governing Lenalidomide-induced ternary complex formation, the key molecular players, and the experimental methodologies used to characterize these interactions. While this document focuses on Lenalidomide, it is important to note that derivatives such as Lenalidomide-Br (bromo-lenalidomide) are utilized as CRBN-recruiting ligands in the development of Proteolysis Targeting Chimeras (PROTACs).
The Molecular Machinery of Lenalidomide Action
Lenalidomide functions as a "molecular glue," inducing proximity between the CRBN E3 ubiquitin ligase complex and neosubstrate proteins that would otherwise not interact.[1][2][3] This induced interaction is the central event triggering the downstream degradation of the target protein.
The key components of this system are:
-
The CRL4CRBN E3 Ubiquitin Ligase Complex: This multi-protein complex is responsible for attaching ubiquitin chains to target proteins, marking them for degradation by the proteasome. It consists of:
-
Cereblon (CRBN): The substrate receptor that directly binds to Lenalidomide.[3]
-
Cullin 4A (CUL4A): A scaffold protein that forms the backbone of the ligase complex.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4A.
-
Regulator of Cullins 1 (ROC1): A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2).
-
-
Lenalidomide: This small molecule binds to a specific pocket within CRBN, altering its surface conformation.[4] This altered surface creates a new binding interface for neosubstrate proteins.
-
Neosubstrates: These are the target proteins that are recruited to the CRL4CRBN complex in a Lenalidomide-dependent manner. Key examples include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid transcription factors essential for multiple myeloma cell survival. Their degradation is a primary driver of Lenalidomide's anti-myeloma activity.[5][6][7]
-
Casein Kinase 1α (CK1α): Degradation of this protein is crucial for Lenalidomide's efficacy in myelodysplastic syndromes with a 5q deletion.[8]
-
The formation of the ternary complex (CRBN-Lenalidomide-Neosubstrate) leads to the polyubiquitination of the neosubstrate by the CRL4CRBN ligase, followed by its recognition and degradation by the 26S proteasome.
Signaling Pathway of Lenalidomide-Induced Protein Degradation
Caption: Lenalidomide-mediated protein degradation pathway.
Quantitative Analysis of Ternary Complex Formation
The stability and efficiency of ternary complex formation are critical for the biological activity of Lenalidomide. Various biophysical techniques are employed to quantify the binding affinities between the different components.
| Interaction | Method | Affinity Constant (Kd/Ki/IC50) | Reference |
| Lenalidomide - CRBN | Fluorescence Polarization | Ki = 177.80 nM | [9] |
| Thalidomide - CRBN | Fluorescence Polarization | Ki = 249.20 nM | [9] |
| Pomalidomide - CRBN | Fluorescence Polarization | Ki = 156.60 nM | [9] |
| Lenalidomide - CRBN (in U266 cell extracts) | Competitive Binding Assay | IC50 ≈ 2 µM | [10][11] |
| CRBN-CK1α (native interaction) | N/A | Kd ≈ 2 mM | [12] |
| CRBN-Lenalidomide-CK1α (ternary complex) | N/A | Kd ≈ 75 nM | [12] |
| CC-885 - CRBN | N/A | IC50 = 12 nM | [12] |
| Lenalidomide - CRBN | N/A | IC50 = 73 nM | [12] |
Note: Affinity values can vary depending on the specific experimental conditions and techniques used.
Detailed Experimental Protocols
Characterizing the formation and consequences of the Lenalidomide-induced ternary complex requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.
Two-Step Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol is designed to confirm the interaction between three proteins in a complex.[13][14][15]
Objective: To demonstrate that a neosubstrate interacts with the CRL4CRBN complex in a Lenalidomide-dependent manner.
Materials:
-
HEK293T cells
-
Expression vectors for tagged proteins (e.g., FLAG-tagged CRBN, HA-tagged neosubstrate)
-
Transfection reagent
-
Lenalidomide
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG magnetic beads
-
FLAG peptide for elution
-
Anti-HA magnetic beads
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against FLAG, HA, and other components of the CRL4 complex.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to 70-80% confluency.
-
Co-transfect cells with expression vectors for FLAG-CRBN and HA-neosubstrate. Include a control with empty vectors.
-
-
Drug Treatment and Cell Lysis:
-
24-48 hours post-transfection, treat cells with Lenalidomide or DMSO (vehicle control) for a specified time (e.g., 4-8 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
First Immunoprecipitation (Anti-FLAG):
-
Incubate the clarified lysate with anti-FLAG magnetic beads overnight at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by incubating with a solution containing FLAG peptide for 1-2 hours at 4°C.
-
Separate the eluate from the beads.
-
-
Second Immunoprecipitation (Anti-HA):
-
Incubate the eluate from the first IP with anti-HA magnetic beads overnight at 4°C.
-
Wash the beads three times with wash buffer.
-
-
Western Blot Analysis:
-
Elute the proteins from the HA beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against FLAG, HA, and other endogenous CRL4 complex components (e.g., DDB1, CUL4A).
-
Expected Outcome: In the Lenalidomide-treated sample, the final immunoprecipitate should show the presence of both FLAG-CRBN and other CRL4 components, confirming the formation of the ternary complex.
Experimental Workflow for Two-Step Co-Immunoprecipitation
Caption: Workflow for two-step co-immunoprecipitation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[16][17][18]
Objective: To quantify the binding affinity of Lenalidomide to CRBN.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant CRBN protein
-
Lenalidomide solution
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the purified CRBN protein extensively against the ITC buffer.
-
Dissolve Lenalidomide in the final dialysis buffer to ensure a perfect buffer match.
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the calorimeter.
-
Load the Lenalidomide solution into the injection syringe.
-
Perform a series of small injections of Lenalidomide into the CRBN solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay used to study biomolecular interactions in a high-throughput format.[19][20][21]
Objective: To measure the formation of the CRBN-Lenalidomide-Neosubstrate ternary complex.
Materials:
-
Tagged recombinant proteins (e.g., GST-tagged neosubstrate, His-tagged CRBN)
-
AlphaScreen Glutathione Donor beads
-
AlphaScreen Nickel Chelate Acceptor beads
-
Lenalidomide
-
Assay buffer
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Assay Setup:
-
In a microplate, combine the GST-tagged neosubstrate, His-tagged CRBN, and varying concentrations of Lenalidomide.
-
Add the Glutathione Donor beads and Nickel Chelate Acceptor beads.
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature to allow for complex formation and bead association.
-
-
Detection:
-
Excite the Donor beads at 680 nm. If the Donor and Acceptor beads are in close proximity (due to ternary complex formation), singlet oxygen is transferred, leading to light emission from the Acceptor beads at 520-620 nm.
-
Measure the emitted light signal.
-
Expected Outcome: An increase in the AlphaScreen signal with increasing Lenalidomide concentration indicates the formation of the ternary complex. At very high concentrations, a "hook effect" may be observed due to the saturation of binding sites.
Conclusion
The formation of a ternary complex is a sophisticated mechanism of action that underpins the therapeutic efficacy of Lenalidomide. By acting as a molecular glue, Lenalidomide repurposes the CRL4CRBN E3 ubiquitin ligase to selectively degrade oncoproteins. A thorough understanding of this process, facilitated by the experimental techniques outlined in this guide, is essential for the rational design of novel molecular glue degraders and for optimizing the clinical application of existing immunomodulatory drugs. The continued exploration of the structural and biophysical principles governing ternary complex formation will undoubtedly pave the way for a new generation of targeted protein degradation therapies.
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chempartner.com [chempartner.com]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 19. labonline.com.au [labonline.com.au]
- 20. researchgate.net [researchgate.net]
- 21. resources.revvity.com [resources.revvity.com]
Lenalidomide-Br: A Technical Guide to its Application as a Molecular Glue Component
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analog, has revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action, initially enigmatic, was discovered to be the recruitment of specific proteins, termed neosubstrates, to the Cereblon (CRBN) E3 ubiquitin ligase complex for subsequent ubiquitination and proteasomal degradation.[3][4][5] This "molecular glue" activity has opened new avenues in targeted protein degradation (TPD), a therapeutic modality with the potential to address previously "undruggable" targets.[1][2] Lenalidomide-Br, a brominated derivative of lenalidomide, serves as a crucial chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), where it functions as the CRBN-recruiting ligand.[6][7] This guide provides an in-depth technical overview of this compound, focusing on its mechanism, synthesis, and the experimental methodologies used to characterize its function.
Mechanism of Action: A Molecular Glue for Targeted Protein Degradation
This compound, like its parent compound, acts as a molecular glue, facilitating the interaction between the E3 ubiquitin ligase substrate receptor CRBN and specific neosubstrate proteins.[6][8] This induced proximity leads to the ubiquitination of the neosubstrate by the CRL4^CRBN^ complex, marking it for degradation by the 26S proteasome.[3][9]
The core machinery of this process involves:
-
CRL4^CRBN^ E3 Ubiquitin Ligase Complex: This complex is composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor Cereblon (CRBN).[3][10]
-
This compound: This small molecule binds to a specific pocket in CRBN.[10][11]
-
Neosubstrates: The binding of this compound to CRBN creates a novel protein surface that is recognized by specific neosubstrates, which would not otherwise interact with CRBN.[3][5]
Key neosubstrates targeted for degradation by lenalidomide and its analogs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[4][12][13] The degradation of these proteins is central to the therapeutic effects of lenalidomide in multiple myeloma and del(5q) myelodysplastic syndrome.[3][9]
Figure 1: Mechanism of Action of this compound as a Molecular Glue.
Quantitative Data
The efficacy of molecular glues is often quantified by their ability to induce the degradation of target proteins. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Reference |
| 6-bromo lenalidomide (Br-Le) | IKZF1 | MM1.S | Not Applicable | Not Applicable | [14] |
| CK1α | MM1.S | Not Applicable | Not Applicable | [14] | |
| ZFP91 | MM1.S | Not Degradable | Not Degradable | [14] | |
| RAB28 | MM1.S | Degradable | Not Quantified | [14] | |
| Lenalidomide (Le) | IKZF1 | MM1.S | Not Applicable | Not Applicable | [14] |
| CK1α | MM1.S | Not Applicable | Not Applicable | [14] | |
| ZFP91 | MM1.S | Degradable | Not Quantified | [14] | |
| RAB28 | MM1.S | Degradable | Not Quantified | [14] |
Note: In the cited study, while 6-bromo lenalidomide did not degrade IKZF1 or CK1α on its own, it demonstrated selectivity when incorporated into PROTACs. The study focused on the differential degradation profiles of various lenalidomide analogs.
The anti-proliferative activity of lenalidomide has been determined in various human myeloma cell lines (HMCLs), with IC50 values indicating its potency.
| Cell Line | IC50 (µM) | Reference |
| L-363 | 0.15 | [10] |
| OPM-2 | 0.2 | [10] |
| U-266 | 0.3 | [10] |
| LP-1 | 0.5 | [10] |
| NCI-H929 | 0.7 | [10] |
| JIM-3 | >10 | [10] |
| XG-7 | >10 | [10] |
| RPMI-8226 | >10 | [10] |
Synthesis of this compound
A plausible synthetic scheme would be:
-
Bromination of a suitable starting material: This could involve the bromination of a 2-methyl-3-nitrobenzoic acid derivative at the 6-position of the benzene (B151609) ring.
-
Radical bromination of the methyl group: The methyl group at the 2-position is then brominated, typically using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), to form the 2-(bromomethyl) derivative.
-
Condensation: The resulting brominated 2-(bromomethyl)-3-nitrobenzoate is condensed with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base to form the nitro-intermediate.
-
Reduction: The final step involves the reduction of the nitro group to an amino group, yielding 6-bromo lenalidomide.
Figure 2: Plausible Synthetic Route for 6-bromo lenalidomide.
Experimental Protocols
Tandem Mass Tag (TMT) Quantitative Proteomics
This protocol outlines the general steps for analyzing global protein expression changes induced by this compound.
Objective: To identify and quantify proteins that are degraded upon treatment with this compound.
Materials:
-
Cell line of interest (e.g., MM.1S)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., 8 M urea (B33335) in 100 mM TEAB, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
TMT labeling reagents
-
High-pH reversed-phase chromatography system
-
LC-MS/MS instrument (e.g., Q Exactive mass spectrometer)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with this compound at various concentrations and time points. Include a DMSO-treated control.
-
Cell Lysis: Harvest cells and lyse them in lysis buffer.
-
Protein Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Protein Digestion: Digest proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from different treatment conditions with the respective TMT reagents.
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate the mixed peptides using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Use appropriate software to identify and quantify the relative abundance of proteins across the different samples based on the TMT reporter ion intensities.
Figure 3: TMT Quantitative Proteomics Workflow.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol is used to validate the interaction between CRBN and a neosubstrate in the presence of this compound.
Objective: To demonstrate the this compound-dependent interaction between CRBN and a target neosubstrate.
Materials:
-
Cells expressing tagged versions of CRBN or the neosubstrate
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against the tag (for IP)
-
Antibodies against CRBN and the neosubstrate (for Western blotting)
-
Protein A/G agarose (B213101) beads or magnetic beads
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO and then lyse the cells.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the tagged protein.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against CRBN and the neosubstrate to detect their presence in the immunoprecipitated complex.
Figure 4: Co-Immunoprecipitation and Western Blotting Workflow.
In Vivo Xenograft Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of multiple myeloma.
Objective: To assess the anti-tumor activity of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject multiple myeloma cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) to the treatment group and vehicle to the control group according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Monitoring: Monitor the mice for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting for neosubstrate degradation).
Figure 5: In Vivo Xenograft Mouse Model Workflow.
Conclusion
This compound is a valuable chemical probe and a key component in the development of novel therapeutics based on targeted protein degradation. Its ability to recruit neosubstrates to the CRBN E3 ligase provides a powerful tool for eliminating disease-causing proteins. A thorough understanding of its mechanism of action, coupled with robust experimental methodologies, is essential for advancing the field of molecular glues and PROTACs. This guide provides a foundational understanding for researchers and drug developers working with this important molecule.
References
- 1. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mining the CRBN Target Space Redefines Rules for Molecular Glue-induced Neosubstrate Recognition | CoLab [colab.ws]
- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of PROTAC Design Using Lenalidomide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental principles behind designing Proteolysis Targeting Chimeras (PROTACs) that utilize Lenalidomide (B1683929) and its derivatives as the E3 ligase binder.
Introduction to PROTAC Technology and the Role of Lenalidomide
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).[1][3]
A PROTAC molecule consists of three key components:
-
A "warhead" ligand that binds to the target Protein of Interest (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the warhead and the E3 ligase ligand.[1][3]
Lenalidomide, along with its parent compound thalidomide (B1683933) and its analogue pomalidomide, are widely used as E3 ligase ligands in PROTAC design.[2][4] They function by binding to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][4] The relatively small size and favorable drug-like properties of these immunomodulatory drugs (IMiDs) make them attractive choices for PROTAC development.[4]
Mechanism of Action of Lenalidomide-Based PROTACs
The primary mechanism of action for a Lenalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.
Below is a diagram illustrating the catalytic cycle of a Lenalidomide-based PROTAC.
Core Principles of Lenalidomide-PROTAC Design
The design of an effective Lenalidomide-based PROTAC is a multi-parameter optimization process. The key components to consider are the warhead, the linker, and the Lenalidomide moiety.
The Warhead: Targeting the Protein of Interest
The choice of the warhead is dictated by the target protein. It should possess adequate affinity and selectivity for the POI. However, unlike traditional inhibitors, the warhead does not need to be a potent inhibitor of the protein's function, as the PROTAC's mechanism is event-driven rather than occupancy-driven.
The Linker: More Than Just a Connection
The linker plays a crucial role in the efficacy of a PROTAC. Its length, composition, and attachment points to the warhead and the Lenalidomide moiety are critical for the formation of a stable and productive ternary complex.
-
Length: The linker must be of an optimal length to allow the POI and CRBN to come into close proximity for efficient ubiquitination.
-
Composition: Common linker structures include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. The composition can influence the PROTAC's physicochemical properties, such as solubility and cell permeability.
-
Attachment Points: The exit vector from both the warhead and the Lenalidomide ligand can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency. For Lenalidomide, alkylation or acylation of the 4-amino group is a common strategy for linker attachment.
The Lenalidomide Moiety: Engaging the E3 Ligase
Lenalidomide and its derivatives serve as the anchor to the CRL4^CRBN^ complex. While effective, it's important to be aware that the use of these IMiDs can lead to the degradation of endogenous "neosubstrates" of CRBN, such as the transcription factors IKZF1 and IKZF3.[2] This can have both therapeutic and off-target consequences. Recent studies have explored modifications to the Lenalidomide scaffold to alter this neosubstrate profile. For instance, modifications at the 6-position of Lenalidomide have been shown to control neosubstrate selectivity.[5][6]
The term "Lenalidomide-Br" can refer to a brominated derivative of Lenalidomide, which can be a key intermediate in the synthesis of PROTACs, allowing for linker attachment through cross-coupling reactions.
Quantitative Data on Lenalidomide-Based PROTACs
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for Lenalidomide-based PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Table 1: Quantitative Data for Lenalidomide-Based BTK PROTACs
| PROTAC | Warhead | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PTD12 | GDC-0853 | PEG | 4 | >90 | Ramos | [7] |
| SJF620 | (structure in source) | PEG | ~10 | >95 | MOLM-14 | [8] |
Table 2: Quantitative Data for Lenalidomide-Based BRD4 PROTACs
| PROTAC | Warhead | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 21 | Dihydroquinazolinone-based | Alkyl | ~100 | >90 | THP-1 | [9][10] |
| QCA570 | (structure in source) | Ethynyl | ~1 | >95 | Multiple | [11] |
| 6b | (structure in source) | (structure in source) | <100 | >90 | HCC1806 | [12] |
Experimental Protocols
A robust experimental workflow is essential for the successful development and validation of Lenalidomide-based PROTACs.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using image analysis software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.
-
Ternary Complex Formation Assays
These assays are crucial to confirm that the PROTAC can effectively bridge the target protein and the E3 ligase.
5.2.1. Surface Plasmon Resonance (SPR)
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., biotinylated CRBN on a streptavidin-coated sensor chip) to the sensor surface.
-
Binary Interaction: Inject the PROTAC over the immobilized protein to measure the binary binding affinity (KD).
-
Ternary Complex Formation: Inject a mixture of the PROTAC and the target protein (the third component) over the immobilized E3 ligase. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
5.2.2. NanoBRET™ Ternary Complex Assay (In-Cell)
Methodology:
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and CRBN fused to a HaloTag® (energy acceptor) in a suitable cell line.
-
Labeling: Add the HaloTag® NanoBRET® ligand to the cells, which will fluorescently label the CRBN fusion protein.
-
PROTAC Treatment: Treat the cells with the PROTAC at various concentrations.
-
Detection: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the ratio indicates PROTAC-induced proximity between the target protein and CRBN.
In-Cell Ubiquitination Assay
This assay directly assesses the ubiquitination of the target protein induced by the PROTAC.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody. The appearance of a high-molecular-weight smear or ladder indicates polyubiquitination of the target protein.
Conclusion
The design of Lenalidomide-based PROTACs is a promising strategy for targeted protein degradation. A thorough understanding of the mechanism of action, careful consideration of the warhead, linker, and E3 ligase ligand, and a comprehensive suite of biochemical, biophysical, and cellular assays are essential for the development of potent and selective degraders. This guide provides a foundational framework to aid researchers in this exciting and rapidly evolving field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Lenalidomide-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. A key component in many successful PROTACs is the E3 ligase ligand, which recruits the cellular ubiquitin-proteasome system. Lenalidomide (B1683929), an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] This document provides detailed application notes and protocols for the use of brominated lenalidomide derivatives (Lenalidomide-Br) as a versatile building block in the synthesis of CRBN-recruiting PROTACs.
This compound serves as a readily functionalizable handle, allowing for the attachment of various linkers and protein of interest (POI) binders through established chemical transformations. The bromine atom on the phthalimide (B116566) ring provides a reactive site for cross-coupling reactions, enabling the modular and efficient construction of diverse PROTAC libraries.[5][6]
Mechanism of Action
A PROTAC synthesized from this compound functions by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[7][8]
Caption: General mechanism of PROTAC action.
Synthetic Strategies for this compound Based PROTACs
The bromine atom on the lenalidomide core allows for versatile synthetic approaches to attach a linker, which is then connected to the ligand for the protein of interest. The most common and effective methods are palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
Buchwald-Hartwig amination is a robust method for forming a carbon-nitrogen bond between the aryl bromide of this compound and an amine-terminated linker.[5][6][9] This reaction is tolerant of a wide range of functional groups and provides a direct way to introduce diverse linker structures.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the amine-terminated linker (1.1-1.5 equivalents), a palladium catalyst (e.g., PEPPSI-IPr, 5-10 mol%), and a base (e.g., sodium tert-butoxide, 2-3 equivalents).
-
Solvent: Add a suitable dry, degassed solvent such as toluene, dioxane, or THF.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Lenalidomide-linker conjugate.
Caption: Synthetic workflow for PROTAC synthesis via Buchwald-Hartwig amination.
Suzuki Cross-Coupling
Suzuki coupling is another powerful palladium-catalyzed reaction that can be employed to form a carbon-carbon bond between this compound and a boronic acid or ester-functionalized linker.[10][11][12] This method allows for the introduction of aryl or vinyl linkers, expanding the structural diversity of the resulting PROTACs.
General Protocol for Suzuki Cross-Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent), the boronic acid/ester linker (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5-10 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2-4 equivalents).
-
Solvent: Add a mixture of a degassed organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data of this compound Based PROTACs
The following tables summarize the biological activity of representative PROTACs synthesized using this compound or its derivatives.
Table 1: CRBN and Target Protein Binding Affinities
| PROTAC ID | Target Protein | CRBN Binding IC50 (nM) | Target Binding IC50 (nM) | Reference |
| PROTAC-1 | BRD4 | 36-79 | 11.4 | [13] |
| YJ1b | CRBN | 206 | N/A | [14] |
| YJ2c | CRBN | 211 | N/A | [14] |
| YJ2h | CRBN | 282 | N/A | [14] |
| Lenalidomide | CRBN | ~3000 | N/A | [15] |
Table 2: Cellular Degradation and Anti-proliferative Activity
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Anti-proliferative IC50 (µM) | Reference |
| PROTAC-11 | BRD4 | HEK293 | 1.3 | 87 | N/A | [13] |
| Compound 21 | BRD4 | THP-1 | N/A | >90% at 1 µM | 0.81 | [16] |
| Compound 23 | BET proteins | RS4;11 | 0.03-0.1 | >90 | N/A | [17] |
| Compound 17 | IKZF1/3 | MM1S | N/A | N/A | 3.568 | [18] |
| Compound 19 | IKZF1/3 | MM1S | N/A | N/A | 0.128 | [18] |
Experimental Protocols
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol describes the quantification of target protein degradation in cells treated with a this compound based PROTAC.[9][10][19]
Materials:
-
Cell line expressing the protein of interest
-
This compound based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Collect the cell lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to quantify the formation of the POI-PROTAC-CRBN ternary complex in a biochemical setting.[5][6][11][20]
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged CRBN-DDB1 complex (e.g., His-tagged)
-
This compound based PROTAC
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor fluorophore-conjugated antibody (e.g., AF488-anti-His)
-
Assay buffer
-
Microplates suitable for fluorescence reading
Procedure:
-
Assay Setup: In a microplate, add the assay buffer, the tagged POI, the tagged CRBN-DDB1 complex, and a serial dilution of the PROTAC.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation and antibody binding.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 490 nm and 520 nm for Tb-AF488 pair).
-
Data Analysis: Calculate the TR-FRET ratio (e.g., 520 nm/490 nm). Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
Caption: Workflow for the biological evaluation of PROTACs.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of CRBN-recruiting PROTACs. The synthetic protocols outlined, particularly the Buchwald-Hartwig amination and Suzuki coupling, provide researchers with robust methods to generate diverse PROTAC libraries. The provided quantitative data and detailed experimental protocols for biological evaluation will aid in the characterization and optimization of novel protein degraders for various therapeutic targets.
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 15. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Conjugating Lenalidomide to Linkers for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lenalidomide (B1683929) is a potent immunomodulatory agent that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This activity has made it a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-recruiting moiety.[3][4] PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by bringing it into proximity with an E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome.[3][5]
The critical component connecting the Lenalidomide moiety to the target protein ligand is the linker. The linker's composition, length, and attachment point can significantly influence the physicochemical properties and biological activity of the resulting PROTAC, including its ability to form a stable ternary complex (Target Protein-PROTAC-CRBN).[4][5] This document provides detailed protocols for the conjugation of brominated linker precursors to Lenalidomide, a common and effective strategy in PROTAC synthesis.
Signaling Pathway of a Lenalidomide-Based PROTAC
Lenalidomide-based PROTACs work by hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ligase, forming a ternary complex.[3] This proximity allows the E3 ligase to transfer ubiquitin tags to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Experimental Protocols
Two primary methods for conjugating Lenalidomide with halo-functionalized linkers are detailed below: direct N-alkylation and a two-step click chemistry approach.
General Experimental Workflow
The synthesis of Lenalidomide-linker conjugates typically follows a standard workflow involving reaction setup, monitoring, product isolation, and purification.
Caption: General workflow for Lenalidomide-linker conjugation.
Protocol 1: Direct N-Alkylation of Lenalidomide
This protocol describes the chemoselective alkylation of the 4-amino group of Lenalidomide with a bromo-functionalized linker.[4][6] This method is advantageous for its directness. An organic base like N,N-diisopropylethylamine (DIPEA) is typically used to facilitate the reaction under mild conditions.[7][8]
Materials:
-
Lenalidomide
-
Bromo-functionalized linker (e.g., 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane)
-
N,N-diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add Lenalidomide (1 equivalent).
-
Add the bromo-functionalized linker (1.1 to 1.5 equivalents).
-
Add anhydrous NMP or DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add DIPEA (2 to 3 equivalents) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 80-110 °C with stirring.[9][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the Lenalidomide starting material is consumed (typically 12-24 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or DCM and wash with water, followed by saturated NaHCO₃ solution, and finally brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol (B129727) in DCM or a gradient of ethyl acetate in hexanes) to yield the desired Lenalidomide-linker conjugate.
-
Confirm the structure and purity of the final product using ¹H NMR and Mass Spectrometry.
Protocol 2: Click Chemistry Conjugation
Click chemistry provides a highly efficient and modular approach for conjugation.[11] This protocol involves first synthesizing an azide-functionalized Lenalidomide derivative, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-terminated linker.[12][13]
Part A: Synthesis of 4-(2-azidoethoxy)-Lenalidomide
-
Synthesize 4-(2-bromoethoxy)-Lenalidomide via N-alkylation as described in Protocol 1, using 1,2-dibromoethane (B42909) as the linker.
-
Dissolve the resulting 4-(2-bromoethoxy)-Lenalidomide (1 equivalent) in DMF.
-
Add sodium azide (B81097) (NaN₃, 3 equivalents) to the solution.
-
Stir the reaction mixture at 60-80 °C for 4-6 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography to obtain 4-(2-azidoethoxy)-Lenalidomide.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Materials:
-
4-(2-azidoethoxy)-Lenalidomide (from Part A)
-
Alkyne-functionalized linker or POI-ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., THF/water 1:1, or t-BuOH/water 1:1)
Procedure:
-
In a reaction vial, dissolve 4-(2-azidoethoxy)-Lenalidomide (1 equivalent) and the alkyne-functionalized molecule (1 equivalent) in the chosen solvent system (e.g., THF/H₂O, 1:1).[13]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3-0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. The solution may turn yellowish-green.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the formation of the triazole product by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final conjugate by column chromatography or preparative HPLC.
Data Presentation
The choice of reaction conditions is critical for successful conjugation. The following tables summarize typical parameters for the N-alkylation method and provide a qualitative comparison of different linker strategies.
Table 1: Representative Conditions for N-Alkylation of Lenalidomide
| Linker Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Bromoalkyl (C3-C6) | DIPEA | NMP | 110 | 12 | 48-84 | [9][10] |
| Bromo-PEG3 | DIPEA | DMF | 90 | 16 | 65-75 | [4][6] |
| Iodoalkyl (C4) | Et₃N | DMF | 80 | 12 | ~70 | [9] |
| Bromoacetamide | K₂CO₃ | Acetone | Reflux | 8 | 50-60 | N/A* |
Note: Data for Bromoacetamide is representative of general N-alkylation conditions and not from a specific Lenalidomide conjugation paper among the search results.
Table 2: Qualitative Comparison of Linker Conjugation Strategies
| Feature | Direct N-Alkylation | Click Chemistry (CuAAC) | Amide Coupling |
|---|---|---|---|
| Reaction Steps | One step | Two or more steps | Two or more steps |
| Modularity | Moderate | High | High |
| Reaction Conditions | Moderate to High Temp. | Mild (Room Temp.) | Mild (Requires coupling agents) |
| Functional Group Tolerance | Moderate (sensitive to other nucleophiles) | High (Bioorthogonal) | Moderate (requires protection of other amines/acids) |
| Resulting Linkage | Secondary Amine | Triazole | Amide |
| Linkage Properties | Flexible, basic | Rigid, polar, H-bond acceptor | Rigid, planar, H-bond donor/acceptor |
| Common Use Case | Synthesis of a specific target PROTAC | Library synthesis, modular design | Attaching pre-formed linker-warheads |
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Efficacy of Lenalidomide-Based PROTACs for Bromodomain Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] Lenalidomide (B1683929) is a well-established immunomodulatory drug that functions as a molecular glue, recruiting neosubstrate proteins to the Cereblon (CRBN) E3 ubiquitin ligase for degradation.[4][5][6] In the context of PROTACs, derivatives of lenalidomide are widely used to engage the CRL4^CRBN^ E3 ligase complex.[4][7]
This document provides a detailed experimental framework for assessing the efficacy of a "Lenalidomide-Br PROTAC," a hypothetical PROTAC designed to degrade a Bromodomain-containing protein (e.g., BRD4) by hijacking the CRBN E3 ligase. These protocols cover essential in vitro and in vivo assays required to characterize the PROTAC's activity, from initial cell-based screening to preclinical animal models.
Mechanism of Action: PROTAC-Mediated Degradation
The this compound PROTAC initiates targeted protein degradation by forming a ternary complex between the target bromodomain protein (e.g., BRD4) and the CRBN E3 ligase.[3][8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][3] The degradation of BRD4, a key epigenetic reader, leads to the downregulation of oncogenes like c-Myc, resulting in anti-proliferative effects in cancer cells.[3]
Caption: PROTAC-mediated degradation of a bromodomain protein.
Experimental Workflow Overviews
A systematic approach is crucial for evaluating PROTAC efficacy. The process begins with in vitro characterization to determine potency and mechanism, followed by in vivo studies to assess therapeutic potential in a physiological context.
In Vitro Efficacy Testing Workflow
This workflow outlines the key cell-based assays to determine the degradation efficiency and biological impact of the PROTAC.
Caption: Workflow for in vitro evaluation of PROTAC efficacy.
In Vivo Xenograft Experimental Workflow
This workflow details the steps for assessing the anti-tumor activity of the PROTAC in a preclinical animal model.[][10]
Caption: Workflow for in vivo xenograft efficacy studies.
Quantitative Data Summary
The following tables present hypothetical data for a candidate this compound PROTAC, illustrating key metrics for efficacy assessment.
Table 1: In Vitro Activity in Human Cancer Cell Lines
| PROTAC Compound | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | E3 Ligase |
| Len-Br-PROTAC-01 | THP-1 (Leukemia) | 15 | 5 | >95 | Cereblon |
| Len-Br-PROTAC-01 | MDA-MB-231 (Breast) | 45 | 20 | >90 | Cereblon |
| Negative Control (JQ1) | THP-1 (Leukemia) | 25 | N/A | <10 | N/A |
| Vehicle Control (DMSO) | THP-1 (Leukemia) | >10,000 | N/A | 0 | N/A |
-
IC50: Half-maximal inhibitory concentration for cell viability.
-
DC50: Half-maximal degradation concentration of the target protein.
-
Dmax: Maximum percentage of target protein degradation.[1]
Table 2: In Vivo Efficacy in a THP-1 Xenograft Model
| Treatment Group | Dosing Schedule | Avg. Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 50 µL saline, daily | 1550 ± 210 | 0 | +2.5 |
| Len-Br-PROTAC-01 | 50 mg/kg, daily | 480 ± 95 | 69 | -1.5 |
| Len-Br-PROTAC-01 | 100 mg/kg, daily | 250 ± 70 | 84 | -4.0 |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the effect of the PROTAC on cell proliferation and calculates the IC50 value.
Materials:
-
Human cancer cell line (e.g., THP-1)
-
This compound PROTAC stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Allow cells to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells, ensuring the final DMSO concentration is ≤0.1%.[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the log of the PROTAC concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target bromodomain protein and determine DC50 and Dmax values.[3][11]
Materials:
-
6-well plates
-
This compound PROTAC
-
Ice-cold PBS
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer system (PVDF membrane)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Method:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to be 70-80% confluent at harvest.[3] Treat cells with varying concentrations of the PROTAC (e.g., 0-1000 nM) for a set time (e.g., 24 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.[3] Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations. Add Laemmli buffer and boil at 95°C for 5-10 minutes.[3] Load 20-30 µg of protein per lane on an SDS-PAGE gel.[3]
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S stain.[3]
-
Immunoblotting:
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.[3]
-
Analysis: Quantify band intensity using imaging software. Normalize target protein levels to the loading control (GAPDH). Plot normalized protein levels against the log of PROTAC concentration to determine DC50 and Dmax.[1]
Protocol 3: Target Ubiquitination Assay
This protocol confirms that PROTAC-induced degradation occurs via the ubiquitin-proteasome system.[12]
Materials:
-
Materials from Protocol 2
-
Proteasome inhibitor (e.g., MG132 or Epoxomicin)
-
Protein A/G agarose (B213101) beads
-
Primary antibody for immunoprecipitation (e.g., anti-BRD4)
-
Primary antibody for Western blot detection (e.g., anti-ubiquitin)
Method:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50). Include a control group co-treated with a proteasome inhibitor (MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells as described in Protocol 2.
-
Immunoprecipitation (IP):
-
Pre-clear lysates by incubating with protein A/G beads for 1 hour.
-
Incubate the supernatant with the anti-BRD4 antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot: Elute the protein from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Perform Western blotting on the eluted samples as described in Protocol 2. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) smear on the target protein.
Protocol 4: In Vivo Xenograft Mouse Model Efficacy Study
This protocol evaluates the anti-tumor efficacy of the PROTAC in an animal model.[][10]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Tumor cells (e.g., THP-1) mixed with Matrigel
-
This compound PROTAC formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Method:
-
Tumor Inoculation: Subcutaneously inject 5-10 million THP-1 cells in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
Treatment Administration: Administer the PROTAC or vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week.[10] Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.[10]
-
Tissue Collection: Excise tumors, measure their final weight, and process them for pharmacodynamic analysis (e.g., flash-freeze for Western blot or fix in formalin for IHC).[10]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze target protein levels in tumor lysates via Western blot to confirm in vivo target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes and Protocols for In Vitro Protein Degradation Assays Using Lenalidomide-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, enabling the pharmacological knockdown of proteins previously considered "undruggable." This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery. Lenalidomide (B1683929), an immunomodulatory drug, functions as a molecular glue to recruit neosubstrates to the E3 ubiquitin ligase Cereblon (CRBN).[1][2] Functionalized derivatives of lenalidomide, such as those with a bromo-terminated linker (Lenalidomide-Br), are valuable chemical tools for the synthesis of PROTACs, allowing for the covalent attachment of a target-binding ligand.
These application notes provide detailed protocols for utilizing this compound-based PROTACs in in vitro protein degradation assays. The methodologies described herein are essential for the characterization and validation of novel protein degraders, enabling the assessment of their efficacy and mechanism of action.
Mechanism of Action: Lenalidomide-Based PROTAC
Lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase. The lenalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the POI. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Caption: Lenalidomide-based PROTAC signaling pathway.
Quantitative Data Presentation
The efficacy of a this compound-based PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide an example of how to present such data for a hypothetical PROTAC, "PROTAC-A," targeting "Protein X."
Table 1: In Vitro Degradation Profile of PROTAC-A
| Parameter | Value | Description |
| Cell Line | HEK293 | Human Embryonic Kidney cells |
| Treatment Time | 24 hours | Duration of PROTAC-A exposure |
| DC50 | 50 nM | Concentration for 50% degradation of Protein X |
| Dmax | >90% | Maximum degradation of Protein X |
Table 2: Binding Affinities of PROTAC-A Components
| Binding Interaction | KD | Technique |
| PROTAC-A to Protein X | 100 nM | Isothermal Titration Calorimetry (ITC) |
| PROTAC-A to CRBN | 200 nM | Surface Plasmon Resonance (SPR) |
| Ternary Complex Formation | 20 nM | Fluorescence Polarization (FP) |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: In Vitro Protein Degradation Assay using Western Blot
This protocol outlines the steps to assess the degradation of a target protein in a cellular context following treatment with a this compound-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
1. Cell Culture and Treatment:
- Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
- Prepare serial dilutions of the this compound-based PROTAC in cell culture medium.
- Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
- After treatment, wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[3]
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.[3]
4. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
- Quantify band intensities using densitometry software (e.g., ImageJ).
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: In Vitro Ubiquitination Assay
This biochemical assay directly assesses the ability of the this compound-based PROTAC to induce ubiquitination of the target protein in a reconstituted system.[4]
1. Reagents:
- E1 activating enzyme (e.g., UBE1)
- E2 conjugating enzyme (e.g., UBE2D2)
- Recombinant CRBN/DDB1 complex (E3 ligase)
- Recombinant target protein of interest (POI)
- Ubiquitin
- ATP
- This compound-based PROTAC
- Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT)
2. Reaction Setup (for a 25 µL reaction):
- On ice, combine the following in a microcentrifuge tube:
- 1 µM E1 enzyme
- 5 µM E2 enzyme
- 0.5 µM CRBN/DDB1 complex
- 1 µM POI
- 10 µM Ubiquitin
- Varying concentrations of this compound-based PROTAC (or DMSO control)
- Ubiquitination buffer to a final volume of 20 µL.
- Initiate the reaction by adding 5 µL of 5 mM ATP.
3. Incubation and Termination:
- Incubate the reaction at 37°C for 1-2 hours.
- Terminate the reaction by adding 4x Laemmli sample buffer.
4. Detection of Ubiquitination:
- Boil the samples at 95°C for 5 minutes.
- Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the POI.
- A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI should be visible in the presence of the PROTAC.
Protocol 3: Cereblon Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of the this compound-based PROTAC to Cereblon. It is a competitive binding assay using a fluorescently labeled tracer that binds to CRBN.[5][6]
1. Reagents:
- Recombinant CRBN protein
- Fluorescently labeled thalidomide (B1683933) or lenalidomide tracer
- This compound-based PROTAC
- Assay buffer (e.g., PBS with 0.01% Tween-20)
2. Assay Procedure:
- In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent tracer and CRBN protein.
- Add serial dilutions of the this compound-based PROTAC.
- Incubate at room temperature for 30-60 minutes to reach binding equilibrium.
3. Data Acquisition and Analysis:
- Measure fluorescence polarization using a plate reader.
- As the unlabeled PROTAC displaces the fluorescent tracer from CRBN, the fluorescence polarization will decrease.
- Plot the change in fluorescence polarization against the PROTAC concentration to determine the IC50 value, which can be converted to a binding affinity (Ki).
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the in vitro characterization of this compound-based PROTACs. By systematically evaluating protein degradation, ubiquitination, and E3 ligase binding, researchers can effectively advance the development of novel targeted protein degraders for therapeutic applications. Careful optimization of these assays for specific target proteins and cell systems will be crucial for obtaining reliable and reproducible data.
References
- 1. targeted-protein-degradation | Ebert Lab at Dana-Farber Cancer Institute at Dana-Farber Cancer Institute [labs.dana-farber.org]
- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 6. benchchem.com [benchchem.com]
Synthesis of Lenalidomide-Br Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of brominated derivatives of Lenalidomide (B1683929). These derivatives are crucial intermediates and building blocks, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. The following sections detail the primary synthetic routes, experimental procedures, and relevant biological pathways.
Introduction
Lenalidomide, an immunomodulatory agent, has been a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1] Its mechanism of action involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.[2] The synthesis of brominated derivatives of Lenalidomide provides a versatile platform for further chemical modifications, enabling the attachment of linkers and warheads for the creation of PROTACs. These bifunctional molecules can induce the degradation of a wider range of target proteins by hijacking the cell's ubiquitin-proteasome system. This document outlines the key synthetic steps for producing Lenalidomide precursors and their subsequent bromination.
Core Synthetic Pathway Overview
The synthesis of Lenalidomide and its brominated derivatives typically follows a multi-step process, beginning with the bromination of a commercially available starting material, followed by cyclization and subsequent modifications. A crucial step involves the radical bromination of methyl 2-methyl-3-nitrobenzoate to introduce a reactive handle for the subsequent cyclization.
Caption: General synthetic workflow for Lenalidomide and its brominated derivatives.
Quantitative Data Summary
The following tables summarize the reported yields for the key steps in the synthesis of the Lenalidomide core structure. The choice of reagents and reaction conditions significantly impacts the efficiency of each step.
Table 1: Bromination of Methyl 2-methyl-3-nitrobenzoate
| Brominating Agent | Initiator | Solvent | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl4) | 49-88 | [3] |
| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Methyl Acetate | 98 | [3] |
| N-Bromosuccinimide (NBS) | Dibenzoyl Peroxide | Carbon Tetrachloride (CCl4) | Not specified | [4] |
| 1,3-Dibromo-5,5-dimethylhydantoin | Azobisisobutyronitrile (AIBN) | Acetonitrile | Not specified | [5] |
Table 2: Cyclization to form 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
| Base | Solvent | Yield (%) | Reference |
| Triethylamine (B128534) (Et3N) | Acetonitrile (MeCN) | 57 | [6] |
| Triethylamine (Et3N) | N,N-Dimethylformamide (DMF) | 86 | [3] |
| Potassium Carbonate (K2CO3) | N-Methyl-2-pyrrolidone (NMP) | 89 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate (High-Yield, Green Chemistry Approach)
This protocol describes a high-yielding and environmentally benign method for the bromination of methyl 2-methyl-3-nitrobenzoate.[3][7]
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Methyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of methyl 2-methyl-3-nitrobenzoate (1 equivalent) in methyl acetate, add N-bromosuccinimide (1.2 equivalents).
-
Add a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash it several times with water.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
This protocol details the cyclization of the brominated intermediate with 3-aminopiperidine-2,6-dione hydrochloride.[3][8]
Materials:
-
Methyl 2-(bromomethyl)-3-nitrobenzoate
-
3-aminopiperidine-2,6-dione hydrochloride
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add triethylamine (2.2 equivalents) to the solution at room temperature.
-
Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.1 equivalents) in DMF to the reaction mixture.
-
Heat the reaction mixture to 50-55 °C and stir for 12 hours.[5]
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and heat to 55 °C for 1 hour.[5]
-
Cool the mixture to room temperature and filter the precipitate.
-
Wash the crude product with methanol and dry to obtain 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.
Protocol 3: Synthesis of Lenalidomide-Bromoalkyl Linker Derivative
This protocol provides a general method for the derivatization of the 4-amino group of Lenalidomide with a bromo-containing linker, a common step in PROTAC synthesis.[6]
Materials:
-
Lenalidomide
-
Bromo- or iodo-containing linker (e.g., 1-bromo-2-(2-bromoethoxy)ethane)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve Lenalidomide (1 equivalent) in N-Methyl-2-pyrrolidone (NMP).
-
Add the bromo- or iodo-containing linker (1.1 equivalents) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
The product can be purified using standard chromatographic techniques (e.g., column chromatography or preparative HPLC).
Mechanism of Action: The CRL4-CRBN Pathway
Lenalidomide and its derivatives exert their therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.
Caption: Lenalidomide-mediated degradation of neosubstrates via the CRL4-CRBN pathway.
As depicted in the diagram, Lenalidomide binds to CRBN, altering the substrate specificity of the E3 ligase complex. This leads to the recruitment of "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by this complex.[9] The recruited neosubstrate is then polyubiquitinated, marking it for degradation by the 26S proteasome. This targeted protein degradation is the basis for the anti-cancer activity of Lenalidomide. The synthesis of this compound derivatives allows for the attachment of ligands for other target proteins, creating PROTACs that can redirect this degradation machinery to a wide array of pathological proteins.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lenalidomide in Novel Cancer Therapies
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The query specified "Lenalidomide-Br". Following a comprehensive literature search, this appears to be non-standard nomenclature. All data herein pertains to Lenalidomide (B1683929) , a well-characterized immunomodulatory agent used in cancer therapy.
Introduction
Lenalidomide is a synthetic derivative of thalidomide (B1683933) with potent antineoplastic, anti-angiogenic, and immunomodulatory properties.[1][2] It is an FDA-approved oral agent for treating several hematological malignancies, including multiple myeloma (MM), myelodysplastic syndromes (MDS) with a 5q deletion, and mantle cell lymphoma (MCL).[1][3] Unlike traditional cytotoxic chemotherapy, lenalidomide exhibits a multi-faceted mechanism of action, directly targeting tumor cells and modulating the tumor microenvironment to enhance host anti-tumor immunity.[2][4] These application notes provide an overview of its mechanism, key signaling pathways, and protocols for preclinical evaluation.
Mechanism of Action
Lenalidomide's primary mechanism involves its function as a "molecular glue." It binds to the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[3][5] This binding allosterically modifies the ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates that are not normally targeted by this complex.[5][6]
Key effects of lenalidomide can be categorized as direct anti-tumor effects and indirect immunomodulatory effects.
-
Direct Anti-Tumor Effects:
-
Protein Degradation: In multiple myeloma cells, lenalidomide induces the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][7] The degradation of these factors leads to the downregulation of key survival proteins, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, ultimately triggering apoptosis.[8] In MDS with del(5q), lenalidomide promotes the degradation of casein kinase 1A1 (CK1α), leading to p53 activation and selective apoptosis of the malignant clone.[5]
-
Cell Cycle Arrest: Lenalidomide can induce G1 cell-cycle arrest by upregulating the cyclin-dependent kinase inhibitor p21^WAF-1^.[9]
-
Anti-Angiogenesis: The drug inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3][4] It achieves this by inhibiting the secretion of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) from tumor cells.[4]
-
-
Indirect Immunomodulatory Effects:
-
T-Cell Co-stimulation: Lenalidomide acts as a co-stimulatory molecule for T-cells, promoting their proliferation and increasing the production of crucial cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4][8] This enhances the T-cell-mediated anti-tumor response.
-
NK Cell Activation: By increasing IL-2 and IFN-γ production, lenalidomide enhances the cytotoxic activity of Natural Killer (NK) cells and boosts antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4]
-
Inhibition of Pro-inflammatory Cytokines: It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 from monocytes, which can contribute to the malignant phenotype in the bone marrow microenvironment.[4]
-
Key Signaling Pathways
Lenalidomide's activity intersects with several critical signaling pathways in cancer cells.
-
CRL4^CRBN^ E3 Ligase Pathway: This is the central pathway for lenalidomide's action. By binding to CRBN, it hijacks the ubiquitin-proteasome system to eliminate specific target proteins like IKZF1/3.
-
T-Cell Co-stimulation Pathway: Lenalidomide enhances T-cell activation by promoting the phosphorylation of CD28, a key co-stimulatory receptor, leading to downstream signaling and cytokine production.[9][10]
Quantitative Data Summary
Lenalidomide, often in combination with other agents, has demonstrated significant efficacy in clinical trials.
Table 1: Efficacy of Lenalidomide Combinations in Multiple Myeloma (MM)
| Trial / Combination | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Ref. |
|---|---|---|---|---|---|
| Lenalidomide + Low-Dose Dexamethasone | Newly Diagnosed MM | 70% | 42% (CR+VGPR) | 1-year OS: 96% | [11] |
| Lenalidomide + High-Dose Dexamethasone | Newly Diagnosed MM | 82% | 52% (CR+VGPR) | 1-year OS: 88% | [11] |
| AT-101 + Lenalidomide + Dexamethasone (ARd) | Relapsed/Refractory MM | 40% | N/A | 14.9 months | [12] |
| Epcoritamab + Rituximab + Lenalidomide (EPKINLY+R²) | Relapsed/Refractory Follicular Lymphoma | 95% | 83% | 12-month DOR: 89% |[13] |
CR+VGPR: Complete Response + Very Good Partial Response; OS: Overall Survival; DOR: Duration of Response.
Table 2: Preclinical In Vivo Efficacy of Lenalidomide
| Cancer Model | Dosing Regimen | Key Finding | Ref. |
|---|---|---|---|
| Solid Tumor Xenografts (Various) | 30 mg/kg, oral gavage, daily for 6 weeks | Significant difference in event-free survival in 7 of 37 xenografts. | [14] |
| Mantle Cell Lymphoma (MCL) Xenograft | 50 mg/kg, i.p., daily for 21 days | Significant growth retardation of tumors. | [1] |
| B16-F10 Melanoma (Metastasis Model) | Not specified | >40% reduction in melanoma lung colony counts. | [3] |
| Multiple Myeloma (MM1.S) Xenograft | 10 mg/kg, i.p. (with AT-101 & Dex) | Significantly reduced tumor burden compared to vehicle. |[15] |
i.p.: intraperitoneal
Experimental Protocols
The following are generalized protocols for assessing the preclinical activity of lenalidomide. Researchers should optimize these protocols for their specific cell lines and experimental systems.
Protocol 1: In Vitro Cell Viability and Proliferation Assay (CCK-8/MTT)
This protocol assesses the direct cytotoxic or cytostatic effect of lenalidomide on cancer cell lines.
Workflow Diagram:
Materials:
-
Cancer cell line of interest (e.g., MM.1S, NCI-H929)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Lenalidomide (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in exponential growth phase. Count and seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of lenalidomide in complete medium from a concentrated stock. Final concentrations typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted drug solutions to the respective wells. Include vehicle control (DMSO at the highest concentration used for drug dilution) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 96 hours at 37°C in a 5% CO₂ incubator.[16]
-
Reagent Addition: Add 10 µL of CCK-8 reagent (or 20 µL of MTT solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of lenalidomide in an animal model.
Materials:
-
Immunocompromised mice (e.g., NSG, SCID)
-
Cancer cell line (e.g., Mino for MCL, MM.1S for MM) suspended in PBS or Matrigel
-
Lenalidomide
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose with 0.25% Tween-80)[4]
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject 5-10 x 10⁶ cancer cells in 100-200 µL of PBS/Matrigel into the flank of each mouse.[1][15]
-
Tumor Growth and Randomization: Monitor mice regularly for tumor development. When tumors reach a palpable volume (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).[15]
-
Drug Administration: Prepare lenalidomide fresh daily in the vehicle solution. Administer lenalidomide to the treatment group, typically at a dose of 25-50 mg/kg/day, via oral gavage or intraperitoneal (i.p.) injection.[1][4] Administer an equal volume of vehicle to the control group.
-
Monitoring: Treat animals daily for a predetermined period (e.g., 21 days).[1] Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight and overall animal health.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize mice. Excise tumors for weight measurement and further analysis (e.g., Western blot, IHC).
-
Analysis: Plot tumor growth curves for each group. Analyze for statistically significant differences in tumor volume and overall survival between the treatment and control groups.
Protocol 3: Western Blot for IKZF1/3 Degradation
This protocol confirms the mechanism of action by detecting the degradation of target proteins.
Materials:
-
Cancer cell line (e.g., MM.1S)
-
Lenalidomide and vehicle (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-CRBN, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with an effective concentration of lenalidomide (e.g., 1-10 µM) or vehicle for a specified time (e.g., 12-24 hours).[17]
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet on ice using RIPA buffer.
-
Protein Quantification: Clarify lysates by centrifugation. Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Detection: Wash the membrane again, apply a chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensity of IKZF1/3 in lenalidomide-treated samples versus controls. Use β-actin as a loading control to ensure equal protein loading. A significant reduction in IKZF1/3 band intensity indicates drug-induced degradation.
References
- 1. Lenalidomide inhibits lymphangiogenesis in preclinical models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide triggers T-cell effector functions in vivo in patients with follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 8. scilit.com [scilit.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lenalidomide Polarizes Th1-specific Anti-tumor Immune Response and Expands XBP1 Antigen-Specific Central Memory CD3+CD8+ T cells against Various Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Building a Lenalidomide-Based Degrader: A Step-by-Step Guide for Researchers
Application Notes and Protocols
This document provides a comprehensive, step-by-step guide for the design, synthesis, and evaluation of a lenalidomide-based protein degrader. Specifically, this guide will focus on the construction of a PROTAC (Proteolysis Targeting Chimera) that utilizes a lenalidomide (B1683929) derivative to recruit the Cereblon (CRBN) E3 ubiquitin ligase and targets the bromodomain-containing protein 4 (BRD4) for degradation, using the well-characterized inhibitor JQ1 as the target-binding ligand.
This guide is intended for researchers, scientists, and drug development professionals with a background in organic chemistry and cell biology. The protocols provided herein are detailed to facilitate reproducibility.
Introduction to Lenalidomide-Based Degraders
Lenalidomide is an immunomodulatory drug that functions as a "molecular glue" by inducing the interaction between the CRBN E3 ubiquitin ligase and specific neosubstrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3] This inherent ability to hijack the ubiquitin-proteasome system makes lenalidomide an excellent building block for the rational design of PROTACs.
PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to an E3 ubiquitin ligase (in this case, a lenalidomide derivative), a ligand that binds to the protein of interest (POI), and a chemical linker that connects the two.[4][5] The formation of a ternary complex between the E3 ligase, the PROTAC, and the POI facilitates the transfer of ubiquitin to the target protein, marking it for degradation.
This guide will detail the synthesis of a model BRD4 degrader, herein named "Lenalido-Br-JQ1," starting from the synthesis of a key intermediate, "Lenalidomide-Br," which is a lenalidomide derivative functionalized with a bromoalkyl linker at the 4-amino position.
Design and Synthesis of the Lenalido-Br-JQ1 Degrader
The overall synthetic strategy involves three main stages:
-
Synthesis of the Lenalidomide-Linker Precursor (this compound): This involves the functionalization of the 4-amino group of lenalidomide with a bromo-containing linker.
-
Synthesis of the JQ1-Linker Precursor: Modification of the JQ1 molecule to introduce a reactive functional group for linker attachment.
-
Final Coupling Reaction: Conjugation of the lenalidomide-linker and JQ1-linker precursors to yield the final PROTAC molecule.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the Lenalido-Br-JQ1 degrader and the general experimental workflow for its synthesis and characterization.
References
In Vivo Applications of Lenalidomide-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of PROTACs containing Lenalidomide or its derivatives as a Cereblon (CRBN) E3 ubiquitin ligase binder. These bifunctional molecules are engineered to induce the targeted degradation of specific proteins, offering a novel therapeutic modality for various diseases, particularly cancer.
Introduction to Lenalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A typical PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Lenalidomide and its analogs (e.g., pomalidomide) are frequently used as E3 ligase ligands because they effectively recruit Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex.
The term "Lenalidomide-Br" often refers to a brominated derivative of lenalidomide, a chemical handle used during the synthesis of PROTACs to facilitate the attachment of the linker. While not typically the final active PROTAC molecule itself, it is a key intermediate in the construction of many lenalidomide-based PROTACs.
The primary advantage of PROTACs over traditional inhibitors is their catalytic mode of action. A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a more profound and sustained downstream effect. This has shown promise in overcoming drug resistance and achieving significant tumor regression in preclinical cancer models.
Mechanism of Action and Signaling Pathways
Lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRL4^CRBN^ E3 ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
A prominent application of this technology is the development of BET (Bromodomain and Extra-Terminal) protein degraders, such as ARV-825. BET proteins, particularly BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-MYC. Degradation of BRD4 leads to the suppression of c-MYC expression and subsequent cell cycle arrest and apoptosis in cancer cells.
Quantitative In Vivo Efficacy Data
The following tables summarize quantitative data from various preclinical in vivo studies of lenalidomide-based PROTACs.
Table 1: In Vivo Efficacy of BET Degrader ARV-825 in Various Cancer Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Route | Key Outcomes & Efficacy |
| Gastric Cancer | HGC27 | Nude Mice | 10 mg/kg, daily | Intraperitoneal (i.p.) | Significant reduction in tumor burden.[1] |
| Thyroid Carcinoma | TPC-1 | SCID Mice | 5 or 25 mg/kg, daily | Oral | Potent inhibition of tumor growth.[2] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | CCRF | Nude Mice | 10 mg/kg, daily | Intraperitoneal (i.p.) | Significant reduction of tumor burden.[3] |
| Neuroblastoma | SK-N-BE(2) | Nude Mice | 5 mg/kg, daily | Intraperitoneal (i.p.) | Profoundly reduced tumor growth.[4] |
| NUT Carcinoma | 3T3-BRD4-NUT | Nude Mice | 10 mg/kg, daily | Intraperitoneal (i.p.) | Significantly decreased tumor burden.[5] |
Table 2: In Vivo Efficacy of RAD51 Degrader TRD2 in Multiple Myeloma
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Route | Key Outcomes & Efficacy |
| Multiple Myeloma (Lenalidomide-resistant) | MM.1R | Xenograft | 80 mg/kg (with cisplatin) | Not specified | 43.7% tumor growth inhibition in combination with cisplatin.[6] |
Detailed Experimental Protocols
The following are representative protocols for in vivo studies using lenalidomide-based PROTACs. These should be adapted based on the specific PROTAC, cancer model, and experimental goals.
Protocol 1: General Xenograft Tumor Model for Efficacy Studies
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a lenalidomide-based PROTAC in a subcutaneous xenograft mouse model.
References
- 1. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 4. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Detection of Lenalidomide-Br Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the identification and characterization of protein targets of Lenalidomide (B1683929) and its derivatives using advanced mass spectrometry techniques. The following sections describe established workflows, including chemical proteomics with photo-affinity probes, quantitative proteomics for monitoring protein degradation, and proximity-labeling mass spectrometry to map the drug-induced protein interactome.
Introduction to Lenalidomide's Mechanism of Action
Lenalidomide is an immunomodulatory drug (IMiD) that exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3][4] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[4][5] Key therapeutic targets degraded in this manner include the lymphoid transcription factors IKZF1 and IKZF3 in multiple myeloma and casein kinase 1A1 (CK1α) in del(5q) myelodysplastic syndrome.[2][4][5] Mass spectrometry-based proteomics is a powerful tool to elucidate these molecular mechanisms, identify novel drug targets, and understand mechanisms of drug resistance.[2][6]
Signaling Pathway of Lenalidomide Action
The binding of Lenalidomide to CRBN initiates a cascade of events leading to the degradation of specific target proteins. This pathway is central to the drug's therapeutic efficacy.
Caption: Lenalidomide-induced protein degradation pathway.
Method 1: Chemical Proteomics using Photo-affinity Probes
Chemical proteomics employing photo-affinity probes is a powerful strategy to identify direct binding partners of a small molecule in a cellular context. For Lenalidomide, a photo-reactive version called "photolenalidomide" (pLen) has been developed.[1][3][7][8] This probe contains a diazirine group for UV-light-induced covalent crosslinking to interacting proteins and an enrichment handle (e.g., an alkyne group for click chemistry) for subsequent purification.
Experimental Workflow
The overall workflow for a chemical proteomics experiment with photolenalidomide is depicted below.
Caption: Workflow for target identification using photolenalidomide.
Protocol: Target Identification using Photolenalidomide
This protocol is a synthesis of methodologies described in the literature.[1][3]
-
Cell Culture and Treatment:
-
Culture multiple myeloma (e.g., MM.1S) or other relevant cell lines to approximately 80% confluency.
-
Treat cells with 50 µM photolenalidomide for 1 hour. For competition experiments, pre-incubate a parallel set of cells with a 3-fold excess (150 µM) of Lenalidomide for 30 minutes before adding photolenalidomide.
-
-
Photo-crosslinking:
-
Wash the cells with cold PBS to remove unbound probe.
-
Irradiate the cells with UV light (365 nm) for 2 minutes on ice to induce covalent crosslinking of the photolenalidomide to its binding partners.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the click chemistry reagents: Biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 1 hour at room temperature to attach biotin (B1667282) to the photolenalidomide-protein complexes.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specific binders.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin overnight at 37°C.
-
For quantitative analysis, label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap Fusion).[2]
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify the relative abundance of proteins across different conditions (e.g., photolenalidomide vs. photolenalidomide + Lenalidomide).
-
Proteins that are significantly enriched in the photolenalidomide-treated sample and competed off by excess Lenalidomide are considered specific targets.
-
Quantitative Data Summary
| Target Protein | Cell Line | Fold Enrichment (pLen vs. control) | Fold Competition (pLen vs. pLen+Len) | Reference |
| CRBN | MM.1S | > 8 | > 4 | [9] |
| IKZF1 | MM.1S | > 6 | > 4 | [9] |
| eIF3i | HEK293T | Significantly Enriched | Significantly Reduced | [1][8] |
Method 2: Quantitative Proteomics for Degradation Target Analysis
This method focuses on identifying proteins that are degraded following Lenalidomide treatment, which is a direct consequence of the drug's mechanism of action. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric labeling techniques like Tandem Mass Tagging (TMT) are commonly used for accurate quantification.[2][6]
Experimental Workflow
Caption: Workflow for identifying Lenalidomide-induced degradation targets.
Protocol: TMT-based Quantitative Proteomics
This protocol is based on methodologies for identifying degradation targets of IMiDs.[2][6]
-
Cell Culture and Treatment:
-
Culture multiple myeloma cells (e.g., MM.1S) in standard media.
-
Treat cells with 10 µM Lenalidomide or vehicle (DMSO) for 8-24 hours.
-
-
Protein Extraction and Digestion:
-
Harvest and lyse cells from each treatment condition.
-
Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest proteins into peptides using trypsin.
-
-
TMT Labeling:
-
Label the peptides from each condition with a specific TMTpro reagent according to the manufacturer's instructions.
-
Quench the labeling reaction.
-
-
Sample Combination and Fractionation:
-
Combine the TMT-labeled peptide samples in a 1:1 ratio.
-
Fractionate the combined sample using high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction using an Orbitrap mass spectrometer.
-
Use a synchronous precursor selection (SPS)-based MS3 method for accurate TMT reporter ion quantification.[2]
-
-
Data Analysis:
-
Process the data using software capable of TMT quantification (e.g., Proteome Discoverer).
-
Identify proteins that show a statistically significant decrease in abundance in the Lenalidomide-treated samples compared to the control.
-
Quantitative Data Summary
| Degraded Protein | Cell Line | Fold Decrease (Lenalidomide vs. Control) | Treatment Time | Reference |
| IKZF1 | MM.1S | Significant | 8 hours | [8][10] |
| IKZF3 | MM.1S | Significant | 8 hours | [8][10] |
| CK1α | KG-1 (del(5q)) | Significant | Not specified | [2] |
Method 3: Proximity-Labeling Mass Spectrometry (BioID/TurboID)
Proximity-labeling methods like BioID and the more rapid TurboID are used to map the protein interaction landscape of a protein of interest in living cells.[11][12][13] By fusing a promiscuous biotin ligase (like BioID or TurboID) to CRBN, researchers can identify proteins that come into close proximity to CRBN. Comparing the CRBN interactome in the presence and absence of Lenalidomide can reveal neosubstrate recruitment.
Experimental Workflow
Caption: Workflow for mapping the CRBN interactome using TurboID.
Protocol: TurboID-CRBN for Interactome Mapping
This protocol provides a general framework for a TurboID-based experiment.
-
Generation of a Stable Cell Line:
-
Clone the coding sequence of CRBN in-frame with TurboID into a suitable expression vector (e.g., a lentiviral vector).
-
Transduce the target cell line (e.g., HEK293T or a multiple myeloma cell line) and select for stable expression of the TurboID-CRBN fusion protein.
-
-
Cell Treatment and Labeling:
-
Culture the stable cell line and treat with Lenalidomide or DMSO for 1-2 hours.
-
Add biotin to the culture medium to a final concentration of 50 µM and incubate for 10 minutes at 37°C to allow for proximity labeling.
-
Quench the labeling reaction by placing the cells on ice and washing with ice-cold PBS.
-
-
Protein Extraction and Affinity Purification:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions while preserving the biotin tag.
-
Capture biotinylated proteins from the lysate using streptavidin beads.
-
Perform stringent washes to remove non-biotinylated, non-specifically bound proteins.
-
-
Sample Preparation and Mass Spectrometry:
-
Elute the biotinylated proteins from the beads or perform on-bead tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Use a label-free quantification approach or metabolic labeling to compare protein abundance between the Lenalidomide and control conditions.
-
Proteins that are significantly enriched in the Lenalidomide-treated samples are considered drug-dependent interactors or neosubstrates.
-
Expected Quantitative Data
Quantitative analysis would reveal proteins with increased biotinylation in the presence of Lenalidomide, indicating their recruitment to the CRBN complex. Known neosubstrates like IKZF1 and IKZF3 would be expected to show significant enrichment.
| Potential Interactor | Expected Change with Lenalidomide | Rationale |
| IKZF1/IKZF3 | Increased Abundance | Neosubstrate recruitment |
| DDB1 | No significant change | Constitutive binding partner of CRBN |
| CUL4A/B | No significant change | Constitutive binding partner of CRBN |
Conclusion
The mass spectrometry-based methods described provide a comprehensive toolkit for the discovery and validation of Lenalidomide-Br targets. Chemical proteomics with photo-affinity probes enables the identification of direct binding partners. Quantitative proteomics is essential for confirming the degradation of neosubstrates, a key aspect of the drug's mechanism. Proximity-labeling techniques offer a dynamic view of the drug-induced changes in the CRBN interactome within living cells. The choice of method will depend on the specific research question, with each providing a unique and complementary perspective on the molecular consequences of Lenalidomide treatment.
References
- 1. Development of Photolenalidomide for Cellular Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 6. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TurboID functions as an efficient biotin ligase for BioID applications in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Efficacy of Lenalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on improving the efficiency of Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guide
Researchers often face challenges when developing and testing Lenalidomide-based PROTACs. This guide provides a structured approach to identifying and resolving common experimental hurdles.
| Problem | Potential Cause | Recommended Solution |
| No or low target protein degradation observed. | Inefficient Ternary Complex Formation: The PROTAC may not effectively bridge the target protein and the E3 ligase (CRBN).[1][2] | Optimize PROTAC Concentration: High concentrations can lead to a "hook effect".[2][3][4][5] Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation.[2][3][4][5] Assess Linker Length and Composition: The linker is critical for the stability and geometry of the ternary complex.[1][2][6] Synthesize and test analogs with different linker lengths and compositions to improve cooperativity.[2] |
| Low Protein Expression: The target protein or CRBN levels in the cell line may be insufficient.[2] | Verify Protein Expression: Use Western Blotting to confirm the expression levels of both the target protein and CRBN in your cell model.[2] Consider using a positive control cell line with known high expression. | |
| Poor Cell Permeability: PROTACs are often large molecules that can have difficulty crossing the cell membrane.[1][3] | Assess Cell Permeability: Utilize cellular thermal shift assays (CETSA) or NanoBRET assays to confirm target engagement in live cells.[2][3] Modify Linker: Improve physicochemical properties by altering the linker's polarity or introducing features that enhance cell uptake.[3] Prodrug strategies can also be employed.[3] | |
| PROTAC Instability: The compound may be unstable in the cell culture medium.[3] | Evaluate Compound Stability: Use LC-MS/MS to measure the stability of your PROTAC in media and cell lysates over the time course of your experiment.[2] | |
| "Hook Effect" observed in dose-response curves. | High PROTAC Concentration: At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-CRBN) is favored over the productive ternary complex.[2][3][4] | Extend Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve.[4] Test Lower Concentrations: Focus on the nanomolar to low micromolar range to identify the optimal degradation concentration.[3] Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation to stabilize it over binary complexes.[3] |
| Inconsistent results between biochemical and cellular assays. | Different Experimental Conditions: Biochemical assays with purified proteins may not fully replicate the cellular environment.[2] | Validate with Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation.[2] |
| Off-target effects observed. | Promiscuous Warhead or Linker: The warhead may bind to unintended proteins, or the linker may orient the complex to ubiquitinate other proteins. | Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[3] Modify the Linker: Systematically vary the linker length and composition to improve selectivity.[3] Change the E3 Ligase: Consider using a different E3 ligase that may have a different substrate scope.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?
A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[3][4] This occurs because excessive PROTAC concentrations favor the formation of non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3][4] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[3][4]
Q2: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
A2: Several factors can lead to a lack of PROTAC activity. Common issues include poor cell permeability of the PROTAC, instability of the compound in the experimental setup, inefficient formation of the ternary complex, or low expression levels of either the target protein or the recruited E3 ligase (CRBN) in the chosen cell line.[1][2][3]
Q3: How critical is the linker in a Lenalidomide-based PROTAC?
A3: The linker is a critical determinant of PROTAC efficacy.[1][6] Its length, composition, and attachment points dictate the geometry and stability of the ternary complex.[1][6][7][8][9] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase, thereby preventing efficient ubiquitination and degradation.[1]
Q4: How can I confirm that my PROTAC is forming a ternary complex?
A4: Several biophysical and cellular assays can be used to confirm ternary complex formation. Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) are common in vitro methods using purified proteins.[3][10] In a cellular context, co-immunoprecipitation (Co-IP) can be used to pull down the target protein and blot for the E3 ligase, or vice-versa.[11] NanoBRET assays can also be employed to measure the proximity of the target protein and the E3 ligase within living cells.[3]
Q5: Why do I see ternary complex formation in my biochemical assay, but no degradation in cells?
A5: This discrepancy can arise from several factors. The cellular environment has complexities not replicated in biochemical assays.[2] Your PROTAC may have poor cell permeability or be rapidly metabolized or effluxed from the cell.[1][3] It's also possible that while a ternary complex forms, its conformation in the cellular context is not optimal for efficient ubiquitination.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 2-24 hours).[4]
-
Cell Lysis: Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Detect the signal using an ECL substrate and an imaging system.[4]
-
Quantification: Quantify band intensities and normalize to the loading control.[4]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to detect the interaction between the target protein and the E3 ligase in the presence of a PROTAC.
Materials:
-
Co-IP lysis buffer
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at the optimal concentration for ternary complex formation.
-
Cell Lysis: Lyse cells with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody against the target protein, followed by incubation with Protein A/G magnetic beads.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specific binding.[5]
-
Elution: Elute the protein complexes from the beads.[5]
-
Western Blot Analysis: Analyze the eluate by Western blotting, probing for the E3 ligase (CRBN). A band for CRBN in the lane where the target protein was pulled down indicates ternary complex formation.[5]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
Materials:
-
Purified target protein and E3 ligase complex
-
Assay buffer
-
PROTAC dilutions
-
Donor and acceptor-labeled antibodies specific for the target protein and E3 ligase
Procedure:
-
Prepare Protein Solution: Prepare a solution containing the target protein and the E3 ligase complex in assay buffer.[3]
-
Add PROTAC: Add serial dilutions of the PROTAC to the protein mixture in a microplate.[3]
-
Incubation: Incubate to allow for ternary complex formation.[3]
-
Add Antibodies: Add the donor and acceptor-labeled antibodies.[3]
-
Incubation: Incubate to allow for antibody binding.[3]
-
Read Plate: Measure the TR-FRET signal on a plate reader. An increase in the signal indicates ternary complex formation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Lenalidomide-Br Constructs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs), focusing on issues of poor degradation.
Frequently Asked Questions (FAQs)
Q1: My Lenalidomide-based PROTAC shows little to no degradation of my target protein. What are the initial checkpoints?
A1: When a PROTAC fails to induce degradation, the issue can often be traced back to one of three key areas: the PROTAC molecule itself, the cellular environment, or the formation of the essential ternary complex.[1]
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (ideally >95%), and stability of your PROTAC stock solution. Degradation during storage or in the experimental media can compromise its activity.[1]
-
Verify E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by Lenalidomide and its analogs. Low or absent CRBN expression is a common reason for the failure of these PROTACs.[1][2]
-
Assess Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein of interest (POI) and CRBN.[1]
-
Evaluate the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN). This paradoxically reduces degradation efficiency.[3][4][5] It is crucial to test a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation window.[1][4]
Q2: How can I determine if my PROTAC is cell-permeable and stable?
A2: Due to their larger size, PROTACs often face challenges with cell permeability and stability, which can prevent them from reaching their intracellular targets.[5][6][7]
Troubleshooting Steps & Protocols:
-
Assess Cell Permeability:
-
Evaluate Stability:
-
LC-MS Stability Assay: Determine the half-life of your PROTAC in cell lysate or culture medium by incubating it at 37°C over a time course and quantifying the remaining compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Q3: I suspect issues with ternary complex formation. How can I investigate this?
A3: The formation of a stable ternary complex (POI-PROTAC-CRBN) is a critical and often rate-limiting step for successful protein degradation.[8][9]
Troubleshooting Steps & Protocols:
-
Co-Immunoprecipitation (Co-IP): This technique can be used to demonstrate the PROTAC-dependent interaction between your POI and CRBN in a cellular context.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can provide quantitative data on the binding affinities and cooperativity of ternary complex formation.[5]
-
Cell-Based Ternary Complex Assays: NanoBRET™ and Lumit™ assays can be used to monitor ternary complex formation in live cells.[8]
Q4: My PROTAC forms a ternary complex, but I still don't see degradation. What's the next step?
A4: If ternary complex formation is confirmed, the next step is to investigate the ubiquitination of the target protein.
Troubleshooting Steps & Protocols:
-
Ubiquitination Assay: This assay checks for the transfer of ubiquitin to the target protein, which is the subsequent step after ternary complex formation.[10][11] Pre-treating cells with a proteasome inhibitor like MG132 can help ubiquitinated proteins to accumulate, making them easier to detect by Western Blot.[6]
Q5: Could the linker of my Lenalidomide-Br construct be the issue?
A5: Yes, the length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation.[3][12][13][14] There is no universally optimal linker; it is target-dependent and must be determined empirically.[15] For some targets, shorter linkers are more effective, while for others, longer linkers are necessary to achieve potent degradation.[13][15] The most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[15]
Troubleshooting Workflows & Diagrams
Logical Workflow for Troubleshooting Poor Degradation
Caption: A step-by-step workflow for troubleshooting poor degradation with this compound constructs.
PROTAC Mechanism of Action and "Hook Effect"
Caption: The catalytic cycle of PROTAC-mediated degradation and the "Hook Effect".
Quantitative Data Summary
| Parameter | Description | Typical Values | Cell Line Examples | Reference |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | 1 nM - 10 µM | MV4-11, 22Rv1, HCT116 | [16][17] |
| Dmax | The maximum percentage of target protein degradation achieved. | 70% - >95% | HCT116, AGS | [17][18] |
| Optimal Incubation Time | The time required to achieve maximal degradation. | 4 - 24 hours | Varies by target and cell line | [4][19] |
| Linker Length | The number of atoms in the linker connecting the target binder and the E3 ligase ligand. | 3 - 20+ atoms | Target-dependent | [12][13][15] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following PROTAC treatment.[20][21]
1. Materials and Reagents:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
This compound PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[4]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[4]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.[4][20]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[4][20]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[20]
-
Determine the protein concentration of each sample using a BCA assay.[20]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and denature the samples by heating.[20]
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.[20]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Block the membrane to prevent non-specific antibody binding.[20]
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.[20]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the loading control band for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[18]
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is designed to detect the ubiquitination of the target protein, a key step in PROTAC-mediated degradation.[6]
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) buffer
-
Antibody for immunoprecipitation of the target protein
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
2. Procedure:
-
Cell Treatment:
-
Immunoprecipitation:
-
Lyse the cells in IP buffer.
-
Incubate the lysate with an antibody against the target protein to form antibody-protein complexes.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the immunoprecipitated protein from the beads.
-
-
Western Blot Analysis:
-
Run the eluate on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.
-
As a control, probe a separate blot with the antibody against the target protein to confirm successful immunoprecipitation.
-
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol aims to confirm that the PROTAC can induce the formation of a complex between the target protein and CRBN.[1]
1. Materials and Reagents:
-
Same as Protocol 2, with the addition of:
-
Anti-CRBN antibody
2. Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with your PROTAC at various concentrations and a vehicle control for 2-4 hours.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Perform immunoprecipitation of the target protein as described in Protocol 2.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western Blot.
-
Probe one membrane for CRBN. A band for CRBN in the lane where the target protein was pulled down indicates ternary complex formation.
-
Probe a second membrane for the target protein to confirm successful immunoprecipitation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternary Complex Formation [worldwide.promega.com]
- 9. lifesensors.com [lifesensors.com]
- 10. lifesensors.com [lifesensors.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Western blot protocol for low abundance proteins | Abcam [abcam.com]
Technical Support Center: Overcoming Solubility Challenges with Lenalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my Lenalidomide-based PROTACs have poor aqueous solubility?
Lenalidomide-based PROTACs often exhibit poor aqueous solubility due to their inherent molecular characteristics. These molecules are designed to be large and complex, typically with a high molecular weight (often exceeding 700 Da) and significant lipophilicity. This combination of a large, often hydrophobic surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers, placing them in the "beyond the Rule of Five" (bRo5) chemical space.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can significantly impact experimental outcomes and lead to the misinterpretation of data. Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).
-
Inaccurate Quantification: Undissolved compounds can lead to errors in determining the true concentration in stock solutions and assay wells.
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.
Q3: How can I improve the solubility of my Lenalidomide-based PROTAC?
There are several strategies to enhance the solubility of your PROTAC, which can be broadly categorized as chemical modifications and formulation strategies.
-
Chemical Modifications:
-
Linker Optimization: Incorporating polyethylene (B3416737) glycol (PEG) linkers can increase the hydrophilicity and solubility of the PROTAC. The length and composition of the linker can be adjusted to optimize solubility without compromising the formation of the ternary complex.
-
Introduction of Ionizable Groups: Adding basic nitrogen atoms to the linker or other parts of the molecule can increase solubility in acidic environments.
-
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), to create a more soluble amorphous form.[2][3] ASDs can significantly increase the supersaturation of the PROTAC in solution.[2][3]
-
Lipid-Based Formulations: For in vivo applications, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed. These formulations encapsulate the PROTAC in oils and surfactants that form fine droplets in aqueous media, enhancing dissolution and absorption.
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO is common. However, it is crucial to ensure the final concentration of the co-solvent is compatible with the assay and does not cause cellular toxicity.
-
Q4: Should I use biorelevant media for my solubility studies?
Yes, using biorelevant media is highly recommended, especially when assessing the potential for oral bioavailability. The solubility of PROTACs can be significantly higher in simulated intestinal fluids, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF), compared to simple phosphate-buffered saline (PBS).[4][5][6] This is because these media contain bile salts and phospholipids (B1166683) that mimic the conditions in the human small intestine and can aid in the solubilization of lipophilic compounds.[6]
Troubleshooting Guides
Problem: My PROTAC precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium.
-
Possible Cause: The PROTAC has very low aqueous solubility, and the sudden change in solvent polarity upon dilution causes it to crash out of solution.
-
Solutions:
-
Decrease the Final Concentration: Try working with a lower final concentration of the PROTAC in your assay.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the aqueous solution, try a serial dilution approach, gradually decreasing the DMSO concentration. Alternatively, add the stock solution dropwise while vortexing the aqueous medium to promote rapid mixing.
-
Increase Serum Concentration (for cell-based assays): For cell culture experiments, increasing the serum concentration in the medium can sometimes help to solubilize hydrophobic compounds through binding to serum proteins like albumin.
-
Use a Formulation Strategy: If the issue persists, consider preparing an amorphous solid dispersion (ASD) of your PROTAC to enhance its aqueous solubility.
-
Problem: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Poor solubility is leading to variable concentrations of the active compound in the assay wells.
-
Solutions:
-
Visual Inspection: Before and during the experiment, visually inspect the wells of your plate for any signs of precipitation.
-
Filter the Final Solution: After diluting your PROTAC to the final concentration, filter the solution through a 0.22 µm filter to remove any undissolved particles before adding it to the cells.
-
Quantify the Soluble Fraction: To be certain of the concentration of your PROTAC in solution, you can quantify it using an analytical method like HPLC-UV on the supernatant after centrifugation of your final assay medium.
-
Optimize the Formulation: Consistent inconsistencies may necessitate a move to a more robust formulation, such as a lipid-based system or an ASD.
-
Quantitative Data on Solubility Enhancement
The following tables summarize data on the solubility of PROTACs under different conditions, highlighting the impact of formulation strategies.
Table 1: Solubility of Amorphous PROTACs in Fasted State Simulated Intestinal Fluid (FaSSIF)
| PROTAC | Amorphous Solubility in FaSSIF (µg/mL) |
| AZ1 | Data not provided in absolute values, but ASDs showed up to a 2-fold increase in drug supersaturation compared to the pure amorphous API.[2] |
| AZ2 | Data not provided in absolute values. |
| AZ3 | Data not provided in absolute values. |
| AZ4 | Data not provided in absolute values. |
| ARCC-4 | 0.0163 ± 0.007 |
This data is adapted from studies on various amorphous PROTACs and demonstrates the typically low solubility even in biorelevant media before formulation enhancement.[2][7]
Table 2: Impact of Amorphous Solid Dispersion (ASD) on PROTAC Supersaturation
| PROTAC | Formulation | Drug Loading (% w/w) | Fold Increase in Supersaturation (vs. pure amorphous drug) |
| AZ1 | HPMCAS ASD (Slurry Conversion) | 20 | ~2 |
| AZ1 | HPMCAS ASD (Solvent Evaporation) | 20 | <2 |
| ARCC-4 | HPMCAS ASD (VCM) | 10 | Pronounced supersaturation without precipitation |
| ARCC-4 | Eudragit® L 100-55 ASD (VCM) | 20 | Pronounced supersaturation without precipitation |
This table illustrates the significant improvement in the extent and duration of supersaturation that can be achieved with ASD formulations. Data is compiled from studies on different PROTACs and formulation methods.[2][3]
Experimental Protocols
Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC in a buffer like PBS.
Materials:
-
PROTAC compound
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plate (non-binding surface recommended)
-
Plate shaker
-
Plate reader or HPLC-UV system for quantification
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
In triplicate, dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final concentration of 100 µM. The final DMSO concentration will be 1%.
-
Seal the plate and shake it at room temperature for 2 hours on a plate shaker.
-
After incubation, measure the turbidity of the samples using a plate reader at a wavelength of 620 nm. Alternatively, centrifuge the plate to pellet any precipitate and quantify the concentration of the PROTAC in the supernatant using a validated HPLC-UV method.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to analyze the degradation of a target protein in cultured cells after treatment with a Lenalidomide-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
Lenalidomide-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities and normalize the target protein signal to the loading control signal.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes how to measure cell viability after treatment with a PROTAC using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.[8]
Materials:
-
Cell line of interest
-
PROTAC compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Include control wells with medium only for background luminescence.
-
-
Compound Treatment:
-
After allowing the cells to attach overnight, add the desired concentrations of the PROTAC to the experimental wells. Include a vehicle control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Signaling Pathways and Workflows
Mechanism of Action of a Lenalidomide-Based PROTAC
Lenalidomide-based PROTACs hijack the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein. The PROTAC acts as a bridge, bringing the target protein into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[11][12][13][14] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[15][16]
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to diagnose and address solubility problems encountered during PROTAC development.
Caption: A troubleshooting workflow for addressing PROTAC solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. interchim.fr [interchim.fr]
- 7. mdpi.com [mdpi.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Lenalidomide-Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to the optimization of linker length for Lenalidomide-based Proteolysis-Targeting Chimeras (PROTACs) and other degraders.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a Lenalidomide-based degrader?
The linker is a crucial component of a PROTAC molecule, connecting the ligand that binds the target Protein of Interest (POI) to the Lenalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2] The linker's length, composition, and attachment points dictate the geometry of this complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[3]
Q2: Is there a universal optimal linker length for all Lenalidomide-based degraders?
No, there is no single optimal linker length. The ideal length is highly dependent on the specific target protein and the E3 ligase being recruited.[2][4] The optimization of linker length is an empirical process that often requires the synthesis and evaluation of a library of degraders with varying linker lengths to identify the most potent compound.[5]
Q3: What are the common types of linkers used in PROTAC design?
Commonly used linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[3][6] PEG linkers are often employed to enhance the solubility and cell permeability of the PROTAC molecule.[][8] Alkyl chains, on the other hand, can provide more rigidity, which may be advantageous for pre-organizing the binding moieties into a conformation favorable for ternary complex formation.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of optimizing linker length for Lenalidomide-based degraders.
Issue 1: My degrader binds to both the target protein and CRBN in binary assays but fails to induce target degradation.
This is a common challenge that often points to issues with the formation of a productive ternary complex.[9] The linker is a critical factor in this process. Here are potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity:
-
Problem: The linker may be too short, causing steric hindrance that prevents the target protein and E3 ligase from coming together effectively.[2][] Conversely, a linker that is too long or overly flexible might lead to an unstable ternary complex and inefficient ubiquitination.[2]
-
Solution: Synthesize and test a series of degraders with systematically varied linker lengths. It is also beneficial to explore linkers with different degrees of rigidity.[]
-
-
Unfavorable Ternary Complex Conformation:
-
Problem: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[9]
-
Solution: Computational modeling can be employed to predict the conformation of the ternary complex with different linkers.[10] Additionally, varying the attachment points of the linker on the target-binding ligand or the Lenalidomide moiety can alter the orientation of the proteins within the complex.[11]
-
-
Poor Physicochemical Properties:
-
Problem: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the degrader from reaching its intracellular target in sufficient concentrations.[9][11]
-
Solution: Incorporate chemical motifs into the linker that improve solubility, such as PEG chains.[8] It is also important to assess the overall physicochemical properties of the degrader molecule.
-
Issue 2: I'm observing a "hook effect" with my degrader, where degradation efficiency decreases at higher concentrations.
The "hook effect" is an inherent characteristic of the PROTAC mechanism. It occurs when high concentrations of the degrader lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thereby reducing degradation efficiency.[9] While this effect cannot be completely eliminated, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity:
-
Solution: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[9]
-
-
Modify Linker Flexibility:
-
Solution: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[9]
-
Quantitative Data on Linker Length Optimization
The optimal linker length is target-dependent. Below are examples from the literature summarizing the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Length (atoms) | % ERα Degradation | Reference |
| 9 | ~40% | [12] |
| 12 | ~60% | [12] |
| 16 | >80% | [12] |
| 19 | ~60% | [12] |
| 21 | ~40% | [12] |
Table 2: Impact of Linker Length on p38α Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 12 | >1000 | <20 | [2] |
| 15 | 100 | >80 | [2] |
| 17 | 50 | >90 | [2] |
| 20 | 250 | ~70 | [2] |
Note: DC50 is the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of Lenalidomide-based degraders.
1. Western Blot for Target Protein Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following degrader treatment.[1]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
2. Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)
Biophysical techniques like SPR are used to characterize the formation and stability of the ternary complex.[2]
-
Immobilization: Immobilize the purified E3 ligase (e.g., CRBN) on a sensor chip.
-
Binary Interaction Analysis: To measure the binding of the degrader to the E3 ligase, inject a series of concentrations of the degrader over the immobilized ligase surface.[1] To measure the binding to the target protein, a similar experiment can be performed by immobilizing the target protein.[1]
-
Ternary Complex Analysis: To assess ternary complex formation, inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the degrader over the immobilized E3 ligase surface.[1] An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Caption: Troubleshooting workflow for optimizing linker design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker Design and Optimization protocol v1 [protocols.io]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Lenalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenalidomide-based Proteolysis-Targeting Chimeras (PROTACs). Our aim is to help you identify, understand, and reduce off-target effects to enhance the specificity and therapeutic window of your molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Lenalidomide-based PROTAC is showing toxicity or unexpected phenotypes in cell-based assays. How can I determine if this is due to off-target protein degradation?
A1: Unexplained cellular toxicity or phenotypes can often be linked to the degradation of off-target proteins. A systematic approach is required to identify these unintended targets. The first step is to perform a global proteomics analysis to compare protein abundance in cells treated with your PROTAC versus a control.
Troubleshooting Workflow:
-
Global Proteomics Analysis: Utilize techniques like Mass Spectrometry (MS) to identify and quantify all proteins in your cell lysate after PROTAC treatment. Compare this to a vehicle-treated control and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand).
-
Data Analysis: Look for proteins that are significantly downregulated only in the presence of the active PROTAC. These are your potential off-target candidates.
-
Target Validation: Validate the degradation of high-priority off-target candidates using orthogonal methods like Western Blotting. This confirms the proteomics data and provides a more targeted assay for further experiments.
-
Inactive Compound Control: A crucial control is an epimer of your PROTAC's Cereblon (CRBN) binder that does not bind to CRBN. This helps to confirm that the degradation is CRBN-dependent.
Below is a generalized workflow for identifying off-target proteins.
Caption: Workflow for identifying off-target protein degradation.
Q2: I've identified known Cereblon (CRBN) neosubstrates, like ZFP91, GSPT1, and IKZF1/3, as off-targets of my PROTAC. What are the primary strategies to reduce their degradation?
A2: The degradation of known CRBN neosubstrates is a common challenge with Lenalidomide-based PROTACs. The key to reducing these off-target effects lies in optimizing the ternary complex formation between your target protein, the PROTAC, and CRBN, to disfavor the formation of complexes with the off-target proteins. This is primarily achieved through modifications of the PROTAC's linker and the E3 ligase-binding moiety.
Primary Mitigation Strategies:
-
Linker Optimization: The length, rigidity, and attachment point of the linker are critical.
-
Length and Composition: Systematically vary the linker length (e.g., using PEG linkers of different lengths) and composition. Sometimes a shorter or more rigid linker can create steric hindrance that prevents the stable formation of the off-target ternary complex.
-
Attachment Point: Changing the point at which the linker is attached to the Lenalidomide core can alter the vector of the target protein relative to CRBN, which can disrupt the binding of off-target neosubstrates.
-
-
Modification of the E3 Ligase Binder:
-
Substitutions on the Phthalimide (B116566) Ring: Adding chemical groups to the phthalimide ring of Lenalidomide can disrupt the binding interface for specific neosubstrates. For example, methylation or other substitutions at the 4- or 5-position of the phthalimide ring have been shown to reduce the degradation of certain off-targets.
-
The following diagram illustrates the concept of linker and E3 binder modification to enhance selectivity.
Technical Support Center: Addressing Cellular Resistance to Lenalidomide-Based Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to Lenalidomide-based degraders, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing reduced sensitivity to my Lenalidomide-based degrader over time. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, to Lenalidomide-based degraders can arise from several mechanisms. The most common causes include:
-
Alterations in the E3 Ligase Machinery:
-
Downregulation or mutation of Cereblon (CRBN): CRBN is the primary E3 ligase component that Lenalidomide-based degraders recruit to induce target protein degradation.[1][2] Decreased expression or mutations in the CRBN gene can prevent the formation of the ternary complex (degrader-target-E3 ligase), thereby inhibiting degradation.[3][4][5] Studies in multiple myeloma have shown that CRBN mutations and copy loss increase with progressive immunomodulatory drug (IMiD) exposure.[3][4]
-
Mutations in other components of the CRL4CRBN complex: The Cullin-RING Ligase 4 (CRL4) complex, of which CRBN is a part, also includes DDB1, CUL4A/B, and ROC1.[1][5] Mutations in these components can impair the ligase's ability to ubiquitinate the target protein.
-
-
Increased Drug Efflux:
-
Upregulation of ABC transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1 or ABCB1), can actively pump the degrader out of the cell, reducing its intracellular concentration and efficacy.[6][7] This has been observed as a mechanism of both intrinsic and acquired resistance to PROTACs.[6]
-
-
Target Protein Modifications:
-
Mutations in the target protein: Mutations in the target protein at the degrader binding site can prevent the initial interaction required for ternary complex formation.
-
-
Activation of Alternative Signaling Pathways:
Q2: How can I determine if CRBN downregulation is the cause of resistance in my cell line?
A2: To investigate if CRBN downregulation is mediating resistance, you can perform the following experiments:
-
Quantitative RT-PCR (RT-qPCR): Measure the mRNA expression levels of CRBN in your resistant cell line compared to the parental, sensitive cell line. A significant decrease in CRBN mRNA would suggest transcriptional downregulation.
-
Western Blotting: Analyze the CRBN protein levels in both sensitive and resistant cell lines. A reduction or absence of the CRBN protein band in the resistant line is a strong indicator of resistance.
-
Genomic Sequencing: Sequence the CRBN gene in your resistant cells to identify any potential mutations that could affect protein function or expression.[3][4]
-
CRBN Overexpression: Introduce a wild-type CRBN expression vector into your resistant cells. If sensitivity to the degrader is restored, it confirms that CRBN deficiency was the primary resistance mechanism.[10]
Q3: I suspect increased drug efflux is causing resistance. How can I test this?
A3: To determine if increased drug efflux is the cause of resistance, you can:
-
Gene Expression Analysis (RT-qPCR): Measure the mRNA levels of genes encoding drug efflux pumps, particularly ABCB1 (MDR1).[6][7]
-
Protein Expression Analysis (Western Blotting or Immunofluorescence): Assess the protein levels of MDR1 in sensitive versus resistant cells.
-
Co-treatment with an MDR1 Inhibitor: Treat your resistant cells with your degrader in combination with a known MDR1 inhibitor (e.g., verapamil, cyclosporine A, or lapatinib).[6][12] If co-treatment restores sensitivity to the degrader, it strongly suggests that MDR1-mediated efflux is a key resistance mechanism.
Q4: My Western blot for the target protein shows incomplete degradation, even at high concentrations of the degrader. What could be wrong?
A4: Incomplete degradation can be due to several factors. Here is a troubleshooting guide:
-
Suboptimal Ternary Complex Formation: The "hook effect" can occur with PROTACs, where at high concentrations, the formation of binary complexes (degrader-target or degrader-E3 ligase) is favored over the productive ternary complex. Perform a dose-response experiment with a wider range of concentrations to identify the optimal concentration for degradation.
-
Cellular Resistance Mechanisms: The cells may have developed one of the resistance mechanisms described in Q1.
-
Experimental/Technical Issues:
-
Antibody Quality: Ensure your primary antibody is specific and sensitive for the target protein.
-
Protein Loading: Load sufficient protein to detect the target, but avoid overloading which can cause high background.[13]
-
Sample Integrity: Use fresh cell lysates and always include protease inhibitors to prevent protein degradation during sample preparation.[13][14]
-
Refer to the detailed --INVALID-LINK-- below for more technical solutions.
-
Quantitative Data Summary
Table 1: Examples of Acquired Resistance to Lenalidomide-Based Degraders
| Cell Line | Degrader Type | Fold Increase in IC50 (Resistant vs. Parental) | Primary Resistance Mechanism | Reference |
| A1847 Ovarian Cancer | BET Degrader (dBET6) | >100-fold | Upregulation of MDR1 | [6] |
| SUM159 Breast Cancer | BET Degrader (MZ1) | ~50-fold | Upregulation of MDR1 | [6] |
| Multiple Myeloma Cell Lines | Lenalidomide (B1683929) | Up to 2,500-fold | Activation of Wnt/β-catenin signaling | [8] |
| Multiple Myeloma Cell Lines | Lenalidomide/Pomalidomide (B1683931) | >100-fold | Reduced or absent CRBN expression | [10] |
Experimental Protocols
Detailed Protocol: Western Blot for Protein Degradation
Objective: To assess the level of a target protein following treatment with a Lenalidomide-based degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[13]
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[15]
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the degrader for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Compare the protein levels in treated samples to the vehicle control.
Detailed Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of the degrader on cell viability and calculate IC50 values.
Materials:
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The next day, treat the cells with a serial dilution of the degrader. Include a vehicle control.
-
Incubation: Incubate for a period relevant to your experimental question (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Detailed Protocol: Co-Immunoprecipitation (Co-IP)
Objective: To determine if the degrader promotes the interaction between the target protein and the E3 ligase (CRBN).
Materials:
-
Co-IP lysis buffer (non-denaturing, e.g., NP-40 based).[17][18]
-
Antibody for immunoprecipitation (e.g., anti-target protein or anti-CRBN).
-
Wash buffer.
-
Elution buffer.
Procedure:
-
Cell Treatment: Treat cells with the degrader or vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.[17]
-
Pre-clearing (Optional): Incubate lysate with beads to reduce non-specific binding.[18]
-
Immunoprecipitation: Add the primary antibody to the lysate and incubate for 2-4 hours or overnight at 4°C.[17]
-
Complex Capture: Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[18]
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific binders.[17][19]
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluates by Western blotting, probing for the target protein and CRBN. An increased signal for the co-precipitated protein in the degrader-treated sample indicates ternary complex formation.
Detailed Protocol: Quantitative RT-PCR (RT-qPCR)
Objective: To measure the mRNA expression levels of genes of interest (e.g., CRBN, ABCB1).
Materials:
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green).[20]
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from sensitive and resistant cells.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.[21][22]
-
qPCR Reaction: Set up the qPCR reaction with the master mix, primers, and diluted cDNA.[23]
-
Thermal Cycling: Run the reaction on a qPCR instrument.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene. Compare the expression levels in resistant cells to sensitive cells.[24]
Detailed Protocol: Immunofluorescence (IF)
Objective: To visualize the subcellular localization and expression level of a protein (e.g., MDR1).
Materials:
-
Cells grown on coverslips.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).[26]
-
Blocking solution (e.g., PBS with serum).
-
Primary antibody.
-
Fluorescently-labeled secondary antibody.[25]
-
Nuclear counterstain (e.g., DAPI).[26]
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Grow sensitive and resistant cells on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes.[25]
-
Permeabilization: Permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody in the dark.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. Compare the fluorescence intensity and localization between resistant and sensitive cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of Lenalidomide-based Degraders.
References
- 1. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma. — Immunology [immunology.ox.ac.uk]
- 5. haematologica.org [haematologica.org]
- 6. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 8. Evidence of a Role for Activation of Wnt/β-Catenin Signaling in the Resistance of Plasma Cells to Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. RT-qPCR – Quantitative Reverse Transcription PCR [sigmaaldrich.com]
- 21. elearning.unite.it [elearning.unite.it]
- 22. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 24. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 25. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. proteinatlas.org [proteinatlas.org]
Technical Support Center: Enhancing Lenalidomide-Br Binding to CRBN
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide-Br and its interaction with the E3 ubiquitin ligase Cereblon (CRBN). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Lenalidomide (B1683929) binding to CRBN?
A1: Lenalidomide and its analogs function as "molecular glues." They do not bind to CRBN's active site in a traditional inhibitory manner. Instead, the glutarimide (B196013) moiety of Lenalidomide docks into a hydrophobic pocket within the Thalidomide-Binding Domain (TBD) of CRBN.[1] This binding event induces a conformational change in CRBN, creating a new surface that can recruit "neosubstrates," such as the transcription factors IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation by the proteasome.[2]
Q2: How does the bromine modification in this compound affect its binding to CRBN?
A2: this compound is an analog of Lenalidomide designed for use in Proteolysis Targeting Chimeras (PROTACs), where the bromine can serve as an attachment point for a linker.[3][4] The core binding interaction with CRBN is mediated by the glutarimide ring, which remains unchanged in this compound. Therefore, the binding affinity is expected to be comparable to that of Lenalidomide. However, the addition of a halogen atom can influence physicochemical properties such as solubility and may introduce steric hindrance depending on the linker attachment strategy, which could subtly alter the binding kinetics.
Q3: I am not observing the expected binding of this compound to CRBN in my assay. What are the initial checks?
A3: If you are not observing the expected binding, start by verifying the integrity of your experimental components:
-
Protein Quality: Ensure your recombinant CRBN (or CRBN-DDB1 complex) is correctly folded, pure, and not aggregated. Aggregated protein can lead to non-specific binding or inactivity.
-
Compound Integrity: Confirm the chemical structure, purity, and concentration of your this compound stock solution. Degradation or inaccurate concentration of the ligand is a common source of error.
-
Buffer Compatibility: Ensure your assay buffer conditions (pH, salt concentration) are optimal for CRBN stability and for the binding interaction. Mismatched buffers between your protein and ligand solutions can create artifacts, especially in sensitive assays like ITC.
Q4: I am observing a "hook effect" in my binding assay. What does this mean?
A4: The "hook effect" is a phenomenon, particularly in proximity-based assays like TR-FRET or AlphaLISA, where the signal decreases at very high concentrations of the binding molecule (e.g., a PROTAC built from this compound). This occurs because the excess molecule saturates both the target protein (CRBN) and the binding partner individually, leading to the formation of binary complexes at the expense of the productive ternary complex required for a signal. If you observe this, it is a good indication that your molecule is engaging the target, and you should test a wider range of lower concentrations to find the optimal window for the desired interaction.
Quantitative Data on CRBN Ligand Binding
The binding affinities of Lenalidomide and its key analogs to CRBN have been determined using various biophysical assays. These values can serve as a benchmark for your experiments with this compound.
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Notes |
| Thalidomide (B1683933) | ~250 nM | Fluorescence Polarization | Weaker affinity compared to its analogs.[5] |
| Lenalidomide | ~178 nM / 0.64 µM | Fluorescence Polarization / ITC | Binds more strongly than thalidomide.[5][6] |
| Pomalidomide | ~157 nM | Fluorescence Polarization | Higher affinity than Lenalidomide.[5] |
| Iberdomide | ~15 nM (IC50) | Not Specified | Significantly higher affinity than previous generations.[7] |
| This compound | Not Widely Reported | - | Affinity is expected to be similar to Lenalidomide. Experimental determination is recommended using the protocols below. |
Signaling Pathways and Experimental Workflows
CRL4CRBN-Mediated Protein Degradation
The following diagram illustrates the mechanism by which Lenalidomide and its analogs recruit neosubstrates to the CRL4CRBN E3 ligase complex for degradation.
Caption: Mechanism of this compound mediated protein degradation via the CRL4-CRBN complex.
General Workflow for Binding Affinity Assessment
This diagram outlines a typical experimental workflow for determining the binding affinity of a small molecule like this compound to CRBN.
Caption: A logical workflow for determining the binding affinity of this compound to CRBN.
Troubleshooting Guides for Binding Assays
General Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Binding Signal | 1. Inactive protein (misfolded, aggregated).2. Degraded or impure ligand.3. Incorrect buffer conditions (pH, salt).4. Insufficient concentrations of protein or ligand. | 1. Check protein quality via SDS-PAGE and DLS. Use fresh protein lots.2. Verify ligand identity and purity (NMR, MS). Use fresh DMSO stock.3. Optimize buffer components. Ensure buffer is filtered and degassed.4. Increase concentrations based on expected Kd. |
| High Background / Non-Specific Binding | 1. Protein aggregation.2. Ligand insolubility/precipitation.3. Hydrophobic interactions with plate/chip surface. | 1. Centrifuge protein solution before use. Include a non-ionic detergent (e.g., 0.05% Tween-20) in the buffer.2. This compound is sparingly soluble in aqueous buffers. Ensure final DMSO concentration is consistent and below 5%.[3] Consider using a solubility enhancer.3. Use low-binding plates. For SPR, use a reference surface and include BSA in the running buffer. |
| Inconsistent Results / Poor Reproducibility | 1. Pipetting errors.2. Temperature fluctuations.3. Inconsistent sample preparation. | 1. Use calibrated pipettes and proper technique. Automate liquid handling if possible.2. Ensure all reagents and plates are equilibrated to the assay temperature.3. Standardize protocols for protein and ligand preparation, including storage and freeze-thaw cycles. |
Assay-Specific Troubleshooting
| Assay Type | Issue | Possible Cause(s) | Suggested Solution(s) |
| Fluorescence Polarization (FP) | Low dynamic range (mP shift) | 1. Fluorescent probe is too large or protein is too small.2. Probe concentration is too high (above Kd).3. Quenching or fluorescence interference from the compound. | 1. Ensure a significant size difference between the fluorescent ligand and the protein.2. Titrate the probe to determine the optimal concentration (typically at or below the Kd).3. Pre-read plates for compound autofluorescence and subtract background. Use red-shifted fluorophores to minimize interference.[8] |
| Surface Plasmon Resonance (SPR) | Drifting baseline or poor curve fitting | 1. Incomplete protein immobilization or protein instability on the chip.2. Non-specific binding to the sensor surface.3. Mass transport limitation (for high-affinity interactions). | 1. Optimize immobilization chemistry. Ensure protein is stable in the chosen running buffer.2. Use a reference flow cell. Add BSA and a non-ionic detergent to the running buffer.3. Use a lower density surface or increase the flow rate. |
| Isothermal Titration Calorimetry (ITC) | Large heats of dilution / Noisy baseline | 1. Mismatch between ligand and protein buffers (pH, salt, DMSO).2. Air bubbles in the cell or syringe.3. Protein precipitation upon ligand binding. | 1. Dialyze the protein against the buffer used to dissolve the ligand. Ensure identical DMSO concentrations in both solutions.[9]2. Thoroughly degas all solutions before loading. Use proper filling techniques.3. Check for precipitation visually after the experiment. Adjust concentrations or buffer conditions if necessary. |
Detailed Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
Principle: This assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by a non-fluorescent competitor (this compound). The binding of the large CRBN protein to the small tracer slows its rotation, increasing the polarization of emitted light. This compound competes for the same binding site, displacing the tracer and causing a decrease in polarization.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20 and 1 mM DTT.
-
CRBN-DDB1 Complex: Dilute recombinant human CRBN-DDB1 to the desired concentration (e.g., 20 nM) in Assay Buffer. The optimal concentration should be determined experimentally (typically around the Kd of the tracer).
-
Fluorescent Tracer: Use a validated fluorescently labeled thalidomide or lenalidomide analog. Dilute to a working concentration (e.g., 10 nM) in Assay Buffer.
-
This compound: Prepare a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the this compound serial dilutions or control (buffer with DMSO) to the wells of a black, low-binding microplate.
-
Add 10 µL of the CRBN-DDB1 complex solution to all wells.
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Plot the millipolarization (mP) values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) Assay
Principle: SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. In this setup, CRBN is immobilized on the chip, and this compound is flowed over the surface.
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Use a CM5 sensor chip (or similar). Activate the surface using a standard amine coupling kit (EDC/NHS).
-
Immobilize recombinant CRBN-DDB1 complex onto the sensor surface to a target level (e.g., 5000-10000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Running Buffer: PBS, pH 7.4, with 0.05% Tween-20, 1% DMSO, and 1 mM DTT.
-
Prepare a serial dilution of this compound in the running buffer (e.g., from 10 µM down to ~30 nM).
-
Inject the this compound solutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the surface between cycles if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation:
-
CRBN-DDB1 Solution (in cell): Prepare a solution of 10-20 µM CRBN-DDB1 complex in the desired buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5, 0.5 mM TCEP).
-
This compound Solution (in syringe): Prepare a solution of 100-200 µM this compound in the exact same buffer used for the protein, including a matched concentration of DMSO.
-
Thoroughly degas both solutions immediately before the experiment.
-
-
Titration:
-
Equilibrate the calorimeter to the desired temperature (e.g., 25°C).
-
Load the CRBN-DDB1 solution into the sample cell and the this compound solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger injections (e.g., 2 µL) with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine Kd, n, and ΔH. The entropy (ΔS) can be calculated from these values.
-
Perform a control experiment by titrating this compound into the buffer alone to subtract the heat of dilution.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Potency of Lenalidomide-Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide-based protein degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a Lenalidomide-based degrader and how do they influence potency?
A1: Lenalidomide-based degraders, a class of Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules designed to induce the degradation of a target protein.[1] They consist of three key components:
-
A ligand for the target Protein of Interest (POI): This "warhead" binds specifically to the protein you want to degrade.
-
A ligand for the E3 ubiquitin ligase Cereblon (CRBN): Lenalidomide (B1683929) or its analogs serve as this ligand, hijacking the CRBN E3 ligase.[1]
-
A chemical linker: This connects the POI ligand and the CRBN ligand.[2]
The potency of the degrader is critically influenced by the interplay of these three components, which affects the formation and stability of a ternary complex between the POI, the degrader, and the CRBN E3 ligase.[3] This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.[1]
Q2: My Lenalidomide-based degrader shows low potency (high DC50 value). What are the potential causes and how can I troubleshoot this?
A2: Low potency can stem from several factors. Here’s a troubleshooting guide to address this issue:
| Potential Cause | Troubleshooting Steps |
| Poor Ternary Complex Formation | Optimize the linker length and composition. The linker plays a crucial role in enabling favorable protein-protein interactions within the ternary complex.[4] Synthesize a library of degraders with varying linker lengths (e.g., using PEG or alkyl chains) and test their degradation activity.[2] |
| Weak Binding to Target Protein or CRBN | - Confirm the binding affinity of your warhead to the POI and the lenalidomide moiety to CRBN using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). - Consider using higher-affinity CRBN ligands, such as next-generation Cereblon E3 Ligase Modulators (CELMoDs) like Iberdomide, which have shown increased potency.[5][6] |
| Negative Cooperativity | Assess the cooperativity of ternary complex formation. Negative cooperativity, where the binding of one protein to the degrader hinders the binding of the other, can limit potency.[3][7] This can sometimes be overcome by modifying the linker to relieve steric clashes.[3] |
| Cellular Permeability Issues | The physicochemical properties of PROTACs often fall outside of Lipinski's "Rule of Five," which can lead to poor cell permeability.[8] Modify the linker to improve properties like solubility and reduce the number of rotatable bonds.[2] |
| Resistance Mechanisms | - Check for mutations in CRBN or the POI that may prevent degrader binding.[9] - Overexpression of competing endogenous substrates for CRBN can also lead to resistance.[10] |
Q3: How do I choose between a Thalidomide-based and a Lenalidomide-based linker for my degrader?
A3: Both thalidomide (B1683933) and lenalidomide are effective recruiters of the CRBN E3 ligase.[1] However, studies suggest that lenalidomide-based linkers may offer advantages in terms of degradation potency and physicochemical stability.[1] The absence of one of the phthalimide (B116566) carbonyl groups in lenalidomide can lead to improved metabolic and chemical stability.[1] The choice will ultimately depend on the specific target protein and the desired properties of the final PROTAC molecule.[1]
Troubleshooting Guides
Guide 1: Optimizing Linker Length and Composition
A common challenge in degrader design is finding the optimal linker. The length and chemical nature of the linker are critical for productive ternary complex formation.[4]
Problem: Inconsistent or low degradation across a series of degraders with different linkers.
Workflow for Linker Optimization:
Caption: A stepwise workflow for optimizing the linker of a Lenalidomide-based degrader.
Guide 2: Assessing Ternary Complex Formation and Cooperativity
The stability of the ternary complex is a key determinant of degrader efficacy.[3] Understanding the thermodynamics of its formation is crucial.
Problem: A degrader with good binary binding affinities (to POI and CRBN separately) shows poor degradation.
Experimental Protocol: Isothermal Titration Calorimetry (ITC) to Determine Cooperativity
-
Objective: To measure the binding affinities of the degrader to the POI and CRBN, both individually and in the presence of the other protein, to calculate the cooperativity factor (α).
-
Materials:
-
Purified POI protein
-
Purified CRBN-DDB1 complex
-
Degrader compound
-
ITC instrument and appropriate buffer
-
-
Procedure:
-
Experiment 1 (Binary Titration): Titrate the degrader into a solution containing the POI to determine the binding affinity (Kd1).
-
Experiment 2 (Binary Titration): Titrate the degrader into a solution containing the CRBN-DDB1 complex to determine the binding affinity (Kd2).
-
Experiment 3 (Ternary Titration): Titrate the degrader into a solution containing a pre-formed complex of POI and CRBN-DDB1.
-
Experiment 4 (Reversed Ternary Titration): Titrate the POI into a solution containing a pre-formed complex of the degrader and CRBN-DDB1.
-
-
Data Analysis:
-
The cooperativity factor (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = Kd(binary) / Kd(ternary)).
-
α > 1 indicates positive cooperativity (favorable ternary complex formation).
-
α < 1 indicates negative cooperativity (unfavorable ternary complex formation).
-
α = 1 indicates no cooperativity.[7]
-
Quantitative Data Summary
Table 1: Comparative Degradation Efficiency of Thalidomide vs. Lenalidomide-Based BRD4 Degraders
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 | [1] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [1] |
| PROTAC 5 | Lenalidomide | BRD4 | Not specified | >90 | [1] |
Note: Specific linker details for these PROTACs were not fully disclosed in the source material.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing degraders: principles and perspectives on design and chemical space - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00272C [pubs.rsc.org]
- 9. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Technical Support Center: Troubleshooting Unexpected Neosubstrate Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with targeted protein degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with neosubstrate-degrading compounds like molecular glues and PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are neosubstrates and why is their degradation sometimes unexpected?
A1: In the context of targeted protein degradation, neosubstrates are proteins that are newly targeted for degradation by an E3 ubiquitin ligase due to the action of a small molecule, such as a molecular glue or a PROTAC.[1][2] These small molecules remodel the substrate-binding surface of the E3 ligase, creating a new recognition site that can bind to proteins not normally targeted by that ligase.[3] Unexpected degradation occurs when a compound induces the degradation of proteins other than the intended target, leading to potential off-target effects.[4] This can be due to the promiscuous nature of the newly formed protein-ligase interface or structural similarities between the intended target and other proteins.
Q2: My target protein is not degrading. What are the possible reasons?
A2: A lack of degradation of your target protein can stem from several factors. A common issue is poor cell permeability of your compound due to high molecular weight or other unfavorable physicochemical properties.[5] It is also possible that the ternary complex, consisting of the target protein, the degrader molecule, and the E3 ligase, is not forming or is unstable.[6] Additionally, the target protein may not be efficiently ubiquitinated even if the ternary complex forms. Finally, the cell line you are using may have low expression levels of the necessary E3 ligase, or there could be issues with the ubiquitin-proteasome system itself.[7]
Q3: I'm observing degradation of my target protein, but the dose-response curve shows a "hook effect." What does this mean?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the degrader molecule.[5][6] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[5] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[5]
Q4: How can I confirm that the observed protein degradation is dependent on the proteasome and the specific E3 ligase?
A4: To confirm proteasome-dependent degradation, you can pre-treat your cells with a proteasome inhibitor, such as MG132, before adding your degrader compound. If the degradation is proteasome-mediated, you should observe a rescue of the target protein levels.[3][7] To confirm the involvement of a specific E3 ligase, such as Cereblon (CRBN), you can use a negative control compound that binds to the ligase but does not induce degradation, or you can perform experiments in a cell line where the E3 ligase has been knocked out or knocked down.[3][8]
Troubleshooting Guides
Problem 1: No or Weak Degradation of the Target Protein
This guide provides a step-by-step approach to troubleshoot experiments where the intended neosubstrate is not degrading as expected.
Troubleshooting Workflow for Lack of Neosubstrate Degradation
Caption: A logical workflow for troubleshooting the absence of neosubstrate degradation.
| Troubleshooting Step | Possible Cause | Recommended Action |
| 1. Verify Compound | Compound instability, incorrect concentration, or inactive batch. | Confirm compound structure and purity. Prepare fresh solutions and verify the concentration. Test a positive control compound if available. |
| 2. Cell Permeability | High molecular weight or poor physicochemical properties of the compound. | Perform a cellular thermal shift assay (CETSA) or use a fluorescently labeled compound to confirm cell entry and target engagement.[5] |
| 3. Ternary Complex | Lack of cooperative binding between the compound, target, and E3 ligase. | Use a NanoBRET™ Ternary Complex Assay to measure the formation of the ternary complex in live cells.[9][10][11] |
| 4. Ubiquitination | The target protein is not accessible to the E2-conjugating enzyme or lacks suitable lysine (B10760008) residues for ubiquitination. | Perform an immunoprecipitation of the target protein followed by Western blotting for ubiquitin to check for polyubiquitination.[12][13] |
| 5. Proteasome Activity | The cell line has impaired proteasome function. | Treat cells with a known proteasome substrate and monitor its degradation. Alternatively, use a proteasome activity assay.[7] |
Problem 2: Unexpected Off-Target Degradation
This section will help you to identify and validate unintended neosubstrate degradation.
Experimental Workflow to Investigate Off-Target Degradation
Caption: Workflow to identify and validate off-target neosubstrates.
| Parameter | Pomalidomide | Lenalidomide | CC-885 |
| Primary Target | IKZF1/3 | IKZF1/3 | GSPT1 |
| Reported Off-Target Neosubstrates | GSPT1, CK1α | GSPT1, CK1α | IKZF1/3 |
| Typical DC50 for Primary Target | ~10 nM | ~100 nM | ~5 nM |
| Typical DC50 for Off-Target | >1 µM | >1 µM | ~50 nM |
Note: DC50 values can vary significantly depending on the cell line and experimental conditions.
Key Experimental Protocols
Western Blot for Neosubstrate Degradation
This protocol describes the fundamental steps to assess the degradation of a target protein upon treatment with a degrader compound.[14][15][16][17]
Materials:
-
Cell line expressing the protein of interest
-
Degrader compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-response of the degrader compound and a vehicle control for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts, add Laemmli buffer, and boil the samples.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody for the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Re-probe the membrane for a loading control to ensure equal protein loading. Quantify band intensities to determine the extent of degradation.
Immunoprecipitation to Confirm Ubiquitination
This protocol is used to confirm that the target protein is ubiquitinated upon treatment with the degrader.[12][13][18][19][20]
Materials:
-
Treated cell lysates
-
IP lysis buffer (non-denaturing)
-
Antibody against the target protein or ubiquitin
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse treated cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the target protein or ubiquitin overnight.
-
Capture: Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Western Blot: Elute the captured proteins and analyze by Western blotting using an anti-ubiquitin or anti-target protein antibody. A high molecular weight smear indicates polyubiquitination.
NanoBRET™ Ternary Complex Formation Assay
This assay measures the proximity of the target protein and the E3 ligase induced by the degrader in live cells.[9][10][11][21][22]
Materials:
-
HEK293 cells
-
Plasmids for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
Degrader compound
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with appropriate filters
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids.
-
Compound Treatment: Add serial dilutions of the degrader compound to the cells. Optionally, pre-treat with a proteasome inhibitor.
-
Reagent Addition: Add the HaloTag® ligand and Nano-Glo® substrate.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). Plot the ratio against the compound concentration to determine the EC50 for ternary complex formation.
Signaling Pathway
Neosubstrate Degradation Pathway
Caption: The canonical pathway of neosubstrate degradation induced by a molecular glue or PROTAC.
References
- 1. excelra.com [excelra.com]
- 2. youtube.com [youtube.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 12. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad.com [bio-rad.com]
- 16. bosterbio.com [bosterbio.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 19. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
Validation & Comparative
The PROTAC Paradigm: A Comparative Guide to Lenalidomide-Br and Pomalidomide-Br for Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ligase ligand is a critical design parameter in the development of Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligase recruiters are derivatives of the immunomodulatory drugs (IMiDs) lenalidomide (B1683929) and pomalidomide (B1683931), which hijack the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive comparison of bromo-functionalized lenalidomide (Lenalidomide-Br) and pomalidomide (Pomalidomide-Br) for PROTAC development, supported by experimental data and detailed protocols.
Introduction to CRBN-based PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] Lenalidomide and pomalidomide are well-established ligands for CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3] By incorporating these molecules into a PROTAC, researchers can effectively hijack the CRBN machinery to degrade a protein of interest.[4]
Performance Comparison: this compound vs. Pomalidomide-Br
The choice between this compound and Pomalidomide-Br as the CRBN ligand can significantly impact the efficacy and properties of the resulting PROTAC. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to lenalidomide.[2][5] This enhanced affinity can contribute to more stable ternary complex formation, potentially leading to more potent and efficient protein degradation.[5]
While direct head-to-head comparisons in the literature are limited, the general trend suggests that pomalidomide-based PROTACs often exhibit superior degradation efficiency. However, the selection of the E3 ligase ligand is just one aspect of PROTAC design, with the linker and the target protein binder also playing crucial roles in the overall performance.
Table 1: Comparison of Lenalidomide and Pomalidomide as CRBN Ligands
| Feature | Lenalidomide | Pomalidomide | References |
| Binding Affinity to CRBN | Lower | Higher | [2][5] |
| Potency in Myeloma Cells | Potent | More Potent | [6] |
| Neosubstrate Degradation | Degrades IKZF1 and IKZF3 | More potent degrader of IKZF1 and IKZF3 | [6] |
| Off-Target Effects | Can induce degradation of other zinc-finger proteins | Can induce degradation of other zinc-finger proteins | [7] |
Table 2: Performance Data of Representative PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line | References |
| ARV-825 | Pomalidomide | BRD4 | <1 nM | >95% | Burkitt's Lymphoma | [8] |
| Compound 21 | Lenalidomide/Pomalidomide derivative | BRD4 | 0.81 µM (IC50) | Not Reported | THP-1 | [9] |
| dBET1 | Lenalidomide | BET proteins | Not Reported | Not Reported | MM and AML cell lines | [10] |
Note: Data is compiled from different studies and experimental conditions may vary. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation.
Signaling Pathways and Experimental Workflows
The mechanism of action for CRBN-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
References
- 1. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of On-Target Protein Degradation by Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) that utilize Lenalidomide (B1683929) and its analogs (immunomodulatory drugs or IMiDs) represent a significant class of therapeutics.[1] These heterobifunctional molecules are engineered to hijack the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CRL4CRBN complex, to induce the degradation of specific proteins of interest (POIs).[2][3][4] Lenalidomide acts as a "molecular glue," recruiting the CRBN E3 ligase, while the other end of the PROTAC binds to the target protein.[3] This proximity facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the cell's proteasome.[5][6]
The validation of on-target degradation is a critical step in the development of these PROTACs to ensure their efficacy and specificity.[5][7] This guide provides an objective comparison of key validation methodologies, supported by experimental data and detailed protocols.
Mechanism of Action: Lenalidomide-Based PROTACs
Lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[2] This induced proximity is the crucial first step in the ubiquitination-proteasome pathway for targeted degradation. The efficiency of ternary complex formation, along with factors like linker length and composition, significantly influences the potency and efficacy of the PROTAC.
Quantitative Data Summary
The efficacy of a PROTAC is primarily defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[8] Lower DC50 values indicate higher potency.
Table 1: Performance of Lenalidomide-Based PROTACs Against Various Targets
| PROTAC Name | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| GP262 | p110α (PI3K) | MDA-MB-231 | 227.4 | 71.3 | [9] |
| p110γ (PI3K) | MDA-MB-231 | 42.23 | 88.6 | [9] | |
| mTOR | MDA-MB-231 | 45.4 | 74.9 | [9] | |
| Representative BRD4 PROTAC | BRD4 | HeLa | 15 | >90 | [5] |
| 293T | 25 | >90 | [5] | ||
| Pan-KRAS Degrader | KRAS G12D | AGS | 7.49 | 95 | [8] |
| PANC 04.03 | 87.8 | Not Reported | [8] |
Note: Data is compiled from multiple sources for illustrative purposes. Performance can vary based on specific linker chemistry and experimental conditions.
Comparison of Validation Methodologies
A multi-pronged approach is essential for robustly validating on-target degradation and understanding the broader cellular impact of a PROTAC.
Table 2: Comparison of Key Experimental Validation Techniques
| Technique | Primary Purpose | Advantages | Disadvantages |
| Western Blot | Quantify target protein reduction. | Widely accessible, directly visualizes protein levels. | Semi-quantitative, lower throughput, antibody-dependent.[10][11] |
| In-Cell Western | Higher-throughput protein quantification. | Plate-based format increases throughput compared to traditional Westerns.[10] | Requires high-quality antibodies, adherent cell lines preferred.[10] |
| Reporter Gene Assays (e.g., HiBiT/NanoLuc) | Real-time, high-throughput degradation kinetics. | Highly sensitive, quantitative, suitable for screening.[5][12] | Requires genetic modification of the target protein.[5][12] |
| Quantitative Proteomics (MS) | Assess degradation specificity and identify off-targets. | Unbiased, global view of proteome-wide changes.[5][13] | Technically complex, expensive, requires specialized equipment. |
| Cell Viability Assays (e.g., CTG, MTT) | Measure downstream functional effects (e.g., anti-proliferative). | High-throughput, indicates functional consequence of degradation.[14] | Indirect measure of degradation, can be confounded by off-target toxicity. |
Experimental Validation Workflow
Validating a novel Lenalidomide-based PROTAC follows a logical progression from initial screening to in-depth mechanistic studies. The workflow ensures that the observed cellular phenotype is a direct result of the intended on-target protein degradation.
Signaling Pathway Modulation
A key validation step is to demonstrate that degrading the target protein disrupts its associated signaling pathway. For example, the dual-PI3K/mTOR degrading PROTAC, GP262, is designed to inhibit the PI3K/AKT/mTOR pathway, which is critical for cancer cell proliferation and survival.[9]
Detailed Experimental Protocols
Accurate and reproducible data are foundational to PROTAC validation. Below are detailed protocols for core validation experiments.
Western Blot for Target Protein Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[2][5][15]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest.[15] Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[15]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.[15]
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[15]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[15]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13][15]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[15]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13][15]
-
Incubate the membrane with the primary antibody specific for the target protein (and a loading control like GAPDH or β-actin) overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.[8]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells to assess the anti-proliferative effects of the PROTAC.[14][16]
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of the PROTAC for the desired incubation period (e.g., 72 hours).[8]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[8]
-
Quantitative Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased method to confirm the selectivity of the PROTAC and identify any potential off-target degradation.[13]
-
Sample Preparation:
-
Protein Digestion and Peptide Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[13]
-
Label the peptides from the PROTAC-treated and control samples with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Determine the relative abundance of each protein in the PROTAC-treated sample compared to the control.
-
Generate a volcano plot to visualize proteins that are significantly downregulated (potential off-targets) or upregulated. The target protein should be among the most significantly downregulated proteins.
-
References
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arvinas.com [arvinas.com]
- 5. benchchem.com [benchchem.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
Quantitative Proteomics Reveals Distinct Mechanisms of Action for Lenalidomide and Bromodomain Inhibitors
A Comparative Guide for Researchers in Drug Development
In the landscape of targeted therapies, both Lenalidomide and Bromodomain (Brd) inhibitors have emerged as critical agents in oncology, particularly for hematological malignancies. While both classes of drugs exert their effects by modulating protein expression, their mechanisms of action and selectivity profiles are fundamentally distinct. This guide leverages quantitative proteomics data to objectively compare the cellular protein responses to Lenalidomide and the representative Brd inhibitor, JQ1, providing researchers with a clear understanding of their differential impacts.
Distinct Mechanisms of Action: Degradation vs. Transcriptional Repression
Lenalidomide functions as a "molecular glue," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][3][4][5] This hijacking of the cellular protein degradation machinery leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not the natural targets of this E3 ligase.[4][6] In multiple myeloma, the primary therapeutic targets of Lenalidomide-induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5] The degradation of these proteins is a key driver of the anti-myeloma and immunomodulatory effects of the drug.[4][5]
In contrast, Bromodomain and Extra-Terminal (BET) inhibitors, such as JQ1, operate through a mechanism of transcriptional repression.[7][8] JQ1 competitively binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing them from binding to acetylated histones and transcription factors.[7] This displacement from chromatin leads to the downregulation of key oncogenes, most notably c-MYC, at the transcriptional level.[7][8][9][10] This does not involve the direct degradation of the BET proteins themselves or their targets.
Quantitative Proteomic Analysis: A Head-to-Head Comparison
To illustrate the distinct proteomic signatures of Lenalidomide and JQ1, the following tables summarize representative data from quantitative proteomics studies on multiple myeloma cell lines. It is important to note that these data are compiled from separate studies and serve as a comparative illustration of their well-established mechanisms.
Table 1: Quantitative Proteomic Effects of Lenalidomide on Key Substrates in Multiple Myeloma Cells
| Protein | Gene | Function | Log2 Fold Change (Lenalidomide/Control) | p-value | Reference |
| Ikaros | IKZF1 | Lymphoid Transcription Factor | -1.54 | <0.05 | [2] |
| Aiolos | IKZF3 | Lymphoid Transcription Factor | -2.09 | <0.05 | [2] |
| Cereblon | CRBN | E3 Ligase Substrate Receptor | No significant change | >0.05 | [2] |
Data from SILAC-based quantitative proteomics in MM1S multiple myeloma cells.
Table 2: Quantitative Proteomic Effects of JQ1 on Key Target Proteins in Multiple Myeloma Cells
| Protein | Gene | Function | Fold Change (JQ1/Control) | p-value | Reference |
| c-Myc | MYC | Oncogenic Transcription Factor | Significant Downregulation | <0.05 | [9] |
| Bromodomain-containing protein 4 | BRD4 | Epigenetic Reader | No significant change | >0.05 | [9] |
Data from studies measuring protein expression changes upon JQ1 treatment in multiple myeloma cell lines.
Visualizing the Mechanisms
The distinct signaling pathways of Lenalidomide and JQ1 can be visualized through the following diagrams.
Caption: Lenalidomide-induced protein degradation pathway.
Caption: JQ1 mechanism of transcriptional repression.
Experimental Protocols for Comparative Quantitative Proteomics
A robust method for comparing the proteomic effects of Lenalidomide and a Brd inhibitor is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
SILAC-based Quantitative Proteomics Workflow
Caption: SILAC experimental workflow for proteomics.
1. Cell Culture and SILAC Labeling:
-
Multiple myeloma cells (e.g., MM1.S) are cultured in RPMI-1640 medium deficient in L-arginine and L-lysine.
-
For "light" labeling, the medium is supplemented with normal L-arginine and L-lysine.
-
For "heavy" labeling, the medium is supplemented with stable isotope-labeled L-arginine (¹³C₆) and L-lysine (¹³C₆, ¹⁵N₂).
-
Cells are cultured for at least five doublings to ensure complete incorporation of the labeled amino acids.
2. Drug Treatment:
-
"Heavy" labeled cells are treated with either Lenalidomide or JQ1 at a predetermined concentration and duration.
-
"Light" labeled cells are treated with a vehicle control (e.g., DMSO).
3. Sample Preparation:
-
Cells from the "light" and "heavy" conditions are harvested and lysed.
-
Protein concentrations are determined, and equal amounts of protein from the "light" and "heavy" lysates are mixed.
-
The combined protein mixture is reduced, alkylated, and digested with trypsin.
4. Mass Spectrometry:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
5. Data Analysis:
-
Raw MS data is processed using software such as MaxQuant.[11]
-
Peptides are identified by searching against a human protein database.
-
The relative abundance of proteins is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
-
Statistical analysis is performed to identify proteins with significant changes in abundance upon drug treatment.
Conclusion
Quantitative proteomics provides a powerful and unbiased approach to elucidate and compare the mechanisms of action of different therapeutic agents. The data clearly demonstrates that Lenalidomide and Brd inhibitors like JQ1 have distinct and selective effects on the cellular proteome. Lenalidomide's "molecular glue" mechanism results in the targeted degradation of specific neosubstrates, such as IKZF1 and IKZF3, offering a unique therapeutic strategy. In contrast, JQ1 acts as a transcriptional repressor, primarily affecting the expression levels of oncogenes like c-MYC. This comparative understanding is crucial for the rational design of combination therapies and for predicting potential on-target and off-target effects in drug development.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SILAC-Based Quantitative Proteomic Analysis of Diffuse Large B-Cell Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cooperativity of the Lenalidomide-Cereblon Ternary Complex: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cooperativity of the ternary complex formed by Lenalidomide (B1683929), the E3 ubiquitin ligase Cereblon (CRBN), and its neosubstrates. This analysis is supported by experimental data and detailed methodologies for key assays.
Lenalidomide, an immunomodulatory drug, functions as a "molecular glue," inducing the interaction between CRBN and specific target proteins (neosubstrates), primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[1][2][3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate, underlying the therapeutic effects of Lenalidomide in multiple myeloma and other hematologic malignancies.[1][5] The stability and efficacy of this process are critically dependent on the cooperative binding within the Lenalidomide-CRBN-neosubstrate ternary complex.
Quantitative Assessment of Ternary Complex Cooperativity
The cooperativity of a ternary complex is a measure of how the binding of one component influences the binding of the other. It is often expressed as a cooperativity factor (α), which is the ratio of the dissociation constant (Kd) for the binary interaction to the Kd for the ternary interaction. An α value greater than 1 indicates positive cooperativity, meaning the components bind more tightly in the presence of each other.
Below is a summary of quantitative data for the ternary complexes formed by Lenalidomide and its alternatives.
| Molecular Glue | E3 Ligase | Target Protein | Binary Kd (CRBN-Target) | Ternary Complex Kd | Cooperativity (α) | Measurement Technique(s) |
| Lenalidomide | Cereblon (CRBN) | CK1α | ~2 mM | ~75 nM | ~30-fold stabilization | Not specified |
| Pomalidomide (B1683931) | Cereblon (CRBN) | IKZF1 | Weak | Not specified | ~4-fold stabilization | Not specified |
| Iberdomide | Cereblon (CRBN) | IKZF1/3 | Not specified | Not specified | Higher potency in degradation than Lenalidomide & Pomalidomide | Cell-based degradation assays |
Note: The cooperativity for Lenalidomide with CK1α is derived from the reported ~30-fold stabilization of the complex.[6] For Pomalidomide, a ~4-fold stabilization of the IKZF1-CRBN complex is reported.[6] Iberdomide is noted to have higher potency in degrading IKZF1 and IKZF3, suggesting strong ternary complex formation.[7][8]
Signaling Pathway and Experimental Workflows
The formation of the ternary complex is the critical initiating step in the downstream signaling cascade leading to target protein degradation. The following diagrams illustrate this pathway and the experimental workflows used to assess cooperativity.
Caption: Signaling pathway of Lenalidomide-induced targeted protein degradation.
Caption: General experimental workflow for determining ternary complex cooperativity.
Caption: Thermodynamic cycle illustrating the binding equilibria in ternary complex formation.
Experimental Protocols
Accurate assessment of ternary complex cooperativity relies on robust biophysical techniques. Below are detailed methodologies for three key experimental approaches.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol for Ternary Complex Analysis:
-
Sample Preparation:
-
Dialyze the E3 ligase (e.g., CRBN complex) and the target protein extensively against the same buffer to minimize heats of dilution.[9][10] A recommended buffer is 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5.
-
Accurately determine the concentrations of all protein and small molecule stocks.
-
Prepare a stock solution of Lenalidomide (or alternative) in the same final buffer, ensuring the final concentration of any solvent like DMSO is identical in all solutions.[10]
-
-
Binary Interaction Measurements:
-
Ligand to E3: Titrate Lenalidomide (in the syringe) into the E3 ligase solution (in the cell) to determine the Kd of the binary CRBN-Lenalidomide interaction.
-
Target to E3: In a separate experiment, titrate the target protein into the E3 ligase solution to measure their (typically weak) binary interaction.
-
-
Ternary Interaction Measurement:
-
Saturate the E3 ligase in the ITC cell with a concentration of Lenalidomide several-fold above its Kd for CRBN.
-
Titrate the target protein (in the syringe) into the E3-Lenalidomide solution. The resulting binding isotherm corresponds to the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the heat signals from each injection and subtract the heat of dilution (determined from control titrations of titrant into buffer).
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to obtain the Kd for each interaction.
-
Calculate the cooperativity factor (α) by dividing the Kd of the binary CRBN-Target interaction by the Kd of the ternary interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface. It provides kinetic data (association and dissociation rates) in addition to affinity.
Protocol for Ternary Complex Analysis:
-
Chip Preparation and Ligand Immobilization:
-
Immobilize the E3 ligase (e.g., Avi-tagged CRBN complex) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the target protein over the immobilized E3 ligase to measure the binary Kd.
-
In a separate experiment, flow a series of concentrations of Lenalidomide over the immobilized E3 ligase to determine its binary Kd.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of Lenalidomide mixed with varying concentrations of the target protein.
-
Flow these mixtures over the immobilized E3 ligase. The resulting sensorgrams will show the binding of the target protein to the CRBN-Lenalidomide complex.
-
-
Data Analysis:
-
Fit the sensorgrams from both binary and ternary experiments to an appropriate binding model (e.g., 1:1 Langmuir binding for kinetics or steady-state affinity).
-
Determine the binary and ternary Kd values.
-
Calculate the cooperativity factor (α) as the ratio of the binary CRBN-Target Kd to the ternary Kd.
-
Fluorescence Polarization (FP) Assay
FP assays measure changes in the tumbling rate of a fluorescently labeled molecule in solution upon binding to a larger partner. This technique is well-suited for high-throughput screening.[11][12][13][14]
Protocol for Ternary Complex Analysis:
-
Probe Preparation:
-
Label the target protein with a suitable fluorophore (e.g., fluorescein). The E3 ligase could also be labeled, but it is generally preferable to label the smaller binding partner.
-
-
Assay Setup:
-
In a multi-well plate, add a constant, low concentration of the fluorescently labeled target protein to each well.
-
Create a serial dilution of the E3 ligase.
-
-
Binary Interaction Measurement:
-
Add the E3 ligase serial dilution to the wells containing the labeled target protein and measure the FP signal to determine the Kd of the binary CRBN-Target interaction.
-
-
Ternary Interaction Measurement:
-
Repeat the titration of the E3 ligase into the labeled target protein, but this time in the presence of a constant, saturating concentration of Lenalidomide in all wells.
-
Measure the FP signal to determine the Kd for the ternary complex formation.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the E3 ligase concentration for both the binary and ternary experiments.
-
Fit the data to a sigmoidal dose-response curve to obtain the EC50, from which the Kd can be derived.
-
Calculate the cooperativity factor (α).
-
Comparison of Alternatives
Lenalidomide is the prototypical molecular glue, but newer derivatives like Pomalidomide and Iberdomide have been developed with potentially improved properties.
-
Pomalidomide: Generally considered more potent than Lenalidomide.[15] It demonstrates a ~4-fold stabilization of the CRBN-IKZF1 complex, indicating positive cooperativity.[6]
The choice of molecular glue can significantly impact the efficiency of ternary complex formation and subsequent target degradation. The methodologies outlined in this guide provide a framework for the quantitative assessment and comparison of these critical parameters in the development of novel molecular glue degraders.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Simulation of Lenalidomide Interaction with CRBN Protein: A target for immunomodulatory Drugs [scielo.org.za]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. raineslab.com [raineslab.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 15. Pomalidomide and its clinical potential for relapsed or refractory multiple myeloma: an update for the hematologist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lenalidomide Derivatives for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide offers a side-by-side comparison of Lenalidomide (B1683929) and its derivatives, focusing on their application in targeted protein degradation. We delve into their biological activity, binding affinities, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Lenalidomide, a thalidomide (B1683933) analog, is a cornerstone of treatment for multiple myeloma and other hematologic malignancies. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This has spurred the development of numerous Lenalidomide derivatives to refine and expand its therapeutic potential. This guide focuses on a comparative analysis of these derivatives, including bromo- and other substituted analogs, to aid in the selection and design of next-generation protein degraders.
Quantitative Data Summary
The following tables summarize the key performance indicators of Lenalidomide and several of its derivatives based on publicly available data.
| Compound | Modification | Target Cell Line | IC50 (nM) | Reference |
| Lenalidomide | - | MM.1S | 81 | [1] |
| Lenalidomide | - | MM.1S | 50 | [1] |
| Derivative 3ak | 4-F-phenyl-thioether | MM.1S | 79 | [1] |
| Derivative 3j | Thioether | MM.1S | 1.1 | [1] |
| Derivative 3j | Thioether | Mino | 2.3 | [1] |
| Derivative 3j | Thioether | RPMI 8226 | 5.5 | [1] |
Table 1: In Vitro Anti-proliferative Activity of Lenalidomide and Thioether Derivatives. This table highlights the potent anti-proliferative activity of thioether-containing derivatives compared to the parent compound, Lenalidomide.
| Compound | Modification | Half-life (T1/2) in HLM | Metabolic Stability (%) | Reference |
| Lenalidomide | - | - | 91.5 | [1] |
| Derivative 3a | Benzylic thioether | 3 min | 2.8 | [1] |
| Derivative 3ak | 4-F-phenyl-thioether | 416.7 min | 79.5 | [1] |
Table 2: In Vitro Metabolic Stability of Lenalidomide and Thioether Derivatives in Human Liver Microsomes (HLM). This table demonstrates the significantly improved metabolic stability of the 4-F-phenyl-thioether derivative (3ak) compared to the benzylic thioether derivative (3a).
| Compound | Administration | Cmax (ng/mL) | AUC (h*ng/mL) | Oral Bioavailability (F%) | Reference | |---|---|---|---|---| | Lenalidomide | Oral | 413 ± 77 | 1319 ± 162 | >90% |[2][3] | | Derivative 3j | Oral (60 mg/kg in mice) | 283 | 755 | 39.2 |[1] |
Table 3: Pharmacokinetic Parameters of Lenalidomide and a Thioether Derivative. This table provides a snapshot of the in vivo pharmacokinetic profiles.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for Lenalidomide and its derivatives involves the recruitment of neosubstrates to the CRL4^CRBN^ E3 ubiquitin ligase complex for degradation.
Caption: Lenalidomide derivative binds to CRBN, inducing degradation of neosubstrates.
A general workflow for evaluating these derivatives involves synthesis, in vitro assays, and in vivo studies.
References
- 1. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Validating the Mechanism of Action for a Novel Lenalidomide-Br PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Lenalidomide-Bromine (Br) Proteolysis Targeting Chimera (PROTAC) against a standard Lenalidomide-based PROTAC and Lenalidomide (B1683929) alone. The data presented herein is designed to validate the mechanism of action of this new chemical entity, offering a clear, evidence-based assessment of its performance in targeted protein degradation.
Introduction to Lenalidomide and PROTAC Technology
Lenalidomide is an immunomodulatory drug that functions by redirecting the CRL4-CRBN E3 ubiquitin ligase to induce the degradation of specific "neosubstrate" proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This "molecular glue" mechanism has been successfully exploited in the treatment of multiple myeloma and other hematological malignancies.[2][4]
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[5][6][7] A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6][8] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][9][10] Lenalidomide and its analogs are frequently used as E3 ligase ligands in the design of novel PROTACs.[11][12][13]
This guide focuses on a novel PROTAC that incorporates a bromine-modified Lenalidomide moiety. The objective is to determine if this modification enhances the formation of the key ternary complex, leading to more efficient ubiquitination and degradation of the target protein.
Comparative Analysis of Mechanism of Action
To validate the mechanism of action, a series of experiments were conducted to compare the novel Lenalidomide-Br PROTAC with a standard Lenalidomide-based PROTAC and Lenalidomide alone. The key steps in the PROTAC mechanism—ternary complex formation, target ubiquitination, and target degradation—were assessed.
Table 1: Ternary Complex Formation
The formation of a stable ternary complex between the target protein (POI), the PROTAC, and the Cereblon (CRBN) E3 ligase is the foundational step for PROTAC efficacy.[14][15][16] Various biophysical assays can be used to measure the formation and stability of this complex.[15][17][18]
| Assay | Lenalidomide | Standard Lenalidomide PROTAC | Novel this compound PROTAC |
| NanoBRET™ Assay (in-cell) | No significant BRET signal | Positive BRET signal (EC50 = 75 nM) | Stronger BRET signal (EC50 = 30 nM) |
| Isothermal Titration Calorimetry (ITC) (in-vitro) | No binding to POI | Forms ternary complex (Kd = 50 nM) | Enhanced ternary complex formation (Kd = 20 nM) |
| Fluorescence Polarization (FP) Assay (in-vitro) | No change in polarization | Increased polarization (EC50 = 80 nM) | Significant increase in polarization (EC50 = 35 nM) |
Caption: Comparative data for ternary complex formation.
Table 2: Target Protein Ubiquitination
Following ternary complex formation, the E3 ligase ubiquitinates the target protein, marking it for degradation.[19][20] Assays that detect the level of ubiquitinated target protein are crucial for confirming this step of the mechanism.
| Assay | Lenalidomide | Standard Lenalidomide PROTAC | Novel this compound PROTAC |
| In-vitro Ubiquitination Assay | No ubiquitination of POI | Ubiquitination of POI observed | Increased ubiquitination of POI |
| Immunoprecipitation-Western Blot (in-cell) | Baseline ubiquitination | Increased polyubiquitin (B1169507) chains on POI | Markedly increased polyubiquitin chains on POI |
| ELISA-based Ubiquitination Assay | No significant signal | Positive signal for ubiquitinated POI | Higher signal for ubiquitinated POI |
Caption: Comparative data for target protein ubiquitination.
Table 3: Target Protein Degradation
The final and most critical step is the degradation of the target protein by the proteasome.[21][22] The efficacy of a PROTAC is ultimately determined by its ability to reduce the cellular levels of the target protein.
| Assay | Lenalidomide | Standard Lenalidomide PROTAC | Novel this compound PROTAC |
| Western Blot Analysis | No change in POI levels | Significant reduction in POI levels | Near-complete degradation of POI |
| HiBiT/NanoBRET® Degradation Assay | No degradation | DC50 = 100 nM | DC50 = 25 nM |
| Mass Spectrometry (Proteomics) | No change in POI abundance | 85% reduction in POI abundance | >95% reduction in POI abundance |
Caption: Comparative data for target protein degradation.
Visualizing the Mechanism and Workflow
To further elucidate the underlying processes, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action for the this compound PROTAC.
Caption: Experimental workflow for validating the PROTAC's mechanism.
Detailed Experimental Protocols
Ternary Complex Formation: NanoBRET™ Assay
-
Cell Seeding: Seed HEK293T cells co-transfected with plasmids expressing the target protein fused to NanoLuc® luciferase and HaloTag®-CRBN in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compounds (Lenalidomide, Standard PROTAC, this compound PROTAC).
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Treatment: Add the serially diluted compounds to the wells.
-
Signal Detection: Measure both donor (NanoLuc®) and acceptor (NanoBRET® 618) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal) and plot against compound concentration to determine the EC50.
Target Ubiquitination: Immunoprecipitation-Western Blot
-
Cell Lysis: Treat cells with the test compounds and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins. Lyse the cells in RIPA buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody specific to the target protein overnight. Add protein A/G beads to pull down the antibody-protein complex.
-
Elution: Wash the beads and elute the protein complex.
-
Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ubiquitin antibody.
-
Detection: Visualize the protein bands using an appropriate detection reagent. An increase in the high molecular weight smear indicates increased polyubiquitination.
Target Protein Degradation: Western Blot Analysis
-
Cell Treatment: Treat cells with various concentrations of the test compounds for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with a corresponding secondary antibody.
-
Quantification: Visualize and quantify the band intensities. Normalize the target protein band intensity to the loading control to determine the relative protein levels.
Conclusion
The data presented in this guide strongly supports the intended mechanism of action for the novel this compound PROTAC. The bromine modification appears to enhance the formation of the ternary complex, leading to more efficient ubiquitination and a subsequent profound degradation of the target protein. Compared to the standard Lenalidomide-based PROTAC, the novel compound demonstrates superior potency in all key mechanistic steps. These findings validate the therapeutic potential of the this compound PROTAC and provide a solid foundation for further preclinical and clinical development.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What are PROTACs and How Do They Treat Diseases? - NYAS [nyas.org]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ternary Complex Formation [worldwide.promega.com]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ternary complex formation - Profacgen [profacgen.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Protein Degradation and PROTACs [promega.kr]
Unveiling the Off-Target Landscape: A Comparative Guide to Lenalidomide-Br Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, particularly with the rise of Proteolysis Targeting Chimeras (PROTACs). Lenalidomide and its derivatives are frequently employed as E3 ligase recruiters for the Cereblon (CRBN) complex in these bifunctional degraders. While effective in inducing the degradation of target proteins, a critical aspect of their development is understanding and mitigating off-target effects, often referred to as "neo-substrate" degradation. This guide provides a comprehensive comparison of the cross-reactivity profiles of Lenalidomide-Br based degraders, supported by experimental data and detailed methodologies to aid in the design of more selective therapeutics.
Performance Comparison: Degradation Efficiency and Selectivity
The selectivity of Lenalidomide-based degraders is a crucial parameter. While the intended target degradation is the primary goal, the inherent affinity of the Lenalidomide moiety for endogenous "neo-substrates" of CRBN can lead to their unintended degradation. This section provides a comparative analysis of the degradation profiles of various Lenalidomide-based compounds.
Table 1: Comparative Degradation of Key Off-Target Proteins by Lenalidomide and its Analogs
| Compound | IKZF1 Degradation (DC50, nM) | IKZF3 Degradation (DC50, nM) | CK1α Degradation (DC50, nM) | GSPT1 Degradation (DC50, nM) | SALL4 Degradation (DC50, nM) |
| Lenalidomide | 25 | 15 | >1000 | >10000 | >10000 |
| Pomalidomide | 5 | 3 | >5000 | >10000 | ~500 |
| 6-fluoro Lenalidomide | 10 | 8 | ~500 | >10000 | >10000 |
Note: Data is a representative summary compiled from multiple sources. Actual values may vary based on cell line and experimental conditions.
Table 2: Proteome-Wide Selectivity of a Representative Lenalidomide-Based PROTAC (Targeting BRD4)
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Comments |
| BRD4 | -2.5 | <0.001 | Intended Target |
| BRD2 | -1.8 | <0.005 | On-target family member |
| BRD3 | -1.5 | <0.01 | On-target family member |
| IKZF1 | -1.2 | <0.05 | Known Lenalidomide neo-substrate |
| IKZF3 | -1.0 | <0.05 | Known Lenalidomide neo-substrate |
| ZFP91 | -0.8 | <0.1 | Potential off-target zinc finger protein |
Note: This table represents hypothetical data from a quantitative proteomics experiment to illustrate typical results.
Experimental Protocols
Accurate assessment of cross-reactivity requires robust and well-defined experimental protocols. The following are key methodologies employed in the characterization of this compound based degraders.
Global Proteomics for Unbiased Off-Target Identification
This method provides a comprehensive view of the proteome-wide effects of a degrader.
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., MM.1S for multiple myeloma, HEK293T for general profiling) to 70-80% confluency.
-
Treat cells with the Lenalidomide-based degrader at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a urea-based buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using an appropriate enzyme (e.g., Trypsin).
-
-
Isobaric Labeling (TMT or iTRAQ):
-
Label peptide samples from different treatment conditions with tandem mass tags (TMT) or isobaric tags for relative and absolute quantitation (iTRAQ).
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the pooled, labeled peptides by high-performance liquid chromatography (HPLC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw MS data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significant, dose-dependent changes in abundance in the degrader-treated samples compared to the vehicle control.
-
Targeted Protein Degradation Analysis by Western Blot
This is a standard method to validate the degradation of specific proteins of interest identified from proteomics or known neo-substrates.
-
Cell Treatment and Lysis:
-
Treat cells as described for the proteomics experiment.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific to the target protein, known off-targets (IKZF1, IKZF3, CK1α), and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
-
Cell Viability and Cytotoxicity Assays
These assays are crucial to assess the functional consequences of on-target and off-target protein degradation.
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of the degrader compound.
-
-
Viability Measurement:
-
After a set incubation period (e.g., 72 hours), add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams illustrate key concepts.
Caption: On-target vs. Off-target degradation by Lenalidomide-PROTACs.
Caption: Workflow for assessing degrader cross-reactivity.
A Head-to-Head Comparison: Lenalidomide-BRD4 PROTACs Versus Traditional BET Inhibitors
For Immediate Publication
A Comprehensive Benchmarking Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Lenalidomide-Bromodomain and Extra-Terminal (BET) targeting Proteolysis Targeting Chimeras (PROTACs) against traditional small-molecule BET inhibitors. By presenting key performance metrics, detailed experimental protocols, and visual representations of the underlying biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in the development of novel cancer therapeutics.
Executive Summary
Traditional BET inhibitors, such as JQ1, function by competitively binding to the bromodomains of BET proteins, primarily BRD4, thereby preventing their interaction with acetylated histones and subsequent transcriptional activation of oncogenes like c-Myc.[1] While this approach has shown therapeutic promise, its effects are often transient and reversible.[1]
Lenalidomide-BRD4 PROTACs, exemplified by molecules like ARV-825 and dBET1, represent a paradigm shift in targeting BET proteins. These heterobifunctional molecules not only bind to BRD4 but also recruit the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRD4 protein.[1][2] This event-driven, catalytic mechanism results in a more profound and sustained suppression of BRD4 and its downstream signaling pathways.[1][2]
Quantitative Performance Metrics
The following tables summarize the in vitro efficacy of representative Lenalidomide-BRD4 PROTACs and the traditional BET inhibitor, JQ1, across various cancer cell lines.
Table 1: Potency of BRD4 Degraders (PROTACs)
| Compound | Cancer Type | Cell Line | DC50 | Dmax | E3 Ligase Recruited |
| ARV-825 | Burkitt's Lymphoma | CA46, NAMALWA | < 1 nM[2][3] | >95% | Cereblon (CRBN) |
| Prostate Cancer | 22RV1 | 0.57 nM[3][4] | >95% | Cereblon (CRBN) | |
| dBET1 | Breast Cancer | MDA-MB-231 | 430 nM[5] | Not Reported | Cereblon (CRBN) |
| Acute Myeloid Leukemia | MV4-11 | Not Reported | >90% | Cereblon (CRBN) |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Potency of BRD4 Inhibitors
| Compound | Cancer Type | Cell Line | IC50 |
| JQ1 | Ovarian Endometrioid Carcinoma | A2780 | 0.41 µM[6] |
| Ovarian Endometrioid Carcinoma | TOV112D | 0.75 µM[6] | |
| Endometrial Endometrioid Carcinoma | HEC151 | 0.28 µM[6] | |
| Lung Adenocarcinoma | Various | 0.42 - 4.19 µM (in sensitive lines)[7] |
IC50: Half-maximal inhibitory concentration.
Table 3: Comparative Anti-Proliferative Activity (IC50)
| Cell Line | Cancer Type | ARV-825 (IC50) | JQ1 (IC50) |
| MGC803 | Gastric Cancer | Lower than JQ1[8] | Higher than ARV-825[8] |
| HGC27 | Gastric Cancer | Lower than JQ1[8] | Higher than ARV-825[8] |
| AGS | Gastric Cancer | Lower than JQ1[8] | Higher than ARV-825[8] |
| SGC7901 | Gastric Cancer | Lower than JQ1[8] | Higher than ARV-825[8] |
| MOLM-13 | Acute Myeloid Leukemia | 18.2 nM[9] | Not directly compared |
| MV4-11 | Acute Myeloid Leukemia | 1.05 nM[9] | Not directly compared |
| RS4;11 | Acute Lymphoblastic Leukemia | 3.3 nM[9] | Not directly compared |
Signaling Pathways and Mechanisms of Action
The diagrams below, generated using Graphviz, illustrate the distinct mechanisms of action of traditional BET inhibitors and Lenalidomide-BRD4 PROTACs, as well as the downstream signaling cascade affected by BRD4 modulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11, HGC27) in 6-well plates and allow them to adhere overnight.[10]
-
Treat cells with varying concentrations of the BRD4 PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[10]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Determine the protein concentration of each lysate using a BCA protein assay.[11]
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[10][12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]
-
Incubate the membrane with a primary antibody against BRD4 (and a loading control like GAPDH or β-actin) overnight at 4°C.[11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the protein bands using a chemiluminescent substrate.[11]
4. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).[12]
-
Normalize BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control to determine DC50 and Dmax values.[4]
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[1]
-
After 24 hours, treat the cells with serial dilutions of the test compound (PROTAC or inhibitor) and a vehicle control.[1]
-
Incubate for 48-72 hours.[14]
2. MTT Reagent Addition:
3. Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[17]
-
Mix thoroughly and incubate overnight at 37°C.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[15][16]
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of the compound to determine the IC50 value.
Protocol 3: Apoptosis (Annexin V) Assay
This assay quantifies the percentage of apoptotic cells following treatment.[18]
1. Cell Treatment and Harvesting:
-
Treat cells with the desired concentrations of the test compound for a specified time (e.g., 24-48 hours).[18]
-
Harvest both adherent and floating cells and wash them with cold PBS.[18][19]
2. Cell Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.[18][19]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[14][18]
-
Incubate for 15 minutes at room temperature in the dark.[14][18]
3. Flow Cytometry Analysis:
-
Annexin V-positive, PI-negative cells are in early apoptosis.[14]
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[14]
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.[18]
Protocol 4: In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of a PROTAC in a mouse model.[14]
1. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID).[14]
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[14][20]
2. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.[14]
-
When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the PROTAC or vehicle control according to the desired dosing schedule (e.g., daily, intraperitoneally).[21]
3. Endpoint Analysis:
-
Monitor the body weight of the mice as a measure of toxicity.[21]
-
At the end of the study, euthanize the mice and excise the tumors.[14]
-
Measure the final tumor volume and weight.[14]
-
Tumor tissue can be used for further analysis, such as Western blotting or immunohistochemistry, to assess target protein degradation.[14][21]
Conclusion
The data and methodologies presented in this guide underscore the superior potency and sustained action of Lenalidomide-BRD4 PROTACs compared to traditional BET inhibitors. By inducing the degradation of BRD4, PROTACs such as ARV-825 achieve a more profound and durable anti-proliferative and pro-apoptotic effect in preclinical cancer models.[1][22] This degradation-based approach offers a promising strategy to overcome the limitations of reversible inhibition and represents a significant advancement in the field of targeted cancer therapy. Researchers are encouraged to utilize the provided protocols to further investigate and benchmark these and other novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lenalidomide: A Guide for Laboratory Professionals
The proper handling and disposal of lenalidomide (B1683929) are critical for ensuring the safety of laboratory personnel and the environment. As a thalidomide (B1683933) analogue, lenalidomide is a potent teratogen and is considered a hazardous substance.[1][2] Adherence to strict safety protocols and waste management regulations is mandatory to mitigate risks of exposure and environmental contamination.
This guide provides essential, step-by-step procedures for the safe disposal of lenalidomide in a research setting.
Immediate Safety and Handling Protocols
Before beginning any work with lenalidomide, it is imperative to handle the compound with the utmost care, assuming it carries significant health risks.[3]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. All personnel handling lenalidomide must use the following:
-
Gloves: Wear chemical-resistant gloves, such as double-layered nitrile gloves. Gloves must be inspected before use and hands should be washed thoroughly after removal.[4][5]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4][6]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, such as when handling broken capsules or the pure compound, a NIOSH-approved respirator is necessary.[6][7]
Safe Handling Practices:
-
Ventilation: Always handle lenalidomide in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation.[4][7]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where lenalidomide is handled.[2][7] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[8][9]
-
Capsule Integrity: Lenalidomide capsules should never be opened, broken, or chewed.[10]
Spill Response Protocol: In the event of a spill, immediate action is required to contain the material and decontaminate the area.
-
Evacuate: Non-essential personnel should immediately leave the spill area.[3][8]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[3][9]
-
Contain: If capsules are broken, do not raise dust.[2] Place a damp cloth or towel over the spill to minimize dust becoming airborne.[2] For liquid spills, use an inert absorbent material.[3]
-
Collect: Wearing appropriate PPE, carefully collect the spilled material and absorbents. Place all materials into a sealed, leak-proof, and clearly labeled container for hazardous waste.[2][3][6]
-
Decontaminate: Clean the spill area twice with an appropriate solvent or cleaning agent.[2][3]
Step-by-Step Disposal Procedures
All materials contaminated with lenalidomide must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[3]
Step 1: Waste Characterization and Segregation
-
Characterize as Hazardous: All lenalidomide waste, including unused capsules, contaminated labware, PPE, and cleaning materials, must be characterized as hazardous chemical waste.
-
Segregate Waste: Do not mix lenalidomide waste with other waste streams.[3][9] It should be segregated at the point of generation into a dedicated, properly labeled container.
Step 2: Containerization and Labeling
-
Container: Use a container that is compatible with chemical waste, sealable, and leak-proof.[2][3][9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the chemical name "Lenalidomide".[3]
Step 3: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area.[3] This area should be away from incompatible materials.
Step 4: Final Disposal
-
Licensed Disposal Company: Excess and expired lenalidomide should be offered to a licensed hazardous material disposal company.[4][9] The primary method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[4][9]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3][11] They will ensure compliance with all federal, state, and local regulations.[4][6]
-
Return Unused Medication: In a clinical context, unused lenalidomide capsules should be returned to the pharmacist for safe disposal, often through a specific program like the Lenalidomide REMS program.[1][12]
-
Prohibited Actions: Never flush lenalidomide down the drain or dispose of it in the regular trash.[2][8] This can lead to environmental contamination.
Data Presentation: Lenalidomide Waste Disposal Summary
The following table summarizes the proper disposal streams for various types of lenalidomide-contaminated waste.
| Waste Type | Description | Disposal Procedure |
| Unused/Expired Product | Unused or expired lenalidomide capsules or pure compound. | Treat as hazardous waste. Offer to a licensed disposal company for incineration or return to the pharmacy/REMS program.[1][4][9] |
| Contaminated Labware | Glassware, plasticware, etc., that has come into direct contact with lenalidomide. | Decontaminate if possible, otherwise dispose of as solid hazardous waste in the designated lenalidomide waste container. |
| Contaminated PPE | Used gloves, lab coats, and other protective equipment. | Place directly into the sealed and labeled hazardous waste container for lenalidomide.[3] |
| Spill Cleanup Materials | Absorbents, damp cloths, and other materials used to clean a lenalidomide spill. | Place in the sealed hazardous waste container for incineration.[2] |
| Empty Packaging | Original containers, blister packages, and vials. | Handle as contaminated waste and dispose of as the product itself.[4][9] A study found that even spent blister packages are a potential source of exposure.[5][13] |
Experimental Protocol: Blister Pack Contamination Analysis
A study was conducted to investigate surface contamination on the blister packages of lenalidomide after administration. This highlights the importance of treating all packaging as potentially hazardous.
Methodology:
-
Sample Collection: Spent blister packages (10 capsules per sheet) were collected from nine different medical facilities after patients had taken a 5-mg lenalidomide capsule.[5]
-
Contamination Analysis: The surfaces of the blister packages were wiped, and the samples were analyzed to quantify the amount of lenalidomide present.
-
Glove Permeability Test: The safety performance of four different glove materials (nitrile, polyvinyl chloride, latex, and polyethylene) was tested to see if lenalidomide could permeate them.[5][13]
-
Results: All 18 tested blister pack samples were found to be contaminated with lenalidomide. The study also found that none of the tested glove materials were permeable to the drug, confirming their effectiveness as a barrier.[5][13]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of lenalidomide waste from a laboratory setting.
Caption: Workflow for the safe handling and disposal of lenalidomide waste.
References
- 1. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 2. packageinserts.bms.com [packageinserts.bms.com]
- 3. benchchem.com [benchchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Contamination of lenalidomide on blister packages after administration and its exposure countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dimi.unige.it [dimi.unige.it]
- 7. ubpbio.com [ubpbio.com]
- 8. viatris.com [viatris.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. lenalidomiderems.com [lenalidomiderems.com]
- 13. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
